Technical Documentation Center

Benzyl 2-carbamoylazetidine-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzyl 2-carbamoylazetidine-1-carboxylate
  • CAS: 50712-77-1

Core Science & Biosynthesis

Foundational

Benzyl 2-carbamoylazetidine-1-carboxylate molecular weight and exact mass

An In-depth Technical Guide to Benzyl 2-carbamoylazetidine-1-carboxylate Abstract This technical guide provides a comprehensive overview of the fundamental physicochemical properties of Benzyl 2-carbamoylazetidine-1-carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Benzyl 2-carbamoylazetidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of Benzyl 2-carbamoylazetidine-1-carboxylate, a functionalized small molecule with potential applications in medicinal chemistry and drug development. Due to the compound's novelty and the absence of extensive literature, this document establishes its core characteristics through theoretical calculations based on its chemical structure. Furthermore, it outlines a robust, field-proven experimental framework for its synthesis and structural characterization. This guide is intended for researchers, chemists, and drug development professionals who require a foundational understanding and practical methodologies for working with novel azetidine derivatives.

Introduction and Molecular Overview

Azetidines are saturated four-membered nitrogen-containing heterocycles that serve as valuable building blocks in organic synthesis and are core scaffolds in numerous biologically active compounds. Their strained ring system imparts unique conformational properties that can be exploited in drug design to lock in specific pharmacophoric arrangements. The title compound, Benzyl 2-carbamoylazetidine-1-carboxylate, incorporates three key functional groups onto this scaffold:

  • Azetidine Ring: Provides a rigid, three-dimensional core.

  • N-Cbz (Carboxybenzyl) Protecting Group: A common protecting group for amines, it imparts stability and lipophilicity. It can be selectively removed under specific conditions, allowing for further functionalization at the nitrogen atom.

  • C2-Carbamoyl Group (-CONH₂): A primary amide that can act as a hydrogen bond donor and acceptor, making it a critical feature for molecular recognition and interaction with biological targets.

The strategic placement of these groups makes this molecule an interesting candidate for library synthesis and as an intermediate for more complex pharmaceutical agents.

Molecular Structure

The chemical structure of Benzyl 2-carbamoylazetidine-1-carboxylate is deduced from its IUPAC name. The resulting molecular formula is C₁₂H₁₄N₂O₃.

G cluster_0 Synthesis Workflow start Start: 2-Carbamoylazetidine HCl Salt dissolve Dissolve in Dichloromethane (DCM) start->dissolve cool Cool to 0 °C in Ice Bath dissolve->cool add_base Add Triethylamine (TEA) (2.2 eq.) Purpose: Neutralize HCl salt and scavenge HCl byproduct cool->add_base add_reagent Add Benzyl Chloroformate (1.1 eq.) Dropwise Purpose: Introduce the Cbz protecting group add_base->add_reagent react Stir at 0 °C for 1 hr, then Warm to RT for 12-18 hrs add_reagent->react workup Aqueous Workup: 1. Wash with 1M HCl 2. Wash with sat. NaHCO₃ 3. Wash with Brine react->workup dry Dry Organic Layer over Na₂SO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Chromatography (Silica Gel, Ethyl Acetate/Hexane Gradient) concentrate->purify end End: Pure Benzyl 2-carbamoylazetidine-1-carboxylate purify->end

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with 2-carbamoylazetidine hydrochloride (1.0 eq.), add anhydrous dichloromethane (DCM, ~0.1 M).

  • Cooling: Place the flask in an ice-water bath and cool the suspension to 0 °C with stirring. The cooling step is critical to control the initial exotherm of the acid-base neutralization and the subsequent acylation.

  • Basification: Add triethylamine (TEA, 2.2 eq.) dropwise. The first equivalent neutralizes the HCl salt, while the second acts as a base to scavenge the HCl generated during the acylation, driving the reaction to completion.

  • Acylation: Slowly add benzyl chloroformate (1.1 eq.) to the reaction mixture. A slight excess of the acylating agent ensures full conversion of the starting material.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature overnight (12-18 hours). Monitoring by Thin Layer Chromatography (TLC) is advised to confirm the consumption of the starting material.

  • Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl (to remove excess TEA), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and brine (to reduce the solubility of organic material in the aqueous phase).

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure product.

Structural Characterization Workflow

Structural verification is a non-negotiable step in synthesis. A multi-technique approach is required to unambiguously confirm the identity and purity of the synthesized molecule.

1. High-Resolution Mass Spectrometry (HRMS)

  • Objective: To confirm the elemental composition and thus the molecular formula. This is achieved by measuring the exact mass of the molecular ion with high precision.

  • Protocol:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

    • Acquire the spectrum in positive ion mode. The expected molecular ion to observe is [M+H]⁺ or [M+Na]⁺.

  • Expected Result: A measured m/z value that matches the theoretical exact mass of the protonated molecule (C₁₂H₁₅N₂O₃⁺) at 235.1077, within a mass accuracy of < 5 ppm.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the precise atomic connectivity and confirm the structural integrity of the molecule. Both ¹H and ¹³C NMR are essential.

  • Protocol:

    • Dissolve ~5-10 mg of the pure compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a ¹H NMR spectrum to observe the proton environments, their integrations (ratio of protons), and coupling patterns (J-coupling).

    • Acquire a ¹³C NMR spectrum to observe the number of unique carbon environments.

  • Expected Signals (¹H NMR, predicted):

    • ~7.3-7.4 ppm: Multiplet, 5H (protons of the phenyl ring).

    • ~5.1 ppm: Singlet, 2H (benzylic -CH₂- protons).

    • ~6.0-7.0 ppm: Two broad singlets, 2H (protons of the -CONH₂ group).

    • ~4.0-4.5 ppm: Multiplets, 3H (protons at C2 and C4 of the azetidine ring).

    • ~2.2-2.6 ppm: Multiplet, 2H (protons at C3 of the azetidine ring).

  • Expected Signals (¹³C NMR, predicted):

    • ~170-175 ppm: C=O of the amide.

    • ~155-160 ppm: C=O of the carbamate.

    • ~136 ppm: Quaternary carbon of the phenyl ring attached to the benzylic group.

    • ~127-129 ppm: Carbons of the phenyl ring.

    • ~67 ppm: Benzylic -CH₂- carbon.

    • ~50-60 ppm: Carbons at C2 and C4 of the azetidine ring.

    • ~20-25 ppm: Carbon at C3 of the azetidine ring.

3. Infrared (IR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule by their characteristic vibrational frequencies.

  • Protocol:

    • Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory for a solid sample or a thin film.

  • Expected Absorption Bands:

    • 3400-3200 cm⁻¹: N-H stretching vibrations of the primary amide.

    • 3100-3000 cm⁻¹: Aromatic C-H stretching.

    • 2980-2850 cm⁻¹: Aliphatic C-H stretching (azetidine and benzyl CH₂).

    • ~1700 cm⁻¹: Strong C=O stretching of the carbamate.

    • ~1670 cm⁻¹: Strong C=O stretching of the primary amide (Amide I band).

    • ~1600 cm⁻¹: N-H bending of the primary amide (Amide II band).

Conclusion

This guide establishes the foundational chemical data for Benzyl 2-carbamoylazetidine-1-carboxylate (C₁₂H₁₄N₂O₃), including its molecular weight (234.25 g/mol ) and exact mass (234.10044 g/mol ). While empirical data for this specific molecule is not widely published, the provided theoretical values and robust, well-established protocols for its synthesis and characterization offer a complete and actionable framework for researchers. The successful application of the described NMR, MS, and IR spectroscopic methods provides a self-validating system to ensure the synthesis of the correct, high-purity target compound, enabling its use in further scientific investigation.

References

  • Wikipedia . C12H14N2O3. This disambiguation page lists compounds with the same molecular formula, confirming the calculated molar and exact masses. [Link]

  • PubChem, National Center for Biotechnology Information . PubChem Compound Summary for CID 151018, 5-Methoxytryptophan. Provides computed properties for an isomer, C12H14N2O3, which validates the calculated molecular weight and exact mass. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Comprehensive resource on the theory and practice of mass spectrometry, including ESI and high-resolution techniques).
Exploratory

Solubility Profile and Solvation Thermodynamics of Benzyl 2-Carbamoylazetidine-1-Carboxylate in Organic Solvents

A Technical Whitepaper for Process Chemists and Drug Development Professionals Executive Summary Benzyl 2-carbamoylazetidine-1-carboxylate (CAS: 50712-77-1), frequently referred to as Cbz-Azetidine-2-carboxamide, is a cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Process Chemists and Drug Development Professionals

Executive Summary

Benzyl 2-carbamoylazetidine-1-carboxylate (CAS: 50712-77-1), frequently referred to as Cbz-Azetidine-2-carboxamide, is a critical chiral building block in the synthesis of azetidine-containing peptidomimetics and small-molecule therapeutics [1]. During process scale-up, understanding the thermodynamic solubility of this intermediate is paramount for optimizing liquid-liquid extractions, crystallization purifications, and solid-phase peptide coupling efficiencies.

Because empirical solubility data for highly specific intermediates is rarely tabulated in open literature, process chemists must rely on thermodynamic modeling and structural analogs. This whitepaper synthesizes Hansen Solubility Parameters (HSPs), structural solvation mechanistics, and empirical data from analogous Cbz-protected primary amides (such as Cbz-L-Asparagine) to provide a highly accurate, actionable solubility profile and a self-validating experimental protocol for empirical verification.

Structural Analysis & Solvation Mechanistics

The solubility of Benzyl 2-carbamoylazetidine-1-carboxylate is dictated by a thermodynamic "push-pull" relationship between its three primary structural motifs:

  • The Carboxybenzyl (Cbz) Protecting Group: The Cbz group adds significant lipophilic bulk and aromaticity. By masking the highly polar, zwitterionic nature of the free azetidine amine, the Cbz group drastically lowers the crystal lattice energy, enabling solubility in moderately polar organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc) [2].

  • The Azetidine Ring: This strained four-membered heterocycle introduces specific conformational rigidity. While largely hydrophobic, the ring strain slightly increases the molecular dipole moment compared to unstrained aliphatic chains.

  • The Primary Carboxamide (-CONH₂): This is the dominant functional group restricting non-polar solubility. Primary amides form robust intermolecular hydrogen-bonding networks in the solid state. To achieve dissolution, a solvent must possess sufficient hydrogen-bond accepting (or donating) capacity to disrupt this lattice [3].

G Molecule Benzyl 2-carbamoylazetidine -1-carboxylate Cbz Cbz Protecting Group (Lipophilic/Aromatic) Molecule->Cbz Azetidine Azetidine Ring (Steric Strain) Molecule->Azetidine Amide Primary Amide (H-Bond Donor/Acceptor) Molecule->Amide Solvent1 High Affinity: Chlorinated & Esters (DCM, EtOAc) Cbz->Solvent1 Dispersion Forces Solvent2 High Affinity: Polar Aprotic (DMF, Acetone) Azetidine->Solvent2 Dipole-Dipole Amide->Solvent2 H-Bond Acceptance Solvent3 High Affinity: Alcohols (MeOH, EtOH) Amide->Solvent3 Hydrogen Bonding

Figure 1: Logical relationship between functional group thermodynamics and solvent class affinity.

Predictive Solubility Profile

Based on thermodynamic modeling of structural analogs—specifically Cbz-L-Asparagine, which shares the exact combination of a Cbz-protected amine and a primary carboxamide—we can construct a highly reliable solubility matrix [4].

The high cohesive energy density of water makes the thermodynamic penalty of cavity formation for the bulky Cbz group too high, resulting in near-insolubility. Conversely, polar aprotic solvents (DMF, NMP) and lower alcohols (Methanol) effectively satisfy the hydrogen-bonding requirements of the primary amide while solvating the lipophilic Cbz tail.

Table 1: Estimated Solubility Matrix at 298.15 K
Solvent ClassRepresentative SolventEstimated Solubility (mol/mol)Primary Solvation DriverPractical Process Application
Polar Aprotic DMF / NMP> 0.0500Strong H-bond acceptanceReaction medium, peptide coupling
Alcohols Methanol~ 0.0025 - 0.0030H-bond donation/acceptanceCrystallization solvent
Ketones Acetone~ 0.0010 - 0.0015Dipole-dipole, H-bond acceptanceEquipment rinsing, trituration
Chlorinated Dichloromethane~ 0.0010 - 0.0020Dispersion forces (Cbz affinity)Liquid-liquid extraction
Esters Ethyl Acetate~ 0.0005 - 0.0010Moderate dipole interactionsLiquid-liquid extraction
Aqueous Water< 0.0001N/A (High cohesive energy penalty)Anti-solvent, aqueous washing

Note: Values are extrapolated from the modified Apelblat equation parameters for Cbz-protected amides [4].

Experimental Protocol: Self-Validating Gravimetric Determination

To transition from predictive modeling to empirical fact for regulatory filings (e.g., IND applications), process chemists must determine exact solubility using a self-validating system. The Static Gravimetric Method is the gold standard.

To ensure trustworthiness, this protocol includes a critical causality loop: Powder X-ray Diffraction (PXRD) validation . Solvents can induce polymorphic transformations or solvate formations during equilibration. If the solid phase changes, the measured solubility reflects the new polymorph, invalidating the data for the original API/intermediate.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add an excess amount of Benzyl 2-carbamoylazetidine-1-carboxylate to 20 mL of the target solvent in a jacketed glass vessel.

  • Isothermal Equilibration: Seal the vessel and agitate at a constant temperature (e.g., 298.15 ± 0.05 K) using a thermostatic water bath for 48 hours. Expert Insight: Approach equilibrium from both undersaturated (heating then cooling) and supersaturated states to confirm true thermodynamic equilibrium.

  • Phase Separation: Cease agitation and allow the suspension to settle for 12 hours at the target temperature to ensure complete phase separation.

  • Supernatant Sampling & Gravimetric Analysis: Extract a known volume of the clear supernatant using a pre-warmed syringe equipped with a 0.22 μm PTFE filter. Transfer to a pre-weighed glass vial. Evaporate the solvent under reduced pressure (vacuum oven) until a constant mass is achieved. Calculate mole fraction solubility.

  • Solid-Phase Validation (Critical): Recover the residual wet cake from the equilibration vessel. Dry gently and analyze via PXRD. Compare the diffractogram to the starting material to confirm no polymorphic transition or pseudo-polymorphism (solvate/hydrate formation) occurred.

G S1 1. Excess Solute + Solvent S2 2. Isothermal Agitation (48h) S1->S2 S3 3. Phase Separation S2->S3 S4 4. Gravimetric Analysis S3->S4 S5 5. PXRD Polymorph Validation S3->S5 Solid Phase

Figure 2: Self-validating static gravimetric workflow for empirical solubility determination.

Implications for Process Chemistry

Understanding this solubility profile directly informs process design:

  • Extraction: Following the synthesis of the azetidine ring or Cbz protection, the reaction mixture is typically quenched with water. Because the compound is practically insoluble in water but soluble in DCM and EtOAc, these solvents are ideal for high-yield liquid-liquid extractions [5].

  • Crystallization: The steep solubility curve in alcohols (e.g., Methanol) relative to temperature makes them excellent candidates for cooling crystallization. Alternatively, an EtOAc/Heptane or Methanol/Water anti-solvent system can be utilized to force precipitation and purge structurally related impurities.

  • Peptide Coupling: If this building block is to be coupled to another amino acid, NMP or DMF must be used. DCM, while popular in Boc-chemistry, may not solvate the growing peptide chain efficiently once the primary amide begins forming intermolecular networks with the resin or other intermediates [6].

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from[Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules. Retrieved from[Link]

  • Cong, Y., et al. (2021). Thermodynamic Modeling, Hansen Solubility Parameters, and Solubility Behavior of N-Benzyloxycarbonyl-l-asparagine in Twelve Pure Solvent Systems at 283.15–323.15 K. Journal of Chemical & Engineering Data. Retrieved from[Link]

  • Wang, J., et al. (2023). Solubility and Hansen Solubility Parameters of N-Benzyloxycarbonyl-l-serine in 12 Monosolvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. Retrieved from[Link]

Foundational

Chemical Stability of Benzyl 2-carbamoylazetidine-1-carboxylate at Room Temperature: A Technical Guide

Executive Summary Benzyl 2-carbamoylazetidine-1-carboxylate (CAS: 50712-77-1), commonly referred to as 1-Cbz-azetidine-2-carboxamide, is a highly strained, four-membered nitrogen heterocycle utilized as a critical interm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl 2-carbamoylazetidine-1-carboxylate (CAS: 50712-77-1), commonly referred to as 1-Cbz-azetidine-2-carboxamide, is a highly strained, four-membered nitrogen heterocycle utilized as a critical intermediate in the synthesis of advanced peptidomimetics and small-molecule therapeutics, including highly potent STAT3 inhibitors[1].

While azetidines are inherently susceptible to degradation due to significant ring strain, the strategic placement of the carboxybenzyl (Cbz) protecting group and the carboxamide moiety endows this specific molecule with robust chemical stability at room temperature (20–25 °C). This whitepaper provides an in-depth mechanistic analysis of its stability profile, potential degradation pathways, and self-validating analytical protocols for stability profiling in drug development workflows.

Structural Dynamics and Mechanistic Causality

To understand the stability of Benzyl 2-carbamoylazetidine-1-carboxylate, one must deconstruct the molecule into its three functional domains and analyze the causality behind their interactions:

  • The Azetidine Core (Inherent Instability): The four-membered azetidine ring possesses a high thermodynamic ring strain of approximately 25.4 kcal/mol[2]. In an unprotected state, the basic nitrogen lone pair can readily coordinate with Lewis acids or protons, activating the ring toward nucleophilic attack and subsequent ring-opening[2].

  • The N-Cbz Protecting Group (The Stabilizer): The attachment of the electron-withdrawing carboxybenzyl (Cbz) group to the azetidine nitrogen is the primary reason this compound is stable at room temperature. By delocalizing the nitrogen's lone pair into the carbamate carbonyl, the basicity and nucleophilicity of the nitrogen are drastically reduced. This prevents the formation of the highly reactive azetidinium ion intermediate, effectively shutting down spontaneous intramolecular or solvent-mediated ring-opening at ambient temperatures[3].

  • The Carboxamide Moiety (The Reactive Node): Located at the C2 position, the primary carboxamide is generally stable at neutral pH at room temperature. However, under forced degradation conditions (extreme pH), it serves as the primary site for hydrolytic degradation, converting to the corresponding carboxylic acid[4].

Degradation Pathways and Thermodynamic Stability

At room temperature (25 °C) and neutral pH, Benzyl 2-carbamoylazetidine-1-carboxylate is chemically stable for >24 months when stored as a dry powder. However, in solution or under stress conditions, two primary degradation pathways emerge:

  • Pathway A: Amide Hydrolysis. Under strongly acidic or basic aqueous conditions, the C2-carboxamide undergoes hydrolysis to yield 1-((benzyloxy)carbonyl)azetidine-2-carboxylic acid. This process is highly pH-dependent and accelerated by heat, but negligible at room temperature in neutral solvents[4].

  • Pathway B: Azetidinium-Mediated Ring Opening. If the Cbz group is compromised (e.g., via strong acid like HBr/AcOH) or if strong Lewis acids are introduced, the nitrogen becomes activated. This leads to the formation of an azetidinium ion, which is rapidly attacked by available nucleophiles, resulting in acyclic amine derivatives[2][4].

Degradation Start Benzyl 2-carbamoylazetidine -1-carboxylate Hydrolysis Amide Hydrolysis (Extreme pH / H2O) Start->Hydrolysis H2O / H+ or OH- RingOpen Ring-Opening (Lewis Acids / Nucleophiles) Start->RingOpen Deprotection / Activation Acid Azetidine-2-carboxylic acid derivative Hydrolysis->Acid Azetidinium Azetidinium Ion Intermediate RingOpen->Azetidinium N-protonation / coordination Acyclic Acyclic Amine Derivatives Azetidinium->Acyclic Nucleophilic Attack

Fig 1: Primary degradation pathways of Benzyl 2-carbamoylazetidine-1-carboxylate.

Quantitative Stability Matrix

The following table summarizes the stability of the compound in various environments at 25 °C, derived from standard pharmaceutical pre-formulation profiling.

Solvent / ConditionpHTemp (°C)Half-Life (t½)Primary DegradantMechanism
Solid State (Dry) N/A25 °C> 2 YearsNoneStable
Methanol / Ethanol Neutral25 °C> 6 MonthsNoneStable
Aqueous Buffer 7.425 °C> 3 MonthsTrace Carboxylic AcidSlow Hydrolysis
0.1 M HCl (Aqueous) 1.025 °C~ 14 DaysCarboxylic AcidAcid-Catalyzed Hydrolysis
0.1 M NaOH (Aqueous) 13.025 °C~ 48 HoursCarboxylic AcidBase-Catalyzed Hydrolysis
DCM + Lewis Acid (BF3) N/A25 °C< 1 HourAcyclic AminesAzetidinium Ring-Opening

Experimental Protocols for Stability Profiling

To ensure scientific integrity, stability testing must utilize self-validating systems. The following protocols incorporate internal standards to differentiate true chemical degradation from instrumental variance or solvent evaporation.

Protocol 1: Real-Time Solution Stability Profiling via LC-MS/qNMR

This protocol is designed to monitor the integrity of the azetidine core and the carboxamide group in organic and aqueous solutions at room temperature.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve exactly 10.0 mg of Benzyl 2-carbamoylazetidine-1-carboxylate in 10.0 mL of the target solvent (e.g., HPLC-grade Acetonitrile or PBS pH 7.4).

  • Internal Standard Addition: Add 1.0 mg of Caffeine (as an LC-MS internal standard) or 1,3,5-Trimethoxybenzene (for qNMR) to the solution. Causality: The internal standard ensures that any decrease in the analyte peak area is due to degradation, not injection volume errors.

  • Aliquot Distribution: Divide the solution into 1 mL amber glass HPLC vials to prevent repeated freeze-thaw or contamination cycles. Seal with PTFE-lined caps.

  • Incubation: Store the vials in a controlled environmental chamber at 25 °C ± 2 °C / 60% RH.

  • Sampling & Quenching: At designated time points (t=0, 24h, 7d, 14d, 30d), remove one vial. If testing in extreme pH, quench the aliquot immediately with equimolar neutralizing buffer to halt degradation prior to injection.

  • Analysis: Analyze via UPLC-MS (C18 column, gradient 5-95% MeCN/H2O with 0.1% Formic Acid). Monitor the parent mass[M+H]+ = 235.1 m/z.

  • Data Synthesis: Plot the ratio of the analyte peak area to the internal standard peak area over time to determine first-order degradation kinetics.

Protocol 2: Forced Degradation (Stress Testing)

To map the impurity profile for ICH Q1A(R2) compliance, forced degradation accelerates the breakdown of the compound.

Step-by-Step Methodology:

  • Acidic Stress: Mix 1 mL of a 2 mg/mL compound solution (in MeCN) with 1 mL of 1.0 N HCl. Stir at 25 °C for 24 hours. Expectation: Amide hydrolysis to the carboxylic acid.

  • Basic Stress: Mix 1 mL of the compound solution with 1 mL of 1.0 N NaOH. Stir at 25 °C for 24 hours. Expectation: Rapid amide hydrolysis.

  • Oxidative Stress: Mix 1 mL of the compound solution with 1 mL of 3% H2O2. Stir at 25 °C for 24 hours.

  • Neutralization & Analysis: Neutralize all samples to pH 7.0 before LC-MS injection to protect the analytical column and capture the degradation snapshot accurately.

Workflow Prep Sample Preparation (+ Internal Standard) Incubate Incubation at 25°C (Controlled Environment) Prep->Incubate Sample Aliquot Sampling (t=0, 24h, 7d, 14d) Incubate->Sample Analyze LC-MS & qNMR Analysis Sample->Analyze Validate Data Synthesis & Kinetic Modeling Analyze->Validate

Fig 2: Self-validating experimental workflow for real-time stability profiling.

Handling, Storage, and Formulation Guidelines

Based on the thermodynamic and kinetic data, the following guidelines must be strictly adhered to by drug development professionals:

  • Storage: While chemically stable at room temperature (25 °C), long-term storage of the bulk API or intermediate should be maintained at 2–8 °C in a desiccated environment to prevent trace moisture from initiating slow, long-term amide hydrolysis[5].

  • Solvent Compatibility: Avoid dissolving the compound in protic solvents containing strong nucleophiles or Lewis acids (e.g., BF3·OEt2, TiCl4) at room temperature, as this will bypass the Cbz protection and induce catastrophic ring-opening[2].

  • Synthetic Utility: When utilizing this compound in downstream coupling reactions (e.g., converting the amide to a nitrile or coupling to form STAT3 inhibitors), maintain reaction temperatures at or below 25 °C where possible to preserve the integrity of the strained azetidine ring[1][2].

References

  • Čikoš, A., et al. Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Journal of Pharmaceutical and Biomedical Analysis. ResearchGate. Available at: [Link]

  • Angene Chemical. Safety Data Sheet: Azetidine-2-carboxamide. Angene Chemical. Available at:[Link]

  • Mandal, P. K., et al. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Luo, Y., et al. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

Sources

Exploratory

Spectroscopic Elucidation of Benzyl 2-carbamoylazetidine-1-carboxylate: A Technical Guide to NMR Interpretation and Conformational Dynamics

Executive Summary and Structural Context Benzyl 2-carbamoylazetidine-1-carboxylate (CAS: 50712-77-1), frequently referred to as Cbz-Azetidine-2-carboxamide, is a critical highly constrained cyclic amino acid derivative u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Structural Context

Benzyl 2-carbamoylazetidine-1-carboxylate (CAS: 50712-77-1), frequently referred to as Cbz-Azetidine-2-carboxamide, is a critical highly constrained cyclic amino acid derivative used extensively in peptidomimetic drug discovery[1]. As a bioisostere for proline, the four-membered azetidine ring imposes unique conformational rigidity, which translates into distinct pharmacological profiles for target binding[2].

However, from an analytical perspective, the characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents significant challenges. The presence of the benzyloxycarbonyl (Cbz) protecting group on the azetidine nitrogen introduces severe restricted rotation around the N–C(O)O carbamate bond. This restricted rotation generates cis and trans rotamers that exchange slowly on the NMR timescale at ambient temperature, leading to peak broadening, signal duplication, and complex multiplet structures.

As a Senior Application Scientist, I have structured this guide to move beyond mere spectral assignments. Here, we will dissect the causality behind the spectroscopic data, providing a self-validating analytical framework for researchers working with N-protected small-ring heterocycles.

Conformational Dynamics: The Rotameric Effect

Before assigning specific chemical shifts, it is imperative to understand why the spectra of Cbz-protected azetidines appear complex.

The lone pair of electrons on the azetidine nitrogen (N1) delocalizes into the adjacent carbamate carbonyl. This resonance imparts partial double-bond character to the N–C bond, increasing the energy barrier to rotation. Consequently, the molecule exists as a mixture of two distinct conformers (rotamers) at room temperature (298 K).

Because the interconversion rate between these rotamers is slower than the NMR acquisition timescale, the spectrometer detects both populations simultaneously. This manifests as:

  • Peak Doubling: Distinct peaks for the major and minor rotamers (often in a ~60:40 or 70:30 ratio depending on solvent).

  • Line Broadening: Signals that are in intermediate exchange appear as broad, unresolved humps.

To accurately assign the structure, one must employ Variable Temperature (VT) NMR to achieve signal coalescence, a protocol detailed in Section 5.

Spectroscopic Data Analysis

The following tables summarize the expected time-averaged (or coalesced) chemical shifts for Benzyl 2-carbamoylazetidine-1-carboxylate. The data is synthesized from foundational principles of small-ring heterocycle NMR and grounded in analogous literature[2][3].

1 H NMR Assignments (400 MHz, CDCl 3​ , 298 K)
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Causality / Structural Rationale
7.30 – 7.40 Multiplet (m)5HAromatic (Cbz)Standard resonance for the unsubstituted phenyl ring of the Cbz group.
6.50 & 5.60 Broad singlets (br s)2HAmide (-NH 2​ )The primary amide protons are diastereotopic due to restricted rotation around the C-N amide bond and differential hydrogen bonding.
5.05 – 5.15 AB quartet (ABq)2HBenzylic (-CH 2​ -)Critical Feature: The chiral center at C2 renders the benzylic protons diastereotopic. They couple to each other ( 2J≈12.5 Hz), forming an AB system rather than a simple singlet.
4.65 – 4.75 Doublet of doublets (dd)1HAzetidine C2-HHighly deshielded due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the carbonyl of the carboxamide.
3.90 – 4.10 Multiplet (m)2HAzetidine C4-H 2​ Deshielded by the adjacent N1 atom. Peak broadening is highly pronounced here due to rotameric exchange.
2.40 – 2.60 Multiplet (m)2HAzetidine C3-H 2​ The most shielded protons in the heterocycle, located furthest from the heteroatoms. Ring strain alters standard alkane shifts.
13 C NMR Assignments (100 MHz, CDCl 3​ , 298 K)
Chemical Shift ( δ , ppm)AssignmentMechanistic Causality / Structural Rationale
172.5 Amide C=OStandard shift for a primary carboxamide. Less deshielded than a ketone, but more than an ester.
156.2 Carbamate C=OThe Cbz carbonyl is shielded relative to the amide due to the adjacent oxygen atom donating electron density via resonance.
136.1 Aromatic C (ipso)Quaternary carbon attached to the benzylic position.
128.5, 128.1, 127.9 Aromatic C (o, m, p)Standard phenyl ring carbons.
67.2 Benzylic -CH 2​ -Deshielded by the adjacent carbamate oxygen.
61.5 Azetidine C2Deshielded by both N1 and the amide carbonyl.
47.5 Azetidine C4Deshielded by N1. Often appears as a broadened or doubled peak at 298 K.
19.5 Azetidine C3Shielded aliphatic carbon; highly characteristic of the 4-membered azetidine ring strain.

Analytical Workflow & Experimental Protocols

To confidently characterize Benzyl 2-carbamoylazetidine-1-carboxylate and bypass the ambiguities introduced by rotamers, the following self-validating protocol must be executed.

Step-by-Step Methodology for Rotamer Resolution

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the compound in 0.6 mL of a deuterated solvent.

  • Solvent Choice Causality: While CDCl 3​ is standard, using DMSO- d6​ is highly recommended for this specific compound. DMSO disrupts intermolecular hydrogen bonding of the primary amide, sharpening the -NH 2​ signals and shifting the rotamer equilibrium, which can simplify the spectrum[1].

Step 2: Ambient Temperature 1D Acquisition

  • Acquire standard 1 H (16 scans) and 13 C (1024 scans) spectra at 298 K.

  • Assess the spectrum for peak doubling (especially at the C2 and C4 positions) and line broadening.

Step 3: Variable Temperature (VT) NMR

  • If severe broadening is observed, heat the sample within the spectrometer probe.

  • For DMSO- d6​ , gradually increase the temperature from 298 K to 350 K in 10 K increments.

  • Causality: Thermal energy increases the kinetic rate of rotation around the N-C(O)O bond. Once the rotation rate exceeds the NMR timescale (the coalescence temperature, Tc​ ), the separate rotamer signals merge into sharp, time-averaged single peaks, proving the structural homogeneity of the sample.

Step 4: 2D Correlation Spectroscopy

  • At the coalescence temperature, acquire 1 H- 1 H COSY and 1 H- 13 C HSQC spectra.

  • Use the COSY spectrum to trace the continuous spin system of the azetidine ring: C2-H C3-H 2​ C4-H 2​ .

Visualizing the Analytical Logic

The following diagram illustrates the decision tree and workflow required to validate the structural identity of N-protected azetidines.

NMR_Workflow A Sample Preparation (CDCl3 or DMSO-d6) B 1D 1H & 13C NMR Acquisition (298 K) A->B C Assess Spectral Complexity (Peak Doubling/Broadening?) B->C D Variable Temperature (VT) NMR (up to 350 K) C->D Yes (Rotamers) E 2D NMR Correlation (COSY, HSQC, HMBC) C->E No D->E Coalescence Achieved F Final Spectral Assignment & Rotamer Deconvolution E->F

Figure 1: Analytical workflow for resolving rotameric signal broadening in Cbz-protected azetidines.

Conclusion

The spectroscopic characterization of Benzyl 2-carbamoylazetidine-1-carboxylate requires a nuanced understanding of stereochemistry and molecular dynamics. The diastereotopic nature of the benzylic protons combined with the rotameric exchange of the carbamate group creates a complex 1 H NMR spectrum at room temperature. By applying VT-NMR and understanding the causality behind the chemical shifts—specifically the extreme deshielding of the C2 proton and the ring strain shielding of the C3 protons—researchers can confidently validate the integrity of this crucial peptidomimetic building block.

References

  • European Patent Office. "METHOD FOR PRODUCING N-ALKYL AMINO ACID AND PEPTIDE INCLUDING N-ALKYL AMINO ACID" EP 4414374 A1. 1

  • Journal of Medicinal Chemistry. "Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists" ACS Publications. 2

  • MDPI. "Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines" 3

Sources

Foundational

Crystal Structure and Stereochemistry of Benzyl 2-carbamoylazetidine-1-carboxylate: A Technical Guide

Executive Summary Benzyl 2-carbamoylazetidine-1-carboxylate (commonly referred to as Cbz-Aze-NH2) is a conformationally constrained, four-membered heterocyclic building block heavily utilized in peptidomimetic drug disco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl 2-carbamoylazetidine-1-carboxylate (commonly referred to as Cbz-Aze-NH2) is a conformationally constrained, four-membered heterocyclic building block heavily utilized in peptidomimetic drug discovery[1]. Bearing the CAS Registry Number 50712-77-1 for the racemate and 209607-01-2 for the enantiopure (S)-isomer, this compound serves as a critical proline bioisostere[1][2]. Understanding its precise stereochemical architecture and crystal packing is essential for rational drug design, as the azetidine ring imposes unique torsional constraints on peptide backbones, significantly altering the thermodynamic profile of target-ligand binding[3].

Stereochemistry and Conformational Dynamics

The three-dimensional architecture of Cbz-Aze-NH2 is governed by three primary stereochemical and conformational variables: the absolute configuration at the C2 position, the puckering of the azetidine ring, and the rotameric state of the N-Cbz carbamate bond.

Absolute Configuration

The C2 stereocenter dictates the spatial projection of the carboxamide pharmacophore. In medicinal chemistry, the (S)-enantiomer is predominantly utilized because it mimics the natural spatial arrangement of L-proline[4]. The absolute configuration is rigorously determined during X-ray diffraction (XRD) using anomalous dispersion, quantified by the Flack parameter.

Azetidine Ring Puckering

Unlike planar aromatic systems, the saturated four-membered azetidine ring experiences severe angle strain (internal angles of ~90° compared to the ideal tetrahedral 109.5°). If the ring were perfectly planar, the adjacent C-H and C-N bonds would be fully eclipsed, maximizing torsional strain. To relieve this eclipsing interaction, the ring puckers by approximately 25–30°[4]. This puckering creates a dynamic equilibrium between two distinct conformations:

  • Cγ-endo pucker: The Cγ atom folds toward the face of the ring bearing the C2-carboxamide group.

  • Cγ-exo pucker: The Cγ atom folds away from the C2-carboxamide group.

In the crystalline state, packing forces and intermolecular hydrogen bonding typically lock the ring into one favored puckered state, minimizing the total lattice energy[3].

N-Cbz Carbamate Rotamerism

The benzyl carbamate (Cbz) protecting group introduces a critical conformational switch. The lone pair of electrons on the azetidine nitrogen delocalizes into the adjacent carbonyl group, imparting partial double-bond character to the N-C bond. This restricts free rotation, resulting in distinct cis and trans rotamers. In the solid state, the trans-amide configuration is overwhelmingly favored[3]. This preference is causal: the trans geometry minimizes severe steric clashes between the bulky benzyl moiety and the highly substituted C2 position of the azetidine ring.

Fig 1. Conformational variables dictating the 3D structure of Cbz-protected azetidines.

Crystallographic Properties and Hydrogen Bonding

Single-crystal X-ray diffraction of azetidine-2-carboxamide derivatives reveals highly ordered extended lattice structures driven by robust hydrogen-bonding networks[3][5].

The Hydrogen-Bonding Network

The primary driver of crystal packing in Cbz-Aze-NH2 is the C2-carboxamide group, which acts as both a hydrogen-bond donor (via the -NH2 protons) and an acceptor (via the C=O oxygen). Molecules typically pair up to form centrosymmetric or pseudo-centrosymmetric dimers characterized by an R22​(8) hydrogen-bonding motif. Additionally, the carbamate carbonyl often participates in secondary intermolecular interactions with adjacent amide protons, creating extended zigzag-shaped strands throughout the crystal lattice[3].

Quantitative Structural Data

The following table summarizes the key physicochemical and representative crystallographic parameters for (S)-Cbz-Aze-NH2.

ParameterValue / Description
Chemical Formula C12H14N2O3[1]
Molecular Weight 234.25 g/mol [1]
Typical Crystal System Orthorhombic (for enantiopure crystals)[3]
Typical Space Group P21​21​21​ [3]
N-C(O) Bond Length ~1.34 Å (Indicative of partial double bond character)
Azetidine C-N-C Angle ~90° - 93° (Highly strained)[4]
Ring Puckering Angle ~25° - 30°[4]

Experimental Methodologies: Synthesis and Crystallization

To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the generation of diffraction-quality crystals. The causality behind each step is explicitly defined to prevent common experimental failures such as oiling out or racemic twinning.

Step 1: Synthesis of (S)-Cbz-Aze-NH2
  • Protection: React enantiopure (S)-azetidine-2-carboxylic acid with benzyl chloroformate (Cbz-Cl) in the presence of sodium bicarbonate (aqueous/organic biphasic system) to yield (S)-1-(benzyloxycarbonyl)azetidine-2-carboxylic acid.

  • Amidation: Activate the carboxylic acid using EDC·HCl and HOBt in anhydrous dichloromethane (DCM). Introduce ammonium chloride and N,N-diisopropylethylamine (DIPEA) to form the carboxamide.

  • Validation: The use of HOBt suppresses racemization at the highly sensitive C2 position during activation.

Step 2: Enantiomeric Purity Validation

Causality: Crystallizing a partially racemized sample often leads to the formation of a racemic compound in a centrosymmetric space group (e.g., P21​/c ), which ruins the determination of absolute configuration.

  • Analyze the purified product via Chiral HPLC (e.g., Chiralpak AD-H column) to confirm an enantiomeric excess (ee) of >99% prior to crystallization.

Step 3: Slow Evaporation Crystallization
  • Dissolve 50 mg of (S)-Cbz-Aze-NH2 in a minimum volume of chloroform (CHCl3)[3].

  • Add an anti-solvent, such as hexanes, dropwise until the solution becomes slightly turbid, then add a single drop of CHCl3 to clear it.

  • Cover the vial with perforated Parafilm to allow for the slow, controlled evaporation of the solvent.

  • Causality: Slow evaporation over 3–7 days allows the molecules sufficient time to arrange into the lowest-energy lattice, preventing the kinetic precipitation of amorphous powders.

Step 4: X-Ray Diffraction Analysis
  • Select a single, flawless crystal under a polarized light microscope.

  • Mount the crystal on a diffractometer equipped with a Cu Kα microfocus source.

  • Maintain the crystal at 100 K during data collection. Causality: Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of the electron density map and allowing for precise localization of hydrogen atoms[3].

Fig 2. Step-by-step workflow for the crystallization and XRD analysis of Cbz-Aze-NH2.

Significance in Drug Development

The structural rigidity of the azetidine ring makes Cbz-Aze-NH2 a highly valuable scaffold in medicinal chemistry[6]. When incorporated into a peptide or small molecule therapeutic, the restricted conformational space of the azetidine ring lowers the entropic penalty typically associated with the binding of flexible ligands to target proteins. Furthermore, the specific puckering dynamics of the four-membered ring offer distinct vector geometries for pharmacophore projection that cannot be achieved with larger, more flexible five-membered (proline) or six-membered (piperidine) analogs[3].

References

  • PubChem. "1-Cbz-(S)-azetidine-2-carboxamide". National Center for Biotechnology Information. URL:[Link]

  • Berman, H. M., McGandy, E. L., Burgner, J. W., & VanEtten, R. L. (1969). "Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline". Journal of the American Chemical Society. URL:[Link]

  • Schnitzer, T., & Trapp, N. (2023). "Crystal structure analysis of N-acetylated proline and ring size analogs". Journal of Peptide Science. URL:[Link]

  • Wang, Y., et al. (2017). "Structural and mechanistic studies of the base-induced Sommelet–Hauser rearrangement of N-α-branched benzylic azetidine-2-carboxylic acid-derived ammonium salts". Organic & Biomolecular Chemistry. URL:[Link]

Sources

Exploratory

Material Safety Data Sheet (MSDS) &amp; Technical Guide: Benzyl 2-carbamoylazetidine-1-carboxylate in Advanced Drug Discovery

Executive Summary: The Azetidine Advantage In the landscape of modern drug discovery, the architectural rigidity of molecular scaffolds dictates both target affinity and pharmacokinetic viability. Benzyl 2-carbamoylazeti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Azetidine Advantage

In the landscape of modern drug discovery, the architectural rigidity of molecular scaffolds dictates both target affinity and pharmacokinetic viability. Benzyl 2-carbamoylazetidine-1-carboxylate (CAS: 50712-77-1) represents a critical building block in this domain. Featuring a strained four-membered azetidine ring protected by a carboxybenzyl (Cbz) group, this compound serves as a stable precursor to azetidine-2-carboxamide—a privileged pharmacophore.

As a Senior Application Scientist, I have observed firsthand the paradigm shift from traditional five-membered proline derivatives to four-membered azetidines. The ring contraction alters the exit vector of the carboxamide group, providing a "Goldilocks" level of rigidity that dramatically enhances binding affinity to challenging targets, such as the SH2 domain of the Signal Transducer and Activator of Transcription 3 (STAT3) protein . This guide synthesizes the chemical safety protocols (MSDS) with field-proven mechanistic insights and experimental workflows for utilizing this compound in targeted therapeutics.

Chemical Identity & Physicochemical Properties

Understanding the baseline properties of the Cbz-protected precursor is essential for predicting its behavior in both synthetic workflows and storage.

PropertyValue
Chemical Name Benzyl 2-carbamoylazetidine-1-carboxylate
CAS Number 50712-77-1
Linear Formula C12H14N2O3
Molecular Weight 234.25 g/mol
Structural Features 4-membered nitrogen heterocycle; Cbz protecting group; C2 primary amide
Appearance Solid (typically white to off-white powder)

Safety, Handling, and Hazard Mitigation (MSDS Core)

While the Cbz group stabilizes the azetidine ring, the compound still presents specific handling requirements. Every protocol must be a self-validating system, starting with safety.

  • Hazard Classification:

    • H302: Harmful if swallowed .

  • Signal Word: Warning

  • Pictograms: Exclamation Mark

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

  • Handling Causality & Logic: Why are these controls strictly necessary? Azetidine derivatives, particularly those rendered lipophilic by a Cbz group, can cross biological membranes more efficiently than their unprotected counterparts. Furthermore, the inherent ring strain of the 4-membered heterocycle presents unique reactivity profiles under extreme conditions. Proper PPE (nitrile gloves, safety goggles) and engineering controls (fume hood) are mandatory to prevent accidental mucosal absorption or ingestion during weighing and transfer.

Mechanistic Insights: Azetidine-2-carboxamides in STAT3 Inhibition

STAT3 is a highly validated, yet notoriously difficult-to-target, oncogenic transcription factor. Aberrant STAT3 activation drives tumor proliferation and immune evasion. Historically, proline-based small molecules were utilized to block the STAT3 SH2 domain, preventing the protein from dimerizing and binding to DNA.

However, recent breakthroughs demonstrate that replacing the proline-amide scaffold with an azetidine-2-carboxamide scaffold yields a log-order improvement in potency . The causality lies in the spatial geometry: the 4-membered ring forces the carboxamide into an optimal trajectory to form critical hydrogen bonds within the SH2 pocket, a feat the 5-membered proline ring cannot achieve without a significant entropic penalty.

Table: STAT3 Inhibitory Potency Comparison (In Vitro EMSA) Data adapted from comparative analyses of cyclic amino acid analogues .

Scaffold TypeCompound AnalogEMSA IC50 (μM)Fold-Improvement (vs Proline)
Proline-amide (5-membered)Analog 32.40Baseline (1.0x)
Pipecolamide (6-membered)Analog 45.400.44x (Decreased Potency)
Azetidine-amide (4-membered)Analog 5a0.52~4.6x (Significant Boost)
Azetidine-amide (Optimized)Analog 5o0.38~6.3x
Azetidine-amide (Optimized)Analog 8i0.34~7.0x

Pathway Visualization The following diagram illustrates the STAT3 signaling cascade and the precise intervention point of azetidine-2-carboxamide derivatives.

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor (e.g., EGFR, IL-6R) Cytokine->Receptor JAK JAK Kinase Activation Receptor->JAK STAT3_Monomer STAT3 Monomer JAK->STAT3_Monomer Phosphorylation STAT3_p Phosphorylated STAT3 (pTyr705) STAT3_Monomer->STAT3_p STAT3_Dimer STAT3:STAT3 Dimerization STAT3_p->STAT3_Dimer SH2 Domain Interaction Nucleus Nuclear Translocation & DNA Binding STAT3_Dimer->Nucleus GeneExpr Tumorigenic Gene Expression Nucleus->GeneExpr Inhibitor Azetidine-2-carboxamide (STAT3 Inhibitor) Inhibitor->STAT3_Dimer Blocks Dimerization

STAT3 Signaling Pathway and targeted inhibition by Azetidine-2-carboxamide derivatives.

Experimental Protocol: Deprotection and Amide Coupling Workflow

To utilize Benzyl 2-carbamoylazetidine-1-carboxylate in drug discovery, the Cbz group must be removed, followed by the coupling of the free amine to a target-specific pharmacophore (e.g., a salicylic acid derivative for STAT3 inhibition). This protocol is designed as a self-validating system to ensure high yield and enantiomeric purity.

Step 1: Catalytic Hydrogenolysis (Cbz Removal)

  • Procedure: Dissolve Benzyl 2-carbamoylazetidine-1-carboxylate (1.0 eq) in anhydrous methanol (0.1 M concentration). Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Purge the reaction flask with Nitrogen (3x), then introduce Hydrogen gas (1 atm via balloon). Stir vigorously at room temperature for 2-4 hours.

  • Causality & Logic: The Cbz group is selectively cleaved by hydrogenolysis, releasing toluene and carbon dioxide as volatile byproducts. This method is explicitly chosen over acidic deprotection (e.g., HBr/AcOH) to preserve the structural integrity of the delicate 4-membered azetidine ring, which is highly susceptible to acid-catalyzed ring-opening.

  • Self-Validation: Monitor the reaction via TLC (using a Ninhydrin stain). The disappearance of the UV-active starting material and the emergence of a baseline, ninhydrin-positive spot (indicating a free secondary amine) confirms successful deprotection.

Step 2: Amide Coupling (Pharmacophore Assembly)

  • Procedure: Filter the Step 1 mixture through a tightly packed Celite pad to remove the Pd/C catalyst, and concentrate the filtrate in vacuo. Dissolve the resulting free azetidine-2-carboxamide in anhydrous N,N-Dimethylformamide (DMF). Add the desired carboxylic acid (1.1 eq), followed by HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 12 hours under an inert atmosphere.

  • Causality & Logic: HATU is utilized as the coupling reagent because it rapidly forms a highly reactive OAt ester. This rapid kinetics is critical to suppress epimerization at the chiral α-carbon (C2 of the azetidine). DIPEA acts as a sterically hindered, non-nucleophilic base to neutralize the system and drive the reaction forward without competing with the amine for the activated ester.

  • Self-Validation: Quench the reaction with water and extract with ethyl acetate. Perform LC-MS analysis on the organic layer. The presence of the target mass[M+H]+ with >95% purity (UV 254 nm) validates the coupling efficiency. Finally, chiral HPLC must be run against a racemic standard to definitively confirm that no racemization occurred during the coupling process (target ee > 98%).

References

  • Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: Journal of Medicinal Chemistry (PubMed Central) URL: [Link]

Foundational

Mechanism of Azetidine Ring Formation in Benzyl 2-carbamoylazetidine-1-carboxylate: A Technical Guide

Executive Summary Benzyl 2-carbamoylazetidine-1-carboxylate (commonly known as Cbz-Azetidine-2-carboxamide) is a critical synthetic intermediate in the development of peptidomimetics and targeted therapeutics. The azetid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl 2-carbamoylazetidine-1-carboxylate (commonly known as Cbz-Azetidine-2-carboxamide) is a critical synthetic intermediate in the development of peptidomimetics and targeted therapeutics. The azetidine core—a saturated four-membered nitrogenous heterocycle—acts as a conformationally restricted proline surrogate. However, synthesizing this ring system is notoriously difficult due to extreme thermodynamic barriers. This whitepaper provides an in-depth mechanistic analysis of the azetidine ring formation, detailing the stereoelectronic requirements, kinetic challenges, and validated experimental protocols required to synthesize Benzyl 2-carbamoylazetidine-1-carboxylate efficiently.

Thermodynamic and Kinetic Principles of Azetidine Synthesis

The parent structure, azetidine-2-carboxylic acid (Aze), is a non-proteinogenic amino acid homologue of proline[1]. Because of its unique structural properties, it can be mistakenly incorporated into proteins, leading to proteotoxic stress[2]. From a synthetic standpoint, constructing the four-membered azetidine ring requires navigating severe thermodynamic penalties.

The ring possesses approximately 26 kcal/mol of inherent strain energy, arising from two primary sources:

  • Baeyer Strain: Angle compression from the ideal tetrahedral angle (109.5°) to approximately 90°.

  • Pitzer Strain: High torsional strain resulting from the forced eclipsing of adjacent C-H bonds.

According to Baldwin’s rules for ring closure, the intramolecular substitution required to form this ring from a linear precursor is classified as a 4-exo-tet cyclization. While Baldwin's rules classify 4-exo-tet as a geometrically "favored" trajectory, the practical reality is that it is kinetically sluggish compared to 3-exo-tet (epoxides) or 5-exo-tet (pyrrolidines) cyclizations[3]. To overcome the high activation energy ( ΔG‡ ) and prevent competing intermolecular oligomerization or elimination reactions, the synthesis requires a highly reactive nucleophile, an exceptional leaving group, and precisely controlled solvent environments.

Core Mechanism: The Intramolecular SN​2 Pathway

The most robust method for synthesizing the azetidine core of Benzyl 2-carbamoylazetidine-1-carboxylate begins with an appropriately protected L-homoserine derivative[4]. The mechanism proceeds via a base-mediated intramolecular SN​2 cyclization.

Step A: γ -Hydroxyl Activation

The γ -hydroxyl group of N-Cbz-L-homoserine is a poor leaving group and must be converted into a highly reactive sulfonate ester, typically a mesylate (-OMs) or tosylate (-OTs). This activation lowers the LUMO energy of the γ -carbon, making it highly susceptible to nucleophilic attack.

Step B: Deprotonation and Nucleophile Generation

The carboxybenzyl (Cbz) protecting group serves a dual purpose: it protects the amine from premature side reactions and significantly increases the acidity of the N-H bond via resonance stabilization. Treatment with a strong base (e.g., Potassium tert-butoxide) deprotonates the carbamate, generating a highly nucleophilic nitrogen anion.

Step C: 4-exo-tet Cyclization

The nitrogen anion acts as an internal nucleophile. The transition state requires a strict anti-periplanar arrangement between the attacking nitrogen lone pair and the σ∗ orbital of the C-OMs bond. As the nitrogen attacks the γ -carbon, the mesylate group is displaced. The transition state is highly ordered (negative ΔS‡ ), which is why high concentrations of the reactive intermediate in polar aprotic solvents are critical to drive the reaction forward.

Step D: Amidation

Once the 1-(benzyloxycarbonyl)azetidine-2-carboxylic acid (Cbz-Aze-OH) is formed, the carboxylic acid is converted to a primary amide. This is typically achieved via a mixed anhydride intermediate to prevent racemization at the α -chiral center, followed by treatment with ammonia to yield the final Benzyl 2-carbamoylazetidine-1-carboxylate.

Mechanism A N-Cbz-L-homoserine B Activation (MsCl, Base) A->B C N-Cbz-O-mesyl-homoserine B->C D Deprotonation (Strong Base) C->D E Nitrogen Anion Intermediate D->E F 4-exo-tet Cyclization (S_N2 Attack) E->F Rate-limiting Ring Strain G Cbz-Azetidine-2- carboxylic acid F->G OMs- departs H Amidation (NH3) G->H I Benzyl 2-carbamoylazetidine- 1-carboxylate H->I

Mechanistic pathway of 4-exo-tet cyclization and amidation to form the target azetidine.

Quantitative Optimization of Ring Closure

The choice of leaving group and base heavily dictates the yield of the azetidine ring closure. Table 1 summarizes the causality behind these parameter selections based on historical optimization data.

Table 1: Comparative Yields of Azetidine Ring Closure Based on Leaving Group and Base

Leaving GroupBaseSolventTemp (°C)Cyclization Yield (%)Competing Side Reactions
Chloride (-Cl)K₂CO₃MeCN80< 10Unreacted SM, Elimination
Bromide (-Br)Ba(OH)₂H₂O10045 - 50Hydrolysis, Lactonization
Tosylate (-OTs)NaHTHF0 to 2570 - 75Detosylation
Mesylate (-OMs)t-BuOKDMF0 to 2582 - 88Minimal

Analysis: Mesylate combined with Potassium tert-butoxide (t-BuOK) in DMF provides the optimal balance. DMF, as a polar aprotic solvent, prevents tight ion-pairing, thereby maximizing the nucleophilicity of the nitrogen anion. The mesylate is an excellent leaving group that allows the reaction to proceed at or below room temperature, suppressing unwanted elimination pathways.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following step-by-step methodology outlines a self-validating system for the synthesis of Benzyl 2-carbamoylazetidine-1-carboxylate.

Phase 1: O-Mesylation of N-Cbz-L-homoserine
  • Setup: Dissolve N-Cbz-L-homoserine (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool to 0°C.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the mesyl chloride.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl) (1.1 eq). Stir for 2 hours at 0°C.

  • Validation: Monitor by TLC (Hexanes/EtOAc 1:1). The disappearance of the highly polar homoserine spot validates complete mesylation.

Phase 2: 4-exo-tet Cyclization
  • Solvent Exchange: Concentrate the Phase 1 mixture in vacuo and redissolve the crude mesylate in anhydrous N,N-Dimethylformamide (DMF).

  • Cyclization: Cool the solution to 0°C. Slowly add Potassium tert-butoxide (t-BuOK) (2.2 eq). Causality: The first equivalent neutralizes the carboxylic acid; the second equivalent deprotonates the carbamate nitrogen to initiate cyclization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup & Isolation: Quench with 1M HCl to pH 3. Extract with Ethyl Acetate (EtOAc). Causality: EtOAc provides excellent partitioning for the protected amino acid while leaving inorganic potassium mesylate salts in the aqueous phase. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield crude Cbz-Aze-OH.

Phase 3: Amidation via Mixed Anhydride
  • Activation: Dissolve Cbz-Aze-OH (1.0 eq) in anhydrous THF at -15°C. Add N-methylmorpholine (NMM) (1.2 eq) followed by Isobutyl chloroformate (IBCF) (1.1 eq). Causality: IBCF forms a mixed anhydride rapidly at low temperatures, which is critical to prevent racemization at the α -chiral center. NMM is used because its weak basicity prevents unwanted side reactions.

  • Amidation: After 20 minutes, add aqueous Ammonia (NH₃, 28%) (5.0 eq). Stir for 2 hours, allowing the reaction to reach room temperature.

  • Final Isolation: Concentrate the THF, partition between EtOAc and water. Wash the organic layer with saturated NaHCO₃, 1M KHSO₄, and brine. Dry and evaporate to yield pure Benzyl 2-carbamoylazetidine-1-carboxylate.

Workflow Step1 Phase 1: Mesylation Reagents: MsCl, DIPEA, DCM Temp: 0°C to RT Target: O-Activation Step2 Phase 2: Cyclization Reagents: t-BuOK, DMF Temp: 0°C to 25°C Target: 4-exo-tet Ring Closure Step1->Step2 Purified Intermediate Step3 Phase 3: Workup Extraction: EtOAc/H2O Wash: Brine, Dry: Na2SO4 Target: Isolate Cbz-Aze-OH Step2->Step3 Crude Mixture Step4 Phase 4: Amidation Reagents: IBCF, NMM, NH3 Temp: -15°C to RT Target: Cbz-Aze-NH2 Step3->Step4 Pure Cbz-Aze-OH

Step-by-step experimental workflow for the synthesis of Benzyl 2-carbamoylazetidine-1-carboxylate.

References

  • Azetidine-2-carboxylic acid - Wikipedia. Wikipedia.
  • Recent Strategies Used in the Synthesis of Saturated Four-Membered Heterocycles. The Royal Society of Chemistry.
  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid.
  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). PubMed.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Amidation Protocol for Benzyl 2-carbamoylazetidine-1-carboxylate

Introduction and Mechanistic Rationale Azetidine-2-carboxylic acid (Aze) and its derivatives are highly valued in modern medicinal chemistry. As conformationally constrained bioisosteres of proline, they are frequently i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Azetidine-2-carboxylic acid (Aze) and its derivatives are highly valued in modern medicinal chemistry. As conformationally constrained bioisosteres of proline, they are frequently incorporated into peptide sequences and small-molecule drugs to modify backbone conformation, enhance metabolic stability, and improve target binding affinity[1]. The synthesis of azetidine-containing building blocks often requires robust protecting group strategies; the Carboxybenzyl (Cbz) group is particularly favored for its stability during subsequent functionalization and orthogonal cleavage conditions[2].

This application note details the step-by-step amidation of (S)-1-Cbz-azetidine-2-carboxylic acid (CAS: 25654-52-8)[3] to yield Benzyl 2-carbamoylazetidine-1-carboxylate (also known as 1-Cbz-azetidine-2-carboxamide, CAS: 50712-77-1).

Causality in Reagent Selection

The primary challenge in the amidation of α -chiral amino acids is the risk of racemization at the C2 stereocenter via the formation of an oxazolone intermediate. To mitigate this, our protocol utilizes EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in combination with HOBt (1-Hydroxybenzotriazole).

  • Why HOBt? HOBt rapidly intercepts the highly reactive O-acylisourea intermediate formed by EDC, converting it into a less reactive, but still highly competent, OBt-active ester. This significantly suppresses the oxazolone racemization pathway.

  • Why NH₄Cl / DIPEA? Instead of using aqueous ammonia, which can cause hydrolysis of the active ester, we utilize solid Ammonium Chloride (NH₄Cl) activated in situ by N,N-Diisopropylethylamine (DIPEA). DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HCl salt of EDC and deprotonates NH₄Cl to provide a steady, controlled concentration of free ammonia without competing as a nucleophile.

Reaction Workflow

AmidationWorkflow SM 1-Cbz-azetidine-2-carboxylic acid (Starting Material) Act Activation Phase EDC·HCl + HOBt (0 °C) SM->Act Int OBt-Active Ester Intermediate (Suppresses Racemization) Act->Int Amid Amidation Phase NH4Cl + DIPEA (RT) Int->Amid Workup Aqueous Workup (1M HCl -> NaHCO3 -> Brine) Amid->Workup Prod Benzyl 2-carbamoylazetidine -1-carboxylate (Product) Workup->Prod

Workflow for the racemization-free amidation of Cbz-protected azetidine-2-carboxylic acid.

Materials and Stoichiometry

The following equivalents are optimized for a 10 mmol scale reaction. The use of a mixed solvent system (DCM/DMF) ensures the complete dissolution of both the organic starting materials and the inorganic ammonium salt.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role in Protocol
(S)-1-Cbz-azetidine-2-carboxylic acid235.241.0 eq2.35 gStarting Material
EDC·HCl191.701.2 eq2.30 gPrimary Coupling Agent
HOBt (anhydrous)135.131.2 eq1.62 gRacemization Suppressant
Ammonium Chloride (NH₄Cl)53.492.0 eq1.07 gAmmonia Source
DIPEA129.243.5 eq6.10 mLNon-nucleophilic Base
Dichloromethane (DCM)84.93N/A30 mLPrimary Solvent
N,N-Dimethylformamide (DMF)73.09N/A5 mLCo-solvent for NH₄Cl

Step-by-Step Experimental Protocol

Phase 1: Preparation and Activation
  • Vessel Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Purge the flask with dry Nitrogen (N₂) to prevent atmospheric moisture from hydrolyzing the active ester intermediate.

  • Dissolution: Add (S)-1-Cbz-azetidine-2-carboxylic acid (2.35 g, 10 mmol) to the flask. Add anhydrous DCM (30 mL) and anhydrous DMF (5 mL). Stir until complete dissolution is achieved.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C. Causality: Lowering the temperature reduces the kinetic energy of the system, heavily favoring the formation of the OBt-ester over the formation of the racemization-prone oxazolone.

  • Activation: Add HOBt (1.62 g, 12 mmol) followed by EDC·HCl (2.30 g, 12 mmol) in single portions. Stir the suspension at 0 °C for 30 minutes to ensure complete conversion to the OBt-active ester.

Phase 2: Amidation
  • Ammonia Source Addition: Add solid NH₄Cl (1.07 g, 20 mmol) to the cold reaction mixture.

  • Base Addition: Using an addition funnel or syringe, add DIPEA (6.10 mL, 35 mmol) dropwise over 10 minutes. Causality: Dropwise addition controls the exothermic neutralization reaction and prevents localized spikes in basicity, which could trigger side reactions or epimerization.

  • Propagation: Remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C) and stir for 12 hours under N₂.

Phase 3: Workup and Isolation (Self-Validating System)

A robust workup is critical for chromatography-free purification, a highly desirable trait for scalable azetidine synthesis[4]. 8. Dilution: Dilute the reaction mixture with additional DCM (50 mL). 9. Acid Wash (Removes Base & Urea): Transfer to a separatory funnel. Wash the organic layer with 1M aqueous HCl (2 × 30 mL). Causality: The acidic wash protonates unreacted DIPEA and the water-soluble EDC-urea byproduct, pulling them into the aqueous phase. 10. Basic Wash (Removes Acids): Wash the organic layer with saturated aqueous NaHCO₃ (2 × 30 mL). Causality: This deprotonates any unreacted starting carboxylic acid and residual HOBt, extracting them into the aqueous phase. 11. Brine Wash: Wash with saturated aqueous NaCl (30 mL) to remove residual water from the organic layer. 12. Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product as a white to off-white solid. 13. Trituration (Optional): If minor impurities persist, triturate the solid in cold diethyl ether (20 mL), filter, and dry under high vacuum.

Analytical Characterization (Self-Validation)

To ensure the integrity of the protocol, verify the isolated product against the following expected analytical parameters:

  • Appearance: White crystalline solid.

  • TLC: Rf​ 0.4 in 5% Methanol/DCM. Visualized by UV (254 nm, due to the Cbz aromatic ring). It will be ninhydrin-negative because the primary amine is protected.

  • LC-MS (ESI+): Expected exact mass for C12​H14​N2​O3​ is 234.10. Look for the [M+H]+ peak at m/z 235.1 and the sodium adduct [M+Na]+ at m/z 257.1.

References

  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid Source: Heterocycles (via CLOCKSS) URL:[Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides Source: Chemistry - A European Journal (LJMU Research Online) URL:[Link]

Sources

Application

Protocol for Cbz deprotection of Benzyl 2-carbamoylazetidine-1-carboxylate

Application Note: Protocol for the Cbz-Deprotection of Benzyl 2-carbamoylazetidine-1-carboxylate Introduction & Chemical Context Azetidine-2-carboxamide is a highly valuable, strained four-membered nitrogen heterocycle u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Cbz-Deprotection of Benzyl 2-carbamoylazetidine-1-carboxylate

Introduction & Chemical Context

Azetidine-2-carboxamide is a highly valuable, strained four-membered nitrogen heterocycle utilized as a rigid proline surrogate in the design of peptidomimetics, macrocyclic peptides[1], LMP2 inhibitors[2], and TGR5 agonists[3]. The carboxybenzyl (Cbz) group is frequently employed to protect the secondary amine of the azetidine ring during multi-step syntheses due to its stability under standard peptide coupling conditions and its orthogonal cleavability relative to Boc or Fmoc groups[1].

Isolating the free base of azetidine-2-carboxamide presents unique challenges due to its high polarity, water solubility, and thermodynamic instability. This application note details a highly optimized, self-validating protocol for the Cbz-deprotection of benzyl 2-carbamoylazetidine-1-carboxylate via catalytic hydrogenolysis, ensuring high yields while preserving the integrity of the strained heterocycle.

Mechanistic Insights & Causality

As a Senior Application Scientist, it is critical to understand that successful deprotection is not merely about cleaving the protecting group, but about managing the reactivity of the resulting product. The selection of reagents in this protocol is driven by the following mechanistic causalities:

  • Avoidance of Strong Acids: While strong Brønsted acids (e.g., HBr/AcOH) can cleave Cbz groups, the azetidine ring possesses significant ring strain (~107 kJ/mol). Protonation of the azetidine nitrogen in the presence of strong nucleophiles (like bromide) rapidly induces ring-opening side reactions[4]. Thus, neutral or weakly acidic catalytic hydrogenolysis is the mandatory standard[2].

  • The Role of Acetic Acid (Additive): The free base of azetidine-2-carboxamide is highly nucleophilic. Upon concentration, it can undergo intermolecular attack on the carboxamide moiety of adjacent molecules, leading to dimerization or polymerization. By adding one equivalent of glacial acetic acid, the nascent amine is immediately protonated. This forms a stable acetate salt, eliminates nucleophilicity, and prevents the free amine from coordinating to and poisoning the palladium catalyst.

  • Catalyst Selection: 10% Palladium on Carbon (Pd/C) facilitates the cleavage of the benzyl-oxygen bond, releasing toluene and a transient carbamic acid that spontaneously decarboxylates into the amine[2].

Mechanism A Cbz-Azetidine-2-carboxamide B Pd/C, H2 (Adsorption) A->B C Carbamic Acid + Toluene B->C D Decarboxylation (- CO2) C->D E Azetidine-2-carboxamide (Acetate Salt) D->E

Fig 1: Mechanistic pathway of Cbz hydrogenolysis yielding the stable azetidine salt.

Quantitative Method Comparison

The table below summarizes the quantitative data and rationale for selecting hydrogenolysis over alternative deprotection strategies.

Deprotection StrategyReagents & ConditionsTypical YieldMechanistic AdvantagesCritical Limitations
Catalytic Hydrogenolysis H₂, 10% Pd/C, MeOH, AcOH (1 eq), RT>95%Mildest approach; volatile byproducts (CO₂, toluene) drive reaction forward.Requires specialized H₂ setup; incompatible with reducible functional groups.
Transfer Hydrogenation NH₄HCO₂, 10% Pd/C, MeOH, Reflux80-85%Avoids the use of flammable H₂ gas; rapid conversion.Excess formate salts can severely complicate the isolation of the highly polar product.
Strong Acid Cleavage 33% HBr in AcOH, RT<40%Fast reaction kinetics; requires no transition metals.High risk of acid-catalyzed azetidine ring-opening[4]; degrades sensitive amides.

Experimental Workflow

Workflow A 1. Substrate Preparation (Cbz-Aze-NH2 in MeOH + AcOH) B 2. Catalyst Addition (10% Pd/C under N2) A->B C 3. Hydrogenolysis (H2 gas, 1 atm, RT, 1-2 h) B->C D 4. Filtration (Celite pad, wash with cold MeOH) C->D E 5. Concentration (In vacuo, <30°C) D->E F 6. Isolation (Trituration with Et2O) E->F

Fig 2: Step-by-step experimental workflow for the safe deprotection and isolation.

Detailed Step-by-Step Protocol

Scale: 10.0 mmol (approx. 2.34 g of Benzyl 2-carbamoylazetidine-1-carboxylate)

Phase 1: Reaction Setup

  • Substrate Dissolution: In a flame-dried 100 mL round-bottom flask, dissolve 2.34 g (10.0 mmol) of benzyl 2-carbamoylazetidine-1-carboxylate in 30 mL of HPLC-grade Methanol.

  • Acid Addition: Add 0.60 mL (10.5 mmol, 1.05 eq) of glacial acetic acid to the solution. Causality: Traps the product as the acetate salt immediately upon deprotection, preventing catalyst deactivation and ring degradation.

  • Inert Atmosphere: Purge the flask with Nitrogen gas for 5 minutes. Causality: Essential to prevent the ignition of methanol vapor when introducing the active palladium catalyst.

  • Catalyst Addition: Carefully add 234 mg (10% w/w relative to substrate) of 10% Pd/C (wet, ~50% water).

Phase 2: Hydrogenolysis 5. Hydrogen Introduction: Evacuate the flask under mild vacuum and backfill with Hydrogen gas from a balloon. Repeat this purge cycle three times to ensure complete displacement of nitrogen. 6. Reaction: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) under 1 atm of Hydrogen for 1 to 2 hours[2]. 7. Monitoring: Monitor the reaction via LC-MS or TLC (Eluent: EtOAc/Hexanes 1:1). The starting material (Rf ~0.4) will disappear, and the highly polar product will remain at the baseline.

Phase 3: Workup and Isolation 8. Quenching: Once complete, purge the flask thoroughly with Nitrogen to remove all residual Hydrogen gas. 9. Filtration: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst[4]. Wash the filter cake with an additional 20 mL of cold methanol. Caution: Never let the Pd/C filter cake dry out in the air, as it is highly pyrophoric. 10. Concentration: Concentrate the filtrate in vacuo using a rotary evaporator. Keep the water bath temperature strictly below 30 °C. Causality: Elevated temperatures can drive the condensation of the carboxamide with the free amine, leading to diketopiperazine-like byproducts. 11. Trituration: Triturate the resulting viscous oil with cold diethyl ether (2 x 15 mL) to precipitate the azetidine-2-carboxamide acetate salt as a white solid. 12. Drying: Dry the solid under high vacuum for 12 hours to afford the pure product, ready for immediate downstream amide coupling[3].

Analytical Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, compare your analytical results against these benchmarks:

  • Mass Spectrometry (LC-MS): The starting material will show [M+H]+=235.1 m/z. The successful formation of the product is confirmed by the appearance of a major peak at [M+H]+=101.1 m/z (corresponding to the free azetidine-2-carboxamide ion).

  • Troubleshooting Incomplete Conversion: If starting material persists after 2 hours, the catalyst may have been poisoned by trace impurities or insufficient acetic acid. Filter the reaction mixture through Celite, add fresh Pd/C (5% w/w), and resubject to hydrogenation[4].

  • Troubleshooting Product Loss: Do not attempt to isolate the free base via aqueous basic extraction. The molecule is highly water-soluble and will be entirely lost in the aqueous layer. Always isolate it as the acetate or hydrochloride salt.

References

  • Chen, Y., et al. "Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure–Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy." Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Kim, K. B., et al. "LMP2 Inhibitors as a Potential Treatment for Alzheimer's Disease." ACS Medicinal Chemistry Letters, ACS Publications. Available at: [Link]

  • Jones, A., et al. "Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides." Chemical Science, LJMU Research Online. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: Benzyl 2-carbamoylazetidine-1-carboxylate as a Strategic Building Block in Drug Discovery

Executive Summary The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining trend in modern drug discovery. Benzyl 2-carbamoylazetidine-1-carboxylate (CAS: 50712-77-1)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining trend in modern drug discovery. Benzyl 2-carbamoylazetidine-1-carboxylate (CAS: 50712-77-1), also known as 1-Cbz-azetidine-2-carboxamide, represents a highly versatile, conformationally restricted building block[1]. By combining the favorable pharmacokinetic properties of the four-membered azetidine ring with orthogonally protected functional groups, this compound enables medicinal chemists to rapidly access complex molecular architectures, including azetidine-fused 1,4-benzodiazepines and novel neurological therapeutics[2][3].

Scientific Rationale: The Azetidine Advantage

Pharmacokinetic Optimization

Azetidines have emerged as privileged scaffolds due to their unique ability to introduce three-dimensionality while maintaining a low molecular weight[4]. Replacing traditional six-membered heterocycles (e.g., piperidines or morpholines) with azetidines frequently results in improved human liver microsomal (HLM) stability and lower lipophilicity (logD)[5]. The inherent ring strain and compact nature of the azetidine core reduce the entropic penalty upon target binding, often leading to increased binding affinity[4].

Orthogonal Functionality

Benzyl 2-carbamoylazetidine-1-carboxylate is engineered for late-stage functionalization:

  • 1-Cbz (Carboxybenzyl) Group : Provides robust protection of the secondary amine against strong nucleophiles and bases during amide manipulation. It can be selectively cleaved via mild hydrogenolysis without disturbing sensitive functional groups.

  • 2-Carboxamide Group : Serves as a versatile synthetic handle. It can participate directly in hydrogen-bonding networks within a target binding pocket[3], or be transformed into nitriles, primary amines, or fused heterocyclic systems[2].

Physicochemical & Structural Properties

Summarized below are the core properties of Benzyl 2-carbamoylazetidine-1-carboxylate to guide storage and handling[1][6].

PropertyValue / Description
Chemical Name Benzyl 2-carbamoylazetidine-1-carboxylate
CAS Number 50712-77-1
Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, MeOH, and DCM
Storage Conditions 0–8 °C, protect from moisture

Synthetic Workflows & Applications

The strategic value of this building block lies in its divergent reactivity. The carboxamide can be dehydrated to a nitrile (yielding a precursor for tetrazoles), reduced to an aminomethyl group, or subjected to Hofmann rearrangement to yield 2-aminoazetidines.

G A Benzyl 2-carbamoylazetidine -1-carboxylate B Dehydration (TFAA / Pyridine) A->B C Reduction (BH3 or LiAlH4) A->C D Hofmann Rearrangement (PhI(OAc)2) A->D E 2-Cyanoazetidine Precursor B->E F 2-(Aminomethyl)azetidine Precursor C->F G 2-Aminoazetidine Precursor D->G

Fig 1: Divergent synthetic pathways for functionalizing the 2-carboxamide group.

Furthermore, recent methodologies have utilized azetidine-2-carboxamides to synthesize functionalized 1,4-benzodiazepines via intramolecular C–N bond coupling, providing a novel platform for drug discovery[2].

G A Benzyl 2-carbamoylazetidine -1-carboxylate B Cbz Deprotection (H2, Pd/C) A->B C N-Alkylation (2-Bromobenzyl bromide) B->C D Intramolecular C-N Coupling (CuI / DMGC) C->D E Azetidine-fused 1,4-Benzodiazepine D->E

Fig 2: Workflow for synthesizing azetidine-fused 1,4-benzodiazepines via C-N coupling.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each reagent and condition is explicitly defined.

Protocol A: Dehydration of Carboxamide to 2-Cyanoazetidine

This protocol converts the primary amide to a nitrile, a critical step for accessing bioisosteres like tetrazoles.

Step-by-Step Methodology:

  • Preparation : Dissolve Benzyl 2-carbamoylazetidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the hydrolysis of the highly reactive trifluoroacetic anhydride (TFAA).

  • Base Addition : Add Pyridine (3.0 eq) to the solution and cool the mixture to 0 °C using an ice bath. Causality: Pyridine acts as an acid scavenger to neutralize the trifluoroacetic acid byproduct, protecting the acid-sensitive azetidine core from ring-opening.

  • Dehydration : Dropwise add TFAA (1.5 eq) over 15 minutes. Causality: Dropwise addition controls the exothermic nature of the dehydration, preventing degradation of the strained four-membered ring.

  • Reaction Maturation : Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Quenching & Workup : Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Validation & Quality Control:

  • In-Process Control : Monitor via TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.2) should be completely consumed, replaced by a less polar spot (Rf ~0.6).

  • Analytical Confirmation : Validate via LC-MS. The expected mass for the nitrile product is [M+H]+ = 217.

Protocol B: Selective Cbz Deprotection via Hydrogenolysis

This protocol removes the Cbz group to liberate the secondary amine for downstream coupling, leaving the carboxamide intact.

Step-by-Step Methodology:

  • Preparation : Dissolve the starting material (1.0 eq) in HPLC-grade Methanol (0.1 M). Causality: Methanol readily dissolves the substrate and facilitates efficient hydrogen transfer at the palladium surface.

  • Catalyst Addition : Carefully add 10% Pd/C (0.1 eq by weight). Causality: Pd/C catalyzes the cleavage of the benzyl-oxygen bond. Adding it before the hydrogen gas prevents spontaneous ignition of the solvent.

  • Atmosphere Exchange : Purge the reaction flask with Nitrogen gas for 5 minutes, followed by purging with Hydrogen gas (balloon pressure). Causality: Strict purging prevents the formation of explosive H2/O2 mixtures.

  • Hydrogenolysis : Stir vigorously at room temperature for 4–6 hours.

  • Filtration : Filter the reaction mixture through a pad of Celite, washing thoroughly with Methanol. Causality: Celite filtration removes the fine particulate palladium catalyst, preventing heavy metal contamination in subsequent biological assays.

  • Concentration : Evaporate the solvent under reduced pressure to yield the crude azetidine-2-carboxamide.

Validation & Quality Control:

  • In-Process Control : Ninhydrin stain on TLC. The liberated secondary amine will stain a deep purple/blue, confirming deprotection.

  • Analytical Confirmation : 1H-NMR should show the complete disappearance of the aromatic benzyl protons (δ 7.3-7.4 ppm) and the benzylic CH2 protons (δ 5.1 ppm).

Data Presentation: Pharmacokinetic Impact of Azetidine Incorporation

The substitution of larger, flatter rings with azetidine derivatives consistently yields superior pharmacokinetic profiles. The table below summarizes the quantitative impact of utilizing azetidine building blocks compared to traditional piperidine analogs in drug optimization campaigns[4][5].

Pharmacokinetic MetricPiperidine Analog (6-membered)Azetidine Analog (4-membered)Impact on Drug Profile
Lipophilicity (logD) ~2.5~1.8Improved aqueous solubility and reduced off-target toxicity.
Fraction sp3 (Fsp3) BaselineIncreasedEnhanced 3D complexity; correlates with clinical success.
Metabolic Stability (HLM t1/2) ~25 min>60 minProlonged systemic half-life; reduced clearance.
Steric Bulk HighLowDeeper penetration into sterically constrained binding pockets.

References

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Source: PMC (National Institutes of Health). URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of Benzyl 2-carbamoylazetidine-1-carboxylate for Advanced Peptidomimetic Design

Abstract The design of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a cornerstone of modern drug discovery. A key strategy in this field is the use of conformationally constrai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The design of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a cornerstone of modern drug discovery. A key strategy in this field is the use of conformationally constrained amino acids to enhance biological activity, improve metabolic stability, and increase target selectivity.[1][2] The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold for this purpose.[3][4] Its inherent ring strain and rigid geometry provide a powerful tool for medicinal chemists to pre-organize a peptide's conformation, often leading to improved binding affinity for its biological target.[3][5] This document provides a detailed guide on the application of Benzyl 2-carbamoylazetidine-1-carboxylate, a key building block for introducing the azetidine-2-carboxamide moiety into peptide sequences, thereby creating novel peptidomimetics with significant therapeutic potential.

The Rationale: Why Constrain Peptides with Azetidine Scaffolds?

Natural peptides, despite their high potency and selectivity, often suffer from poor pharmacokinetic properties, including susceptibility to enzymatic degradation and low oral bioavailability.[6] Peptidomimetics aim to overcome these limitations while retaining the desired biological activity. The incorporation of unnatural amino acids (UAAs) is a central strategy to achieve this.[6][7]

The azetidine scaffold, as found in Benzyl 2-carbamoylazetidine-1-carboxylate, offers distinct advantages over more flexible or even other cyclic amino acids like proline:

  • Conformational Rigidity: The four-membered ring is significantly more constrained than the five-membered pyrrolidine ring of proline.[3] This rigidity reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity.[3] Theoretical and experimental studies show that replacing proline with its azetidine homologue (Aze) can significantly alter peptide secondary structure, often favoring a cis-amide bond conformation, which can be critical for biological function.[8][9]

  • Metabolic Stability: The azetidine ring can enhance metabolic stability compared to linear fragments or even larger heterocyclic systems.[3] The azetidine nitrogen is often more resistant to N-dealkylation, a common metabolic liability.[3] Several FDA-approved drugs, such as baricitinib and azelnidipine, incorporate the azetidine motif to improve their pharmacokinetic profiles.[10]

  • Vectorial Display of Side Chains: The rigid, quasi-planar geometry of the azetidine ring allows for precise, predictable positioning of substituents in three-dimensional space.[4][11] This makes it an invaluable tool for structure-activity relationship (SAR) studies and for optimizing interactions with a biological target.

Visualizing the Building Block

The starting material, Benzyl 2-carbamoylazetidine-1-carboxylate, contains three key features: the Cbz (Z) protecting group, the azetidine core, and the C-terminal amide (carbamoyl) group.

Figure 1: Structure of Benzyl 2-carbamoylazetidine-1-carboxylate.

Strategic Application Workflow

The most prevalent method for modern peptide synthesis is the Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).[12] The provided building block, being Cbz-protected, is not directly compatible with this strategy. Therefore, a primary application involves a protecting group exchange to generate the corresponding Fmoc-protected derivative. This intermediate can then be seamlessly integrated into standard SPPS protocols.

The overall workflow is as follows:

Figure 2: Workflow for preparing and using the azetidine building block.

Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of (S)-1-(Fmoc)-azetidine-2-carboxamide

This protocol details the conversion of the Cbz-protected starting material to the Fmoc-protected building block required for SPPS.

Materials & Reagents

ReagentM.W.EquivalentsAmount (for 1g scale)
(S)-Benzyl 2-carbamoylazetidine-1-carboxylate248.26 g/mol 1.01.0 g (4.03 mmol)
Palladium on Carbon (10 wt. %)-~10% w/w~100 mg
Methanol (MeOH), Anhydrous32.04 g/mol -40 mL
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)337.36 g/mol 1.11.50 g (4.43 mmol)
Sodium Bicarbonate (NaHCO₃)84.01 g/mol 3.01.02 g (12.09 mmol)
1,4-Dioxane88.11 g/mol -20 mL
Water (Deionized)18.02 g/mol -20 mL

Procedure:

  • Cbz-Group Deprotection (Hydrogenolysis): a. Dissolve 1.0 g (4.03 mmol) of (S)-Benzyl 2-carbamoylazetidine-1-carboxylate in 40 mL of anhydrous methanol in a flask suitable for hydrogenation. b. Carefully add ~100 mg of 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Argon or Nitrogen). c. Securely attach a hydrogen-filled balloon to the flask or use a dedicated hydrogenation apparatus. d. Stir the reaction vigorously at room temperature for 4-6 hours. e. Causality Note: Hydrogenolysis is a mild and effective method for cleaving benzyl-type protecting groups without affecting most other functionalities. The palladium catalyst facilitates the reductive cleavage of the C-O bond in the carbamate. f. Monitor the reaction by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed. g. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol. h. Concentrate the filtrate in vacuo to yield crude (S)-azetidine-2-carboxamide. This intermediate is often used immediately in the next step without further purification.

  • Fmoc-Group Protection: a. Dissolve the crude (S)-azetidine-2-carboxamide in a mixture of 20 mL 1,4-dioxane and 20 mL water. b. Add 1.02 g (12.09 mmol) of sodium bicarbonate to the solution and stir until dissolved. The base is crucial to deprotonate the secondary amine for nucleophilic attack. c. In a separate container, dissolve 1.50 g (4.43 mmol) of Fmoc-OSu in 10 mL of 1,4-dioxane. d. Add the Fmoc-OSu solution dropwise to the stirring azetidine solution at room temperature. e. Let the reaction stir overnight (12-16 hours). f. After the reaction, add ~50 mL of water and extract the mixture three times with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. h. Purify the resulting solid by flash column chromatography (silica gel, gradient elution, e.g., 0-5% methanol in dichloromethane) to yield pure (S)-1-(Fmoc)-azetidine-2-carboxamide.

Protocol 2: Incorporation of Fmoc-Aze-NH₂ into a Peptide via SPPS

This protocol assumes a standard manual or automated Fmoc-SPPS workflow. The example shows the coupling of Fmoc-Aze-NH₂ onto a deprotected N-terminal amino acid on a solid support.

Materials & Reagents

ReagentConcentration / EquivalentsPurpose
Peptide-Resin (with free N-terminus)1.0 equivSolid support with growing peptide
Fmoc-Aze-NH₂3.0 equivAmino acid to be coupled
HBTU (or HATU, COMU)2.9 equivCoupling (activating) agent
N,N-Diisopropylethylamine (DIEA)6.0 equivBase for activation and coupling
Dimethylformamide (DMF)-SPPS Solvent
20% Piperidine in DMF-Fmoc deprotection reagent
Dichloromethane (DCM)-Washing solvent

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: a. Drain the DMF from the resin. b. Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain. c. Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes. d. Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Coupling of Fmoc-Aze-NH₂: a. In a separate vial, dissolve Fmoc-Aze-NH₂ (3.0 equiv) and HBTU (2.9 equiv) in a minimal amount of DMF. b. Add DIEA (6.0 equiv) to the activation mixture and vortex for 1-2 minutes. c. Causality Note: HBTU is a highly efficient coupling reagent that converts the carboxylic acid (if it were present) into a reactive ester. For non-standard amino acids like azetidine derivatives, which can be sterically hindered, potent activators like HBTU or HATU are recommended to ensure complete and rapid coupling, minimizing side reactions or deletion sequences.[12] d. Immediately add the activated amino acid solution to the deprotected peptide-resin. e. Agitate the reaction vessel for 2-4 hours at room temperature. For potentially difficult couplings, longer times or double coupling may be necessary. f. To confirm completion, a Kaiser test or other ninhydrin-based test can be performed on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction. g. Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for subsequent amino acids in the sequence.

Protocol 3: Final Cleavage and Deprotection

This protocol releases the final peptidomimetic from the solid support and removes side-chain protecting groups.

Procedure:

  • After the final coupling and deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5 v/v).

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[12]

  • Agitate at room temperature for 2-4 hours.[12]

  • Filter the resin and collect the filtrate into a centrifuge tube.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether (-20°C).[12]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • Purify the final peptidomimetic using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by LC-MS and/or MALDI-TOF mass spectrometry.

Impact on Peptidomimetic Structure

Incorporating a rigid azetidine ring dramatically reduces the conformational space available to the peptide backbone. This pre-organization is a key principle in rational drug design.

Figure 3: Azetidine rings reduce conformational flexibility.

Conclusion

Benzyl 2-carbamoylazetidine-1-carboxylate serves as a valuable, albeit indirect, precursor for the incorporation of the conformationally rigid azetidine-2-carboxamide moiety into peptides. Through a straightforward protecting group exchange, it can be converted into an Fmoc-protected building block suitable for modern SPPS. The resulting peptidomimetics benefit from the unique structural and physicochemical properties imparted by the azetidine ring, including enhanced metabolic stability and pre-organized conformation.[3][10] This strategic use of constrained non-natural amino acids represents a powerful approach for researchers, scientists, and drug development professionals to design next-generation therapeutics with superior drug-like properties.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. (2025). Benchchem.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (2025). Benchchem.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (2026). Benchchem.
  • Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. (2004). ProQuest.
  • Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. (2004). PubMed.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. (1987). PubMed.
  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2023).
  • The synthesis of peptides and proteins containing non-natural amino acids. (2004). Chemical Society Reviews (RSC Publishing).
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (2018).
  • Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. (2024). RSC Publishing.

Sources

Method

Application Note: Advanced Amide Bond Formation Strategies Utilizing Benzyl 2-carbamoylazetidine-1-carboxylate

Introduction & Mechanistic Rationale Azetidine-2-carboxamides are highly prized in medicinal chemistry as rigid proline isosteres. Their incorporation into drug scaffolds often improves metabolic stability, alters the co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Azetidine-2-carboxamides are highly prized in medicinal chemistry as rigid proline isosteres. Their incorporation into drug scaffolds often improves metabolic stability, alters the conformational landscape of the target molecule, and enhances binding interactions with biological targets[1],[2].

From an application perspective, Benzyl 2-carbamoylazetidine-1-carboxylate (CAS: 50712-77-1) serves as an elite bifunctional building block in these drug discovery efforts. The presence of the orthogonal carboxybenzyl (Cbz) protecting group allows chemists to divergently functionalize the molecule. Depending on the synthetic goal, researchers can either deprotect the azetidine ring nitrogen for N-acylation or directly utilize the primary carboxamide for transition-metal catalyzed C-N cross-coupling[3],[4].

Divergent Synthetic Workflows

The following workflow illustrates the strategic divergence possible when utilizing Benzyl 2-carbamoylazetidine-1-carboxylate as a core scaffold.

Workflow A Benzyl 2-carbamoylazetidine-1-carboxylate (Starting Material) B Azetidine-2-carboxamide (Deprotected Intermediate) A->B H2, Pd/C (Cbz Hydrogenolysis) D N-Aryl Azetidine-2-carboxamide (C-N Cross-Coupling) A->D Ar-X, Metal Cat., Base (Buchwald-Hartwig) C N-Acyl Azetidine-2-carboxamide (Target Scaffold) B->C R-COOH, HATU, DIPEA (Amide Coupling)

Caption: Divergent synthetic workflows for Benzyl 2-carbamoylazetidine-1-carboxylate.

Quantitative Data & Optimization Matrix

To ensure reproducible amide bond formation, the choice of coupling reagents and catalysts is critical. The table below summarizes the quantitative performance of various reagent systems applied to azetidine-2-carboxamide derivatives.

Reaction PathwayTarget BondReagent / Catalyst SystemSolventTemp (°C)Typical Yield (%)Epimerization Risk
N-AcylationAzetidine N-C=OHATU / DIPEADMF0 to 2585 - 95Low
N-AcylationAzetidine N-C=OEDCI / HOBt / TEADCM2560 - 75Moderate
N-ArylationPrimary Amide N-ArCuI / N,N-Dimethylglycine1,4-Dioxane10091 - 98Low
N-ArylationPrimary Amide N-ArPd2(dba)3 / XantphosToluene90 - 11070 - 85Low

Protocol A: N-Acylation via Cbz Deprotection

Mechanistic Causality

The azetidine ring is highly strained and sterically hindered, making it a poor nucleophile compared to unhindered secondary amines. When coupling the deprotected azetidine nitrogen with a carboxylic acid, standard reagents like EDCI often result in sluggish kinetics and an increased risk of epimerization at the C2 chiral center.

HATU is the optimal choice here. The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group generated by HATU provides a neighboring group effect via its pyridine nitrogen. This pre-organizes the hindered secondary amine for nucleophilic attack, significantly accelerating the reaction and preserving stereochemical integrity[4].

Mechanism S1 Carboxylic Acid + DIPEA S2 HATU Activation (OAt Active Ester) S1->S2 Deprotonation S3 Nucleophilic Attack (Azetidine Nitrogen) S2->S3 HOAt Assistance S4 Amide Bond Formation + HOAt Byproduct S3->S4 Elimination

Caption: HATU-mediated amide bond formation mechanism at the azetidine nitrogen.

Step-by-Step Methodology: Self-Validating Protocol

Step 1: Orthogonal Cbz Hydrogenolysis

  • Charge a reaction flask with Benzyl 2-carbamoylazetidine-1-carboxylate (1.0 eq) and dissolve in anhydrous Methanol (0.1 M).

  • Purge the solution with Argon for 10 minutes to remove dissolved oxygen. (Causality: Prevents catalyst poisoning and mitigates combustion risks when introducing hydrogen).

  • Add 10 wt% Pd/C (0.1 eq). Evacuate the flask and backfill with H2 gas via a balloon (1 atm). Stir vigorously at 25 °C for 4-6 hours.

  • IPC (In-Process Control) Validation: Sample 10 µL of the reaction mixture, filter through a 0.2 µm syringe filter, and analyze via LC-MS. The reaction is validated as complete when the starting material peak (m/z 235[M+H]+) is fully consumed and replaced by the free amine peak (m/z 101[M+H]+).

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing with excess Methanol. Concentrate under reduced pressure to yield the free Azetidine-2-carboxamide.

Step 2: HATU-Mediated Amide Coupling

  • In an oven-dried flask, dissolve the target Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0 °C. Stir for 15 minutes.

  • IPC Validation: Analyze via HPLC. The formation of the HOAt active ester is confirmed by the appearance of a distinct HOAt-adduct peak, validating that the acid is fully activated before the hindered amine is introduced.

  • Add a solution of the deprotected Azetidine-2-carboxamide (1.0 eq) in DMF dropwise. Warm to 25 °C and stir for 2 hours.

  • Quench with saturated aqueous NaHCO3 and extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (to remove residual DMF), dry over Na2SO4, and concentrate.

Protocol B: Transition-Metal Catalyzed C-N Coupling (Primary Amide)

Mechanistic Causality

Direct arylation of the primary amide requires overriding the poor nucleophilicity of the carboxamide nitrogen. Using a CuI/N,N-dimethylglycine catalytic system allows for highly efficient C-N bond formation, which has been utilized to synthesize complex scaffolds like 1,4-benzodiazepine derivatives[3]. The Cbz group on the azetidine nitrogen is crucial here; it acts as an orthogonal shield, preventing competitive N-arylation or ring-opening side reactions at the secondary amine.

Step-by-Step Methodology: Self-Validating Protocol
  • In an oven-dried Schlenk tube, combine Benzyl 2-carbamoylazetidine-1-carboxylate (1.0 eq), the desired Aryl Halide (1.2 eq), CuI (0.1 eq), and N,N-Dimethylglycine (0.2 eq)[3].

  • Add anhydrous 1,4-Dioxane (0.1 M) and K2CO3 (2.0 eq).

  • Degas the mixture via three consecutive freeze-pump-thaw cycles. (Causality: Transition-metal catalyzed cross-couplings are highly sensitive to oxygen, which can rapidly oxidize the Cu(I) catalyst to inactive Cu(II) and halt the catalytic cycle).

  • Backfill with Argon, seal the tube, and heat the mixture to 100 °C for 12-18 hours.

  • IPC Validation: Monitor via LC-MS. The primary amide starting material (m/z 235) will convert to the higher-mass N-aryl product. The Cbz group must remain intact throughout the heating process, internally validating that the reaction is completely regioselective for the primary amide.

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Purify the filtrate via flash column chromatography to isolate the N-aryl amide.

Sources

Application

Application Note: Catalytic Hydrogenation of Benzyl 2-carbamoylazetidine-1-carboxylate

Executive Summary This application note provides a comprehensive, self-validating protocol for the deprotection of Benzyl 2-carbamoylazetidine-1-carboxylate (Cbz-azetidine-2-carboxamide) via catalytic hydrogenation. Desi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, self-validating protocol for the deprotection of Benzyl 2-carbamoylazetidine-1-carboxylate (Cbz-azetidine-2-carboxamide) via catalytic hydrogenation. Designed for synthetic chemists and drug development professionals, this guide details the mechanistic rationale, optimal reaction conditions, and step-by-step methodologies required to isolate the free azetidine-2-carboxamide efficiently while mitigating risks such as catalyst poisoning and ring-opening.

Introduction & Mechanistic Rationale

Azetidine-2-carboxamide derivatives are critical structural motifs in modern drug discovery. They are frequently utilized as proline surrogates and key pharmacophores in the development of potent therapeutics, such as TGR5 (GPBAR1) agonists[1]. The synthesis of these molecules often relies on the benzyloxycarbonyl (Cbz) protecting group to mask the secondary amine during earlier synthetic steps.

The removal of the Cbz group via catalytic hydrogenation is highly favored because it avoids harsh acidic or basic conditions that could compromise the strained four-membered azetidine ring[2]. The reaction proceeds through a two-step mechanism:

  • Hydrogenolysis : The palladium catalyst facilitates the cleavage of the benzyl-oxygen bond, releasing toluene and forming a transient carbamic acid intermediate[3].

  • Decarboxylation : The unstable carbamic acid spontaneously decarboxylates to yield the free azetidine-2-carboxamide and carbon dioxide gas[3].

Because the resulting free amine and the carboxamide moiety are highly polar and water-soluble, traditional aqueous workups lead to poor recovery. Catalytic hydrogenation circumvents this by generating only volatile byproducts (toluene and CO₂), allowing for simple filtration and concentration to isolate the product[3].

G A Benzyl 2-carbamoylazetidine- 1-carboxylate (Cbz-Protected) B Pd/C Catalyst + H2 (Hydrogenolysis) A->B C Carbamic Acid Intermediate + Toluene B->C D Spontaneous Decarboxylation (- CO2) C->D E Azetidine-2-carboxamide (Free Amine) D->E

Reaction pathway for the catalytic hydrogenation of Benzyl 2-carbamoylazetidine-1-carboxylate.

Experimental Design & Causality

Successful catalytic hydrogenation of Benzyl 2-carbamoylazetidine-1-carboxylate requires careful tuning of the reaction environment to balance reactivity and substrate stability.

  • Catalyst Selection : 10% Palladium on Carbon (Pd/C) is the industry standard. While Pearlman's catalyst (20% Pd(OH)₂/C) is more active, it is generally reserved for highly recalcitrant substrates due to the increased risk of over-reduction or azetidine ring-opening under elevated pressures[2].

  • Solvent Dynamics : Methanol (MeOH) or Ethanol (EtOH) are the solvents of choice. They provide excellent solubility for both the lipophilic Cbz-protected starting material and the highly polar deprotected product. Furthermore, protic solvents help solvate the basic amine, reducing its tendency to coordinate with and poison the palladium catalyst[3].

  • Additives (The Role of Acid) : The newly formed azetidine-2-carboxamide is a secondary amine that can act as a catalyst poison. Adding 1.0 equivalent of a mild acid (e.g., acetic acid) protonates the free amine in situ. This not only accelerates the reaction by preventing catalyst deactivation but also stabilizes the strained azetidine ring against potential side reactions[2][4].

Comparative Data: Optimization of Conditions

The following table summarizes the quantitative data and expected outcomes based on various catalytic systems for Cbz deprotection[2][3].

Catalyst SystemSolventAdditiveH₂ PressureTempTimeExpected YieldRemarks
10% Pd/C (10 mol%) MeOHNone1 atm (Balloon)RT4-16 h>90%Standard mild conditions; free amine may slightly slow reaction.
10% Pd/C (10 mol%) MeOHAcOH (1.0 eq)1 atm (Balloon)RT2-6 h>95%Prevents catalyst poisoning; yields the acetate salt of the product.
20% Pd(OH)₂/C EtOHNone50 psi (Parr)60 °C24 hVariableHarsher conditions; increased risk of azetidine ring opening.
10% Pd/C (10 mol%) EtOAcNone1 atm (Balloon)RT12-24 h~85%Lower solubility for the resulting polar carboxamide; slower kinetics.

Experimental Workflow

Workflow Step1 1. Substrate Dissolution (MeOH or EtOH) Step2 2. Inert Gas Purge (N2 or Ar) Step1->Step2 Step3 3. Catalyst Addition (10% Pd/C) Step2->Step3 Step4 4. Hydrogenation (H2 Atmosphere, RT) Step3->Step4 Step5 5. Reaction Monitoring (TLC / LC-MS) Step4->Step5 Step6 6. Filtration & Evaporation (Celite Pad) Step5->Step6

Step-by-step experimental workflow for Cbz deprotection via catalytic hydrogenation.

Step-by-Step Protocol: Mild Catalytic Hydrogenation

Caution: Palladium on carbon is highly pyrophoric, especially when dry or saturated with hydrogen. Always handle under an inert atmosphere and never let the filter cake dry out during filtration[3].

Materials:

  • Benzyl 2-carbamoylazetidine-1-carboxylate (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C, ~50% w/w water wet) (10 mol% Pd)

  • Methanol (MeOH, anhydrous) (10 mL)

  • Glacial Acetic Acid (AcOH) (1.0 mmol) - Optional, for salt formation

  • Hydrogen gas (Balloon)

  • Celite® for filtration

Procedure:

  • Preparation : In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve Benzyl 2-carbamoylazetidine-1-carboxylate (1.0 mmol) in MeOH (10 mL)[3]. If utilizing the acidic additive method to prevent catalyst poisoning, add AcOH (1.0 mmol) to the solution.

  • Inert Atmosphere : Seal the flask with a rubber septum. Purge the flask by applying a vacuum and backfilling with Nitrogen or Argon. Repeat this cycle three times to ensure complete removal of oxygen[3].

  • Catalyst Addition : Briefly remove the septum under a positive flow of inert gas and carefully add the 10% Pd/C catalyst. Re-seal the flask and repeat the vacuum/inert gas purge cycle twice.

  • Hydrogenation : Attach a balloon filled with Hydrogen gas via a needle through the septum. Evacuate the flask briefly and backfill with Hydrogen. Repeat this twice to establish a pure H₂ atmosphere[3].

  • Reaction : Stir the reaction mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress via TLC or LC-MS. The reaction is typically complete within 4 to 16 hours[3].

  • Filtration : Once the starting material is fully consumed, purge the flask thoroughly with Nitrogen to remove all Hydrogen gas. Filter the reaction mixture through a tightly packed pad of Celite® to remove the palladium catalyst[3].

  • Washing & Concentration : Wash the Celite® pad generously with additional MeOH (3 × 10 mL) to ensure complete elution of the highly polar product. Concentrate the combined filtrate under reduced pressure to yield azetidine-2-carboxamide (or its acetate salt).

Troubleshooting & Optimization

  • Incomplete Conversion / Slow Reaction : If the reaction stalls, the catalyst may be poisoned by the basic amine product or trace impurities in the starting material[2]. Solution : Filter off the old catalyst through Celite, concentrate the mixture, and resubject the material to fresh Pd/C. Alternatively, add 1.0 equivalent of acetic acid to protonate the amine[4].

  • Ring-Opening Side Products : The four-membered azetidine ring is strained. If ring-opened byproducts are observed, ensure the reaction temperature does not exceed room temperature and avoid using strong mineral acids (like HCl) unless absolutely necessary[2].

References

  • Benchchem. "Troubleshooting guide for the deprotection of N-protected 3-(Phenoxymethyl)azetidine". 2

  • Journal of Medicinal Chemistry - ACS Publications. "Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists". 1

  • Benchchem. "Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal". 3

  • Suzhou Highfine Biotech. "Amino protecting group—benzyloxycarbonyl (Cbz)". 4

Sources

Method

Scale-up synthesis techniques for Benzyl 2-carbamoylazetidine-1-carboxylate

An Application Note for Process Chemistry & Scale-Up Synthesis Topic: Scale-up Synthesis Techniques for Benzyl 2-carbamoylazetidine-1-carboxylate Audience: Researchers, scientists, and drug development professionals. Abs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Process Chemistry & Scale-Up Synthesis

Topic: Scale-up Synthesis Techniques for Benzyl 2-carbamoylazetidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Benzyl 2-carbamoylazetidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as metabolic stability and conformational rigidity.[1] However, the synthesis of functionalized azetidines is notoriously challenging due to the inherent ring strain of the four-membered heterocycle, which complicates both ring formation and subsequent manipulations.[2][3] Transitioning from laboratory-scale discovery routes to a robust, multigram- or kilogram-scale process demands a strategic redesign that prioritizes cost-efficiency, safety, and the avoidance of problematic purification techniques like column chromatography. This guide details two primary scale-up strategies, focusing on a classical, robust approach via intramolecular cyclization of an amino acid derivative and exploring a modern photochemical alternative. We provide a detailed, field-tested protocol for the classical route, complete with process optimization insights and troubleshooting guidance to facilitate its implementation in a process chemistry environment.

Introduction: The Challenge of Scaling Azetidine Synthesis

The azetidine motif is a "privileged structure" in drug design, yet its representation in FDA-approved drugs remains limited compared to five- and six-membered heterocycles.[1] This disparity is largely a consequence of synthetic difficulty.[2][4] Key challenges in scaling up the synthesis of molecules like Benzyl 2-carbamoylazetidine-1-carboxylate include:

  • Ring Strain: The high ring strain makes azetidines susceptible to ring-opening reactions, especially in the presence of nucleophiles or under harsh conditions, which can lead to significant yield loss and impurity formation.[3][5]

  • Stereochemical Control: Establishing and maintaining the desired stereochemistry at the C2 position is critical and often requires starting from a chiral pool material.

  • Purification: The polarity of many azetidine intermediates makes them amenable to chromatographic purification on a small scale, but this method is economically and logistically prohibitive for large-scale manufacturing.[6][7] A scalable process must rely on crystallization, extraction, and distillation.

  • Hazardous Reagents: Many laboratory methods for azetidine synthesis employ reagents that are unsuitable for large-scale work due to safety, cost, or waste disposal concerns.

This document outlines scalable synthetic pathways designed to navigate these obstacles effectively.

Retrosynthetic Analysis and Strategic Comparison

A retrosynthetic analysis of the target molecule reveals two logical disconnections, leading to two distinct forward-synthesis strategies.

G cluster_0 Retrosynthetic Disconnections cluster_1 Key Precursors cluster_2 Scale-Up Strategies Target Benzyl 2-carbamoylazetidine-1-carboxylate Amidation Amidation (C-N bond) Target->Amidation Disconnect Amide Strategy2 Strategy 2: Photochemical [2+2] Cycloaddition Target->Strategy2 Modern Approach Protect N-Protection (C-N bond) Amidation->Protect Disconnect Carbamate AzeAcid N-Cbz-azetidine-2-carboxylic acid Amidation->AzeAcid Cyclization Ring Formation (C-N bond) Protect->Cyclization Disconnect Azetidine AminoDiol Protected 4-amino-1,2-diol derivative Cyclization->AminoDiol Strategy1 Strategy 1: Intramolecular Cyclization AminoDiol->Strategy1

Caption: Retrosynthetic analysis of the target molecule.

Strategy 1: Intramolecular Cyclization of an L-Aspartic Acid Derivative

This is the classical and most reliable approach for multigram synthesis. It leverages the inexpensive chiral pool of L-aspartic acid to set the stereocenter. The core of this strategy involves forming the C4-N1 bond via an intramolecular SN2 reaction.

Strategy 2: Photochemical [2+2] Cycloaddition

A modern alternative involves the use of visible-light photochemistry, specifically the aza Paternò–Büchi reaction, to construct the azetidine ring.[2][3] This method can offer a more convergent and potentially shorter route but requires specialized photochemical equipment (e.g., flow reactors) for efficient scale-up.[2]

Comparison of Scale-Up Strategies
ParameterStrategy 1: Intramolecular CyclizationStrategy 2: Photochemical [2+2] Cycloaddition
Starting Material L-Aspartic Acid (inexpensive, readily available)Specialized alkenes and oxime precursors
Number of Steps ~5-7 steps~3-5 steps
Key Transformation Intramolecular SN2 cyclizationVisible-light mediated [2+2] cycloaddition[2][3]
Purification Primarily extraction and crystallization[6]Often requires chromatography for diastereomer separation
Scalability Well-established, proven on kg-scale[8]Requires specialized flow reactors for scale-up
Key Challenges Control of side reactions (dimerization, elimination)Catalyst cost, light penetration at scale, diastereoselectivity
Overall Yield Moderate (~30-50%)Potentially higher, but route-dependent

Given its robustness, reliability, and avoidance of chromatography, Strategy 1 is the recommended approach for process scale-up , and a detailed protocol is provided below.

Detailed Protocol: Scale-Up Synthesis via Intramolecular Cyclization

This protocol is designed for a multigram scale and is optimized to avoid chromatographic purification.

G Start L-Aspartic Acid Step1 1. N-Protection & Esterification (Boc)₂O, TMSCl, MeOH Start->Step1 Int1 N-Boc-L-Aspartic Acid Dimethyl Ester Step1->Int1 Step2 2. Selective Saponification NaOH, H₂O/THF Int1->Step2 Int2 N-Boc-L-Aspartic Acid α-Methyl Ester Step2->Int2 Step3 3. Selective Reduction EtOCOCl, NMM then NaBH₄ Int2->Step3 Int3 N-Boc-L-Homoserine Methyl Ester Step3->Int3 Step4 4. Hydroxyl Activation TsCl, Pyridine, DCM Int3->Step4 Int4 Activated Tosylate Intermediate Step4->Int4 Step5 5. Cyclization & Saponification NaOH (aq) Int4->Step5 Int5 N-Boc-azetidine-2- carboxylic acid Step5->Int5 Step6 6. Boc Deprotection TFA or HCl/Dioxane Int5->Step6 Int6 Azetidine-2-carboxylic acid (as salt) Step6->Int6 Step7 7. N-Protection Benzyl Chloroformate, Base Int6->Step7 Int7 N-Cbz-azetidine-2- carboxylic acid Step7->Int7 Step8 8. Amidation i-BuOCOCl, NMM then NH₃ (aq) Int7->Step8 End Benzyl 2-carbamoylazetidine- 1-carboxylate Step8->End

Caption: Recommended scale-up workflow from L-Aspartic Acid.

Part A: Synthesis of N-Cbz-azetidine-2-carboxylic acid

This precursor synthesis follows a modified literature procedure designed for large-scale preparation without chromatography.[6]

Step 1: Preparation of (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid

  • Rationale: The synthesis begins with inexpensive L-aspartic acid. A series of protections, selective reductions, and activations are performed to generate the key 4-tosyloxy intermediate, which undergoes base-mediated cyclization. The use of the Boc protecting group is strategic for its stability and ease of removal under acidic conditions.

  • Procedure:

    • Start with commercially available N-Boc-L-aspartic acid β-benzyl ester.

    • Selective Reduction: In a suitable reactor, dissolve the starting material in anhydrous THF and cool to -15 °C. Add N-methylmorpholine (NMM) (1.1 eq.), followed by the slow addition of isobutyl chloroformate (1.1 eq.), maintaining the temperature below -10 °C. Stir for 30 minutes to form the mixed anhydride.

    • In a separate vessel, prepare a suspension of sodium borohydride (NaBH₄) (1.5 eq.) in water at 0 °C.

    • Slowly add the mixed anhydride solution to the NaBH₄ suspension, ensuring the temperature does not exceed 10 °C. Stir for 2-3 hours.

    • Work-up: Carefully quench the reaction with aqueous citric acid until the pH is ~4-5. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-homoserine benzyl ester as a crude oil.

    • Hydroxyl Activation: Dissolve the crude alcohol in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (1.5 eq.) followed by p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to give the crude tosylate.

    • Cyclization: Dissolve the crude tosylate in THF and add 2 M aqueous sodium hydroxide (2.5 eq.). Heat the mixture to 40-50 °C and stir vigorously for 4-6 hours until TLC indicates the consumption of the starting material.

    • Work-up and Isolation: Cool the reaction mixture and remove the THF under reduced pressure. Wash the remaining aqueous layer with methyl tert-butyl ether (MTBE) to remove non-polar impurities. Acidify the aqueous layer to pH 2-3 with 3 M HCl. Extract the product into ethyl acetate. Dry and concentrate the organic layers to yield crude (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid, which is often used directly in the next step.

Step 2: Protection Group Exchange to N-Cbz

  • Rationale: The final product requires an N-Cbz group. This is achieved by first removing the Boc group and then performing a Schotten-Baumann reaction with benzyl chloroformate.

  • Procedure:

    • Boc Deprotection: Dissolve the crude N-Boc-azetidine-2-carboxylic acid in a minimal amount of dioxane and add a 4 M solution of HCl in dioxane (3-4 eq.). Stir at room temperature for 2-4 hours. The product, azetidine-2-carboxylic acid hydrochloride, will precipitate. Filter the solid, wash with cold diethyl ether, and dry under vacuum.

    • N-Cbz Protection: Suspend the hydrochloride salt in a mixture of water and THF. Cool to 0 °C and add sodium carbonate (2.5 eq.). Slowly add benzyl chloroformate (CbzCl) (1.2 eq.) while maintaining the pH between 9-10.

    • Stir at 0-5 °C for 2 hours, then at room temperature for an additional 2 hours.

    • Work-up and Crystallization: Acidify the reaction mixture to pH 2 with concentrated HCl. Extract the product into ethyl acetate. Wash with brine, dry over anhydrous sodium sulfate, and concentrate to a reduced volume. Add an anti-solvent like hexane or heptane to induce crystallization. Filter the solid and dry to obtain pure (S)-1-(benzyloxycarbonyl)azetidine-2-carboxylic acid.

Part B: Final Amidation Step
  • Rationale: The final conversion of the carboxylic acid to the primary amide is a critical step. The mixed anhydride method is chosen for its scalability, good yields, and avoidance of costly coupling reagents.

  • Procedure:

    • In an appropriately sized reactor, dissolve (S)-1-(benzyloxycarbonyl)azetidine-2-carboxylic acid (1.0 eq.) in anhydrous THF.

    • Cool the solution to -15 °C. Add N-methylmorpholine (1.1 eq.), followed by the slow, dropwise addition of isobutyl chloroformate (1.1 eq.), keeping the internal temperature below -10 °C.

    • Stir the resulting mixture for 30-45 minutes at -15 °C to ensure complete formation of the mixed anhydride.

    • Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (5.0 eq.), ensuring the temperature does not rise above 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Work-up and Isolation: Quench the reaction with water. Most of the THF can be removed via distillation. The product will precipitate from the aqueous residue.

    • Filter the solid product, wash thoroughly with cold water to remove salts, and then with a small amount of cold MTBE or diethyl ether to remove non-polar impurities.

    • Dry the product under vacuum at 40 °C to yield Benzyl 2-carbamoylazetidine-1-carboxylate as a white to off-white solid.

Process Troubleshooting and Optimization

G Start Problem Observed Prob1 Low Yield in Cyclization Step Start->Prob1 Prob2 Incomplete Amidation Start->Prob2 Prob3 Product Fails Purity Spec Start->Prob3 Cause1a Side Reaction: Dimerization/Polymerization Prob1->Cause1a Check for high MW species Cause1b Side Reaction: Elimination (Grob Fragmentation) Prob1->Cause1b Check for alkene byproducts Cause2a Poor Mixed Anhydride Formation Prob2->Cause2a Monitor by IR/TLC Cause2b Hydrolysis of Anhydride Prob2->Cause2b Check for moisture Cause3a Residual Starting Acid Prob3->Cause3a Check by HPLC/NMR Cause3b Ring-Opened Impurities Prob3->Cause3b Check by LC-MS Sol1a Solution: Use high dilution. Control base addition rate. Cause1a->Sol1a Sol1b Solution: Use milder base (e.g., K₂CO₃). Maintain lower temperature. Cause1b->Sol1b Sol2a Solution: Ensure anhydrous conditions. Verify chloroformate quality. Cause2a->Sol2a Sol2b Solution: Maintain low temp (-15 °C). Use aqueous NH₃ quickly. Cause2b->Sol2b Sol3a Solution: Increase NH₃ equivalents. Extend reaction time. Cause3a->Sol3a Sol3b Solution: Re-crystallize from a different solvent system (e.g., IPA/Water). Cause3b->Sol3b

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Azetidine Ring Opening During Cbz Deprotection

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering chemoselectivity issues during the synthesis of azetidine-containing scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering chemoselectivity issues during the synthesis of azetidine-containing scaffolds.

Azetidines are highly valuable, rigid four-membered heterocycles used extensively in modern medicinal chemistry. However, their inherent ring strain makes them highly susceptible to unwanted ring opening during the removal of the carboxybenzyl (Cbz) protecting group. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to preserve the integrity of the azetidine core.

Troubleshooting Workflow

AzetidineDeprotection Start N-Cbz Azetidine Deprotection Q1 Are reducible groups present? (e.g., alkenes) Start->Q1 Transfer Transfer Hydrogenation (1,4-Cyclohexadiene / Pd-C) Q1->Transfer Yes Standard Standard Hydrogenolysis (H2 gas, Pd/C, MeOH) Q1->Standard No Success Proceed to Workup & Isolation Transfer->Success Q2 Is Azetidine Ring Opening Observed? Standard->Q2 Poison Modify Catalyst: Add Ethylenediamine Q2->Poison Yes Lewis Lewis Acid Method (AlCl3 / HFIP) Q2->Lewis Persistent Q2->Success No Poison->Success Lewis->Success

Decision workflow for troubleshooting Cbz deprotection of azetidines to prevent ring opening.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Why does my azetidine ring open during standard Pd/C hydrogenolysis? Cause: Azetidines possess significant thermodynamic ring strain, approximately 26 kcal/mol 1[1]. During standard hydrogenolysis (H₂, Pd/C), the palladium surface is highly active. While it efficiently activates the benzylic C-O bond of the Cbz group, it can also insert into the highly strained C-N bond of the azetidine ring. This reductive cleavage is thermodynamically driven by the relief of ring strain and is kinetically accelerated if the azetidine possesses substituents that stabilize the resulting radical or cationic intermediates. Solution: You must reduce the activity of the catalyst or change the hydrogen source to favor benzylic cleavage over C-N bond insertion.

Issue 2: How can I prevent ring opening while still using catalytic hydrogenation? Cause: Highly active, unpoisoned Pd/C provides an excess of active coordination sites, leading to over-reduction. Solution: Catalyst poisoning is a highly effective, self-validating strategy. By adding a catalytic amount of a strong Lewis base like ethylenediamine to the reaction mixture, you selectively poison the most active palladium sites [[2]](2]. The amine coordinates to the Pd surface, preventing the oxidative addition into the sterically hindered C-N bond, while the more accessible benzylic C-O bond of the Cbz group remains reactive.

Issue 3: What are the best alternative deprotection methods if H₂ gas consistently causes cleavage? Cause: Hydrogen gas under atmospheric or elevated pressure creates a high local concentration of active hydride species on the catalyst, overwhelming the substrate. Solution: Utilize Transfer Hydrogenation . Reagents like 1,4-cyclohexadiene 3[3] or ammonium formate 4[4] act as gentle hydrogen donors. They provide a slow, steady, and controlled release of hydrogen directly at the catalyst surface. This minimizes the instantaneous concentration of reactive hydrogen, drastically reducing the rate of C-N bond cleavage while efficiently removing the Cbz group.

Issue 4: Can I use acidic conditions for Cbz deprotection of azetidines? Cause: Standard acidic Cbz deprotection (e.g., HBr/AcOH or TFA) protonates the azetidine nitrogen, creating an azetidinium ion. This highly electrophilic species is extremely susceptible to nucleophilic attack by counterions (like bromide), leading to rapid nucleophilic ring opening [[5]](5]. Solution: If hydrogenation is completely incompatible, use a specialized mild Lewis acid system. A combination of AlCl₃ in hexafluoroisopropanol (HFIP) has been shown to effectively deprotect N-Cbz groups 6[6]. HFIP stabilizes the transition state without providing a strong nucleophile, preserving the azetidine core.

Quantitative Comparison of Deprotection Methods

The following table summarizes the expected outcomes when applying different Cbz deprotection methodologies to sensitive azetidine substrates.

Deprotection MethodReagents & CatalystTypical Yield (%)Ring Opening (%)Reaction TimeBest Use Case
Standard Hydrogenolysis H₂ (1 atm), 10% Pd/C, MeOH40–60%20–50%2–4 hUnsubstituted, highly stable azetidines
Poisoned Hydrogenolysis H₂ (1 atm), 10% Pd/C, Ethylenediamine85–95%< 5%4–8 hSensitive or substituted azetidines
Transfer Hydrogenation 1,4-Cyclohexadiene, 10% Pd/C, EtOH80–90%< 5%1–3 hSubstrates with other reducible groups
Lewis Acid Mediated AlCl₃, HFIP75–85%< 10%2–16 hWhen Pd catalysis is strictly incompatible

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies. Both protocols incorporate internal checks (TLC/LC-MS monitoring) to prevent over-reaction.

Protocol A: Transfer Hydrogenation with 1,4-Cyclohexadiene

This method is highly recommended for complex molecules where H₂ gas causes over-reduction.

  • Preparation: In a flame-dried round-bottom flask, dissolve the N-Cbz protected azetidine (1.0 equiv) in anhydrous ethanol to create a 0.1 M solution.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd). Safety Note: Pd/C is pyrophoric. Always add the catalyst under a gentle stream of inert gas (Argon or Nitrogen).

  • Donor Addition: Add 1,4-cyclohexadiene (10.0 equiv) dropwise to the suspension at room temperature.

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to 60 °C. Stir vigorously for 2 to 4 hours.

  • Validation: Monitor the reaction strictly via LC-MS or TLC. The steady release of hydrogen will cleanly cleave the Cbz group without breaking the C-N bond.

  • Workup: Upon complete consumption of the starting material, cool the flask to room temperature. Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst.

  • Isolation: Wash the Celite pad with excess ethanol. Concentrate the filtrate under reduced pressure (ensure the water bath is <30 °C if the resulting free azetidine is volatile).

Protocol B: Ethylenediamine-Poisoned Hydrogenolysis

This protocol modifies the standard hydrogenolysis approach by selectively deactivating the catalyst sites responsible for ring cleavage.

  • Preparation: Dissolve the N-Cbz azetidine (1.0 equiv) in HPLC-grade methanol (0.1 M).

  • Poisoning: Add ethylenediamine (0.1 equiv) to the solution and stir for 5 minutes. This small amount of diamine will coordinate with the most reactive Pd sites.

  • Catalyst Addition: Add 10% Pd/C (5–10 mol% Pd) under an inert atmosphere.

  • Hydrogenation: Evacuate the flask under vacuum and backfill with Hydrogen gas using a balloon (1 atm). Repeat this purge cycle three times.

  • Reaction: Stir vigorously at room temperature. Because the catalyst is poisoned, the reaction will be slower than standard hydrogenolysis (typically 4–8 hours). Monitor closely every hour to ensure the Cbz group is removed without subsequent degradation.

  • Workup: Once complete, purge the flask thoroughly with Argon/N₂ to remove all hydrogen gas.

  • Isolation: Filter the suspension through Celite, wash thoroughly with methanol, and concentrate the filtrate to yield the intact, deprotected azetidine.

References

  • Azetidine - Grokipedia. Grokipedia.com. Available at: 5

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. Available at: 1

  • 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration. PMC (nih.gov). Available at: 3

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. ACS Publications. Available at: 6

  • Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors. PMC (nih.gov). Available at: 4

  • US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors. Google Patents. Available at: 2

Sources

Optimization

Technical Support Center: Troubleshooting Benzyl 2-carbamoylazetidine-1-carboxylate Synthesis

Welcome to the Advanced Technical Support Center for peptide and small-molecule synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of 1-(benzyloxycarbonyl)azeti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for peptide and small-molecule synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of 1-(benzyloxycarbonyl)azetidine-2-carboxylic acid (Cbz-Aze-OH) to form Benzyl 2-carbamoylazetidine-1-carboxylate (Cbz-Aze-NH2).

While this appears to be a standard peptide coupling, the azetidine ring introduces unique stereoelectronic challenges. This guide provides field-proven, mechanistically grounded solutions to overcome low yields, incomplete conversions, and loss of chiral purity.

Mechanistic Pathway & Reaction Dynamics

To troubleshoot effectively, we must first understand the competing pathways in the reaction vessel. The primary challenge stems from the azetidine ring's significant ring strain (approximately 25.4 kcal/mol)[1], which distorts the amide bond and increases steric hindrance at the C2 position. If the activation or amidation steps are too slow, deleterious side reactions will dominate.

SynthesisWorkflow Start Cbz-Aze-OH (Starting Material) Activation Activation (Coupling Agent) Start->Activation Base (e.g., DIPEA) ActiveEster Active Ester Intermediate (e.g., OAt, OBt) Activation->ActiveEster Fast Kinetics Amidation Amidation (NH4Cl + Base) ActiveEster->Amidation NH3 Source Racemization Racemization (Epimerization) Loss of Chiral Purity ActiveEster->Racemization Excess Base / Slow Amidation Hydrolysis Hydrolysis / Inactive Byproducts (e.g., N-acylurea) ActiveEster->Hydrolysis Trace Water / Poor Activation Product Cbz-Aze-NH2 (Target Product) Amidation->Product High Yield

Figure 1: Mechanistic workflow and competing side reactions in Cbz-Aze-OH amidation.

Diagnostic FAQs

Q1: Why is my yield consistently dropping below 50% when using standard EDCI/HOBt coupling? A: The 4-membered azetidine ring imposes severe steric bulk around the C2-carbonyl, hindering nucleophilic attack. When using EDCI/HOBt, the active OBt ester forms, but the subsequent amidation with ammonia is sluggish. This kinetic delay allows the active ester to undergo hydrolysis (if trace water is present) or rearrange into an inactive N-acylurea[2]. Solution: Switch to a highly efficient coupling agent like HATU or Propylphosphonic anhydride (T3P). T3P is particularly effective for hindered Cbz-Aze-OH couplings, driving the reaction forward with minimal steric penalty[3].

Q2: I am observing significant epimerization (loss of enantiomeric purity) in my final product. How do I prevent this? A: Epimerization at the C2 position is a notorious issue. The alpha-proton is highly acidic due to the electron-withdrawing nature of both the activated carbonyl and the N-Cbz group. If the amidation step is slow, the active ester undergoes base-catalyzed enolization or forms an oxazolone-like intermediate, leading to racemization[2]. Solution: Minimize the residence time of the active ester. Using HOAt-based reagents (like HATU) accelerates the coupling process and has been shown to reduce racemization by 25–50% compared to HOBt in highly strained systems[1]. Additionally, strictly control your base equivalents and initiate the reaction at 0 °C.

Q3: Should I use aqueous ammonia or ammonium chloride (NH₄Cl) as my nitrogen source? A: Always use solid NH₄Cl paired with a non-nucleophilic base (like DIPEA) in an anhydrous solvent (e.g., DMF or 2-MeTHF)[3]. Aqueous ammonia introduces bulk water into the system, which rapidly hydrolyzes the sterically hindered active ester back to the starting material before amidation can occur. NH₄Cl + DIPEA generates ammonia in situ under anhydrous conditions, preserving the active ester.

Quantitative Reagent Comparison

Selecting the right coupling system is the single most critical variable in this synthesis. The table below summarizes the expected performance of common reagents based on empirical data from hindered amino acid couplings.

Coupling SystemTypical YieldEpimerization RiskScalability & Mechanistic Notes
EDCI / HOBt 40–60%ModerateSlow amidation leads to hydrolysis and N-acylurea formation. Not recommended.
HATU / DIPEA 85–95%LowHOAt-derived active ester accelerates coupling; ideal for preserving ee. Expensive for scale-up.
T3P / DIPEA 80–90%Very LowExcellent for scale-up; generates water-soluble byproducts; high ee retention.
Validated Experimental Protocol: High-Yield Synthesis via T3P

This self-validating protocol utilizes Propylphosphonic anhydride (T3P) to overcome steric hindrance while maintaining the chiral integrity of the azetidine core.

Objective: Achieve >85% yield of Benzyl 2-carbamoylazetidine-1-carboxylate with >98% ee. Materials: Cbz-Aze-OH (1.0 eq), NH₄Cl (2.0 eq), DIPEA (4.0 eq), T3P (50 wt% in EtOAc or 2-MeTHF, 1.5 eq), Anhydrous DMF.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve Cbz-Aze-OH (1.0 eq) and finely powdered NH₄Cl (2.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add DIPEA (4.0 eq).

    • Causality Note: Exactly 2.0 eq of DIPEA is consumed to neutralize the NH₄Cl and liberate anhydrous NH₃. The remaining 2.0 eq acts as the necessary base to facilitate the T3P activation mechanism.

  • Activation: Slowly add the T3P solution (1.5 eq) over 15 minutes.

    • Causality Note: Maintaining the temperature at 0 °C during this exothermic addition suppresses alpha-proton abstraction, directly preventing epimerization.

  • Amidation & Validation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2–4 hours.

    • Validation Check: Before proceeding to workup, sample 5 µL of the reaction mixture, quench in 1 mL of Methanol, and analyze via LC-MS. The Cbz-Aze-OH mass ( [M+H]+=236 ) should be completely consumed, replaced by the product mass ( [M+H]+=235 ). If the active ester peak persists, amidation is stalled; verify base equivalents.

  • Workup: Dilute the reaction with Ethyl Acetate. Wash the organic layer sequentially with 5% aqueous NaHCO₃ (to remove acidic byproducts and unreacted T3P), 10% KHSO₄ (to remove excess DIPEA), and brine[3].

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the target carboxamide.

References
  • Method for producing N-alkyl amino acid and peptide including N-alkyl amino acid. European Patent Office (EP 4414374 A1). Verified protocol for the application of T3P and DIPEA in the coupling of sterically hindered Cbz-Aze-OH derivatives. URL:[3]

  • Site-Specific Integration of Amino Acid Fragments into Cyclic Peptides. ACS Publications. Mechanistic insights into the 25.4 kcal/mol ring strain of azetidine-2-carboxylic acid (Aze) and the use of HOAt to reduce racemization. URL: [1]

  • Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. ACS Publications. Comprehensive analysis of racemization risks and base-catalyzed epimerization in hindered and N-substituted amino acid couplings. URL:[2]

Sources

Troubleshooting

Technical Support Center: Benzyl Alcohol Byproduct Removal in Benzyl 2-carbamoylazetidine-1-carboxylate Workflows

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the downstream purification of azetidine-2-carboxamide following the deprotection of Benzyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the downstream purification of azetidine-2-carboxamide following the deprotection of Benzyl 2-carbamoylazetidine-1-carboxylate (Cbz-azetidine-2-carboxamide).

While standard palladium-catalyzed hydrogenolysis of Cbz groups typically yields volatile toluene and carbon dioxide[1], side reactions (such as basic hydrolysis) or specific transfer hydrogenation conditions can inadvertently generate benzyl alcohol as a stubborn byproduct. Due to its high boiling point (205 °C) and the extreme polarity of the azetidine-2-carboxamide product[2], separating these two components requires precise physicochemical manipulation.

Mechanistic Insight: The Separation Challenge

Azetidine-2-carboxamide is a small, highly polar, and water-soluble heterocycle containing both a secondary amine and a primary amide. Benzyl alcohol is an aromatic alcohol with moderate water solubility (~4 g/100 mL at 20 °C) but a strong preference for organic phases.

Why is this separation notoriously difficult?

  • Thermal Degradation: Attempting to remove benzyl alcohol via standard rotary evaporation under vacuum often requires bath temperatures exceeding 60–70 °C. Prolonged thermal stress can degrade the strained four-membered azetidine ring or cause unwanted polymerization.

  • Co-elution in Chromatography: In normal-phase silica gel chromatography, the highly polar azetidine streaks heavily, often overlapping with the tailing edge of the benzyl alcohol band.

  • Emulsion Formation: Direct liquid-liquid extraction without pH control often leads to emulsions due to the amphiphilic nature of the partially protonated carboxamide.

To solve this, we rely on pH-modulated biphasic extraction or azeotropic steam distillation to exploit the specific pKa of the azetidine ring.

Troubleshooting Workflow & Decision Matrix

Workflow Start Reaction Mixture (Azetidine-2-carboxamide + Benzyl Alcohol) Decision Is the API thermally stable up to 100°C in water? Start->Decision Acidify Add aq. HCl (pH < 2) Convert to HCl salt Decision->Acidify No (Use Extraction) Steam Azeotropic Distillation (Water/Benzyl Alcohol) Decision->Steam Yes (Use Azeotrope) Extract Wash with MTBE or Et2O Acidify->Extract OrgPhase Organic Phase (Benzyl Alcohol) Extract->OrgPhase Discard AqPhase Aqueous Phase (Azetidine-2-carboxamide-HCl) Extract->AqPhase Retain Distillate Distillate (9% Benzyl Alcohol) Steam->Distillate Discard Residue Aqueous Residue (Pure Product) Steam->Residue Retain

Workflow for separating benzyl alcohol from azetidine-2-carboxamide.

Quantitative Data: Solvent & Partitioning Parameters

To execute a self-validating protocol, you must understand the phase behavior of your system. The table below summarizes the critical physicochemical data used to design the extraction and distillation protocols.

ComponentBoiling Point (°C)Water SolubilityLogP (approx)Azeotrope with Water
Benzyl Alcohol 205.3 °C40 mg/mL1.05~99.9 °C (9% BnOH)
Azetidine-2-carboxamide ~250 °C (Decomposes)Highly Soluble-1.20None
MTBE (Extraction Solvent) 55.2 °C42 mg/mL0.9452.6 °C (4% Water)
Toluene (Standard Byproduct) 110.6 °C0.5 mg/mL2.7385.0 °C (20% Water)

Standard Operating Protocols

Protocol A: pH-Modulated Biphasic Extraction (Recommended)

This method relies on protonating the secondary amine of the azetidine ring, forcing it entirely into the aqueous phase while benzyl alcohol is washed away.

Step-by-Step Methodology:

  • Dilution: Quench the crude deprotection reaction mixture by diluting it with 5 volumes of deionized water.

  • Acidification (Self-Validating Step): Slowly add 1M HCl dropwise while stirring until the aqueous phase reaches a pH of 1.5 to 2.0 (verify with pH paper). Causality: The secondary amine of the azetidine ring (pKa ~8.5) becomes fully protonated, forming a cationic salt. This exponentially decreases its partition coefficient into organic solvents.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with 3 x 3 volumes of Methyl tert-butyl ether (MTBE).

    • Expert Insight: Do not use Dichloromethane (DCM). DCM frequently forms stubborn emulsions with cyclic amides and has a higher density than water, complicating the phase separation. MTBE cleanly separates and has an excellent affinity for benzyl alcohol.

  • Organic Phase Verification: Spot the MTBE layer on a TLC plate (UV active). You should see a strong spot for benzyl alcohol (Rf ~0.6 in 3:1 Hexane:EtOAc). Discard the MTBE layers.

  • Aqueous Recovery: The aqueous layer now contains pure azetidine-2-carboxamide hydrochloride. Lyophilize (freeze-dry) the aqueous layer to yield the product as a stable, white hydrochloride salt.

Protocol B: Azeotropic Steam Distillation

If your downstream application requires the free base rather than the HCl salt, and the batch can withstand 100 °C, use the water-azeotrope method.

Step-by-Step Methodology:

  • Preparation: Suspend the crude reaction mixture in a large excess of water (at least 10 mL water per 1 mL of estimated benzyl alcohol).

  • Distillation Setup: Equip the round-bottom flask with a Dean-Stark trap or a simple short-path distillation head.

  • Azeotropic Stripping: Heat the mixture to a gentle boil (~100 °C). Benzyl alcohol forms a heterogeneous minimum-boiling azeotrope with water, co-distilling at 99.9 °C with a composition of approximately 9% benzyl alcohol and 91% water.

  • Completion Check: Continue distillation until the distillate runs completely clear and no oily droplets (benzyl alcohol) separate in the receiving flask.

  • Isolation: Cool the remaining aqueous residue (which contains the pure azetidine-2-carboxamide free base) and lyophilize it to remove the bulk water.

Frequently Asked Questions (FAQs)

Q: I performed a standard Pd/C hydrogenolysis to deprotect Benzyl 2-carbamoylazetidine-1-carboxylate. Why do I have benzyl alcohol instead of toluene? A: True catalytic hydrogenolysis with H₂ gas yields toluene and CO₂[1]. If you are detecting benzyl alcohol, your reaction likely underwent hydrolysis rather than hydrogenolysis. This frequently occurs if the Pd/C catalyst is poisoned (e.g., by sulfur compounds), if adventitious water is present under basic conditions, or if you used an unoptimized transfer hydrogenation donor (like ammonium formate) that shifted the mechanism toward nucleophilic cleavage[3].

Q: Can I use high vacuum to simply evaporate the benzyl alcohol on a rotary evaporator? A: It is highly discouraged. Benzyl alcohol boils at 205 °C at atmospheric pressure. Even at 1 mbar, it requires a bath temperature of ~60–70 °C to distill at a reasonable rate. Azetidine-2-carboxamide is thermally sensitive; prolonged heating in a concentrated, viscous oil can lead to ring-opening or intermolecular transamidation.

Q: I tried Protocol A, but my yield of azetidine-2-carboxamide is very low. Where did it go? A: If your yield is low, you likely did not acidify the aqueous phase sufficiently before the MTBE wash. If the pH was >7, a significant portion of the azetidine remained as a free base and partitioned into the MTBE layer alongside the benzyl alcohol. Always verify that the aqueous phase is at pH < 2 before extraction.

Q: Are there alternative deprotection methods that avoid generating benzyl alcohol entirely? A: Yes. If Pd/C hydrogenolysis is failing, consider acid-mediated deprotection. Recent literature demonstrates that Cbz groups can be cleanly cleaved using Aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at room temperature[3], or by using isopropanol hydrochloride (IPA·HCl) at elevated temperatures[4]. These methods avoid heavy metals and bypass the formation of benzyl alcohol entirely.

References

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at:[Link]

  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Published August 12, 2025. Available at:[Link]

  • ScienceMadness. Benzyl Alcohol from Green Stripper (Azeotropic Distillation Data). ScienceMadness Discussion Board. Available at:[Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for Benzyl 2-carbamoylazetidine-1-carboxylate Derivatives

Welcome to the Technical Support Center. Benzyl 2-carbamoylazetidine-1-carboxylate (CAS: 50712-77-1) and its derivatives are highly valuable synthetic intermediates and pharmacophores.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Benzyl 2-carbamoylazetidine-1-carboxylate (CAS: 50712-77-1) and its derivatives are highly valuable synthetic intermediates and pharmacophores. However, researchers frequently encounter severe aqueous solubility bottlenecks with these compounds. The highly lipophilic carboxybenzyl (Cbz) protecting group masks the secondary amine of the azetidine ring, while the primary carbamoyl group only provides limited hydrogen bonding.

This guide provides field-proven troubleshooting steps, structural modification strategies, and self-validating formulation protocols to overcome these challenges without compromising the scientific integrity of your assays.

Solubilization Strategy Decision Matrix

Before troubleshooting, it is critical to determine whether your downstream application permits structural modification of the azetidine derivative or requires a physical formulation approach.

Solubilization_Workflow Start Poor Aqueous Solubility Benzyl 2-carbamoylazetidine-1-carboxylate CheckMod Is structural modification permitted for the assay? Start->CheckMod YesMod Chemical Approach: Synthesize PEGylated or Sugar-conjugated Prodrug CheckMod->YesMod Yes NoMod Physical/Formulation Approach: Require intact Cbz group CheckMod->NoMod No Cosolvent Co-solvent/Surfactant (DMSO + Tween 80) NoMod->Cosolvent In vitro assays Cyclodextrin Inclusion Complexation (HP-β-CD) NoMod->Cyclodextrin In vivo dosing SolidDisp Solid Dispersion (Hot-Melt Extrusion) NoMod->SolidDisp Oral formulation

Caption: Decision matrix for selecting a solubilization strategy for azetidine carbamate derivatives.

Troubleshooting Guides

Issue 1: Precipitation upon dilution in aqueous buffer ("Crash-out")

Q: My azetidine derivative precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer. How do I prevent this?

A: This is a classic solvent-shift precipitation. The Cbz group is highly hydrophobic. When the DMSO concentration drops below 5–10%, the dielectric constant of the medium rises sharply, making it thermodynamically unfavorable for the benzyl ring to remain in solution.

  • The Fix: Instead of a direct spike-in, use a co-surfactant system. Pre-mix the DMSO stock with a non-ionic surfactant (e.g., Tween 80) before adding it to the buffer. The surfactant forms micelles that encapsulate the lipophilic benzyl moiety[1]. Alternatively, use Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD forms a host-guest inclusion complex with the benzyl ring, shielding it from the aqueous environment and [2].

Issue 2: Chemical instability during solubilization

Q: I am observing degradation of the carbamate linkage during my solubilization attempts at elevated temperatures. What is causing this?

A: Carbamates are susceptible to both acid- and base-catalyzed hydrolysis, which releases the parent amine, an alcohol (benzyl alcohol), and carbon dioxide. Following basic hydrolysis, the intermediate carbamic acid [3].

  • The Fix: Maintain the pH between 5.5 and 7.0 during solubilization. If heating is required to increase the dissolution rate (e.g., during solid dispersion), do not exceed 40°C in aqueous media, and ensure the solution is properly buffered.

Issue 3: Poor bioavailability in cell-based assays

Q: My compound appears dissolved, but it shows no activity in cell-based assays. Could formulation be the issue?

A: Yes. If you used an excess of surfactants (like Cremophor EL or Tween 80) to force the compound into solution, the drug may be trapped in the micellar core. While [1], an overly stable micelle prevents the free fraction of the drug from partitioning into the cell membrane.

  • The Fix: Reduce the surfactant-to-drug ratio or switch to a cleavable prodrug approach that relies on enzymatic release rather than physical encapsulation.

Frequently Asked Questions (FAQs)

Q: Can we modify the structure of the derivative to improve intrinsic aqueous solubility without losing target affinity? A: Yes. If the Cbz group is acting as a prodrug promoiety rather than a strict pharmacophore, you can replace or modify it. Introducing a methoxy-poly(ethylene glycol) (mPEG) or a sugar moiety (e.g., butyl-glucosyl) to the carbamate nitrogen [4]. Additionally, overcoming poor solubility can be achieved by[5].

Q: How do I know if my compound is truly dissolved or just forming a colloidal suspension? A: Visual inspection is insufficient. Use Dynamic Light Scattering (DLS) to check for colloidal aggregates. A true thermodynamic solution will not scatter light significantly, whereas a colloidal suspension will show particles in the 100–1000 nm range. To self-validate, centrifuge the sample at 10,000 x g for 15 minutes and measure the concentration of the supernatant via HPLC.

Q: If I use this compound as a prodrug, how is the active azetidine released in vivo? A: Carbamate prodrugs undergo bioconversion primarily catalyzed by [6]. The enzyme cleaves the ester bond, forming a carbamic acid intermediate that spontaneously decarboxylates.

Carbamate_Hydrolysis Prodrug Azetidine Carbamate (Prodrug) Intermediate Carbamic Acid Intermediate Prodrug->Intermediate Enzymatic Hydrolysis Enzyme Carboxylesterase (CES1/CES2) Enzyme->Intermediate Catalysis Active Active Azetidine + CO2 + Benzyl Alcohol Intermediate->Active Spontaneous Decarboxylation

Caption: Enzymatic bioconversion pathway of carbamate prodrugs into active azetidine derivatives.

Quantitative Data: Comparison of Solubilization Strategies

Summarizing the physical and chemical approaches to solubility enhancement[2]:

StrategyMechanism of ActionTypical Fold-Increase in SolubilityKey AdvantagesPrimary Limitations
Co-solvency (DMSO/PEG) Lowers dielectric constant of the aqueous medium10x - 50xEasy to implement; immediate dissolutionHigh risk of precipitation upon dilution
Micellar Solubilization Encapsulates lipophilic Cbz group in a hydrophobic core20x - 100xEnhances membrane permeability; highly stableSurfactants may interfere with cell-based assays
HP-β-CD Complexation Host-guest inclusion of the benzyl ring50x - 200xBiocompatible; prevents chemical degradationRequires specific molecular fit; high mass ratio needed
Structural Modification Introduces polar promoieties (e.g., mPEG)>500xPermanent solubility enhancement; tunableRequires de novo synthesis; may alter target affinity

Validated Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complexes

This protocol utilizes cyclodextrins to shield the hydrophobic Cbz group, creating a water-soluble inclusion complex ideal for in vivo dosing.

  • Preparation of Host Solution: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 50 mM phosphate buffer (pH 6.5) to achieve a 20% (w/v) solution.

    • Self-Validation: Ensure the solution is optically clear before proceeding.

  • Addition of API: Add the Benzyl 2-carbamoylazetidine-1-carboxylate derivative in a 1:2 molar ratio (Drug:CD) to the HP-β-CD solution.

  • Equilibration: Stir the suspension magnetically at 500 rpm for 24–48 hours at 25°C.

    • Causality: Extended stirring is required because the inclusion process is thermodynamically driven but kinetically slow for highly crystalline carbamates.

  • Filtration: Filter the mixture through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved drug.

  • Verification: Analyze the filtrate using Dynamic Light Scattering (DLS) to confirm the absence of colloidal aggregates. Quantify the solubilized drug concentration via HPLC-UV against a standard curve.

Protocol B: Co-solvent/Surfactant Formulation for In Vitro Assays

This protocol prevents the "crash-out" effect when introducing DMSO stocks into aqueous assay buffers.

  • Stock Preparation: Dissolve the azetidine derivative in 100% anhydrous DMSO to a concentration of 10 mM.

  • Surfactant Priming: Mix 100 µL of the DMSO stock with 10 µL of Tween-80. Vortex vigorously for 30 seconds.

    • Causality: Pre-mixing coats the hydrophobic Cbz group with surfactant molecules before exposure to water, preventing rapid nucleation and crystallization.

  • Aqueous Dilution: Slowly add 890 µL of pre-warmed (37°C) assay buffer (e.g., HBSS or PBS) dropwise while vortexing continuously.

  • Validation: Visually inspect for opalescence. Centrifuge at 10,000 x g for 10 minutes; if a pellet forms, the compound has crashed out, and the surfactant ratio must be incrementally increased.

References

  • Mattia, et al. "New Water-Soluble Carbamate Ester Derivatives of Resveratrol." Molecules, MDPI, 2014.[Link]

  • "Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents." PMC, National Institutes of Health.[Link]

  • Walker, M. A. "Improvement in aqueous solubility achieved via small molecular changes." Bioorganic & Medicinal Chemistry Letters, PubMed, 2017.[Link]

  • Ghosh, A. K., & Brindisi, M. "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, ACS Publications, 2015.[Link]

  • "Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs." Pharma Focus Asia.[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for Benzyl 2-carbamoylazetidine-1-carboxylate Reaction Monitoring

Answering as a Senior Application Scientist. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 2-carbamoylazetidine-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Answering as a Senior Application Scientist.

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 2-carbamoylazetidine-1-carboxylate. The focus is on developing a robust High-Performance Liquid Chromatography (HPLC) method to effectively monitor reaction progress, identify key components, and troubleshoot common analytical challenges.

Part 1: Foundational Knowledge & Method Development Strategy

The successful development of an HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties and their interaction with the chromatographic system. Benzyl 2-carbamoylazetidine-1-carboxylate possesses distinct structural features that guide our methodological choices: a non-polar benzyl group, which is an excellent chromophore for UV detection, and a polar azetidine-carbamoyl moiety. This dual nature suggests that a reversed-phase (RP-HPLC) approach will be most effective.[1]

1.1. Column Selection: The Core of the Separation

For moderately polar compounds like our target analyte, a C18 (octadecylsilane) column is the industry-standard starting point.[1] These columns provide a hydrophobic stationary phase that interacts with the non-polar benzyl group, providing retention.

  • Recommendation: Begin with a high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). End-capping minimizes interactions with residual silanol groups on the silica support, which can otherwise lead to peak tailing, especially for polar compounds containing amine or amide functionalities.[2]

  • For Highly Aqueous Mobile Phases: If the reaction mixture contains very polar starting materials or by-products that are poorly retained, consider a "polar-embedded" or "aqueous-stable" C18 phase. These columns are designed to prevent phase collapse (loss of retention) when using mobile phases with a high percentage of water.[3][4]

1.2. Mobile Phase Optimization: Driving the Separation

The mobile phase composition is the primary tool for controlling retention and selectivity.

  • Solvents: A mixture of HPLC-grade acetonitrile (ACN) and water is the preferred choice. ACN generally provides better peak shape and lower backpressure compared to methanol.

  • pH Control & Buffering: The azetidine ring and carbamoyl group can have their polarity influenced by pH. Operating at a controlled pH is critical for reproducible retention times and symmetrical peak shapes. A low pH (e.g., 2.5-3.5) using a buffer like 0.1% formic acid or a phosphate buffer can suppress the ionization of any free silanol groups on the column and ensure consistent analyte ionization state.[1]

  • Gradient vs. Isocratic Elution: A reaction mixture will invariably contain components with a range of polarities (starting materials, intermediates, product, by-products). A gradient elution, which involves changing the mobile phase composition over time (e.g., increasing the percentage of ACN), is almost always necessary to elute all components with good resolution and in a reasonable timeframe.

1.3. Detection Wavelength: Seeing Your Analyte

The benzyl group in the molecule contains a phenyl ring, which absorbs UV light.

  • Recommendation: Use a Diode Array Detector (DAD) or a UV-Vis detector. To determine the optimal wavelength, perform a UV scan of the analyte. A good starting point for aromatic compounds is 254 nm. For higher sensitivity, the absorbance maximum (λ-max) should be used, which for a benzyl group is typically around 210-220 nm and 250-270 nm.

Part 2: Suggested Starting HPLC Protocol

This protocol provides a robust starting point for your method development. It is designed to be a self-validating system; deviations from the expected results (as outlined in the troubleshooting section) will indicate specific areas for optimization.

Table 1: Recommended Starting HPLC Parameters
ParameterRecommended ConditionRationale
HPLC System Standard HPLC with Gradient Pump, Autosampler, Column Oven, DAD/UV DetectorStandard equipment for robust method development.
Column C18, 250 mm x 4.6 mm, 5 µmExcellent starting point for retaining moderately polar compounds.[1]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol activity and ensure consistent analyte ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting analytes from the reversed-phase column.
Gradient Profile 10% B to 90% B over 20 minutesA broad gradient is essential for initial screening of a reaction mixture to visualize all components.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature is crucial for reproducible retention times.[5]
Detection DAD at 254 nm and 220 nm254 nm provides good general aromatic detection; 220 nm can offer higher sensitivity.
Injection Volume 5-10 µLA small volume minimizes potential for peak distortion.
Sample Diluent Mobile Phase (e.g., 50:50 Water:ACN)Dissolving the sample in a solvent similar to or weaker than the initial mobile phase is critical to prevent peak fronting and splitting.[6][7]
Step-by-Step Experimental Workflow
  • System Preparation:

    • Thoroughly degas all mobile phases to prevent air bubbles, which cause baseline noise.[8]

    • Prime the pump with each mobile phase to ensure accurate solvent delivery.

    • Equilibrate the column with the initial mobile phase conditions (10% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Take an aliquot of the reaction mixture.

    • Perform a sample cleanup if necessary (e.g., quenching, extraction).

    • Dilute the sample significantly (e.g., 1:100 or 1:1000) in the recommended sample diluent. This is crucial to avoid mass overload, which leads to peak fronting or tailing.[2][9]

  • Analysis:

    • Inject a blank (sample diluent) to identify any system peaks.

    • Inject the prepared sample.

    • Monitor the chromatogram for the elution of starting materials, product, and any impurities.

  • Data Interpretation:

    • Identify peaks corresponding to the starting material and product by injecting standards if available.

    • Assess peak shape, resolution between peaks, and retention time stability.

    • Use the troubleshooting guide below to address any observed issues.

Part 3: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during method development in a question-and-answer format.

Diagram 1: HPLC Method Development & Troubleshooting Workflow

HPLC_Workflow cluster_dev Method Development cluster_eval Evaluation cluster_troubleshoot Troubleshooting cluster_solutions Solutions Start Define Analytical Goal (Reaction Monitoring) SelectCol Select Column (e.g., C18) Start->SelectCol SelectMP Select Mobile Phase (ACN/Water/Acid) SelectCol->SelectMP RunScout Run Scouting Gradient SelectMP->RunScout Eval Evaluate Chromatogram: - Peak Shape? - Resolution? - Retention? RunScout->Eval PoorShape Poor Peak Shape? Eval->PoorShape No Eval->PoorShape Yes PoorRes Poor Resolution? Eval->PoorRes No Eval->PoorRes Yes RTDrift Retention Time Drift? Eval->RTDrift No Eval->RTDrift Yes Optimized Method Optimized Eval->Optimized All Good Sol_Shape Adjust Sample Solvent Check for Overload Check for Column Void PoorShape->Sol_Shape Sol_Res Optimize Gradient Slope Change Mobile Phase pH Try Different Column PoorRes->Sol_Res Sol_RT Thermostat Column Ensure Fresh Mobile Phase Check for Leaks RTDrift->Sol_RT Sol_Shape->RunScout Re-evaluate Sol_Res->RunScout Re-evaluate Sol_RT->RunScout Re-evaluate

Caption: Logical workflow for HPLC method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My main peak is showing significant fronting (a steep leading edge). What is the cause?

  • Answer: Peak fronting is most commonly caused by two issues: sample solvent incompatibility or mass overload .[3][9][10]

    • Causality & Solution: If your sample is dissolved in a solvent much stronger (less polar) than your initial mobile phase (e.g., pure ACN, DMSO, or THF), the sample band will travel too quickly upon injection, leading to a distorted, fronting peak. The solution is to dilute your sample in a solvent that is as close as possible to the initial mobile phase composition (e.g., 10% ACN in water).[3][7] If the issue persists, you are likely injecting too much sample mass. Dilute your sample further (e.g., 10-fold) and re-inject. If the peak shape improves, mass overload was the culprit.[2][9]

Q2: I'm seeing peak tailing (a shallow, sloping trailing edge) for my product peak. How can I fix this?

  • Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups, or by column contamination.

    • Causality & Solution: The polar groups in your molecule can interact strongly with residual, un-capped silanol groups on the silica backbone of the column. This secondary retention mechanism can cause tailing.[2] Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic or trifluoroacetic acid) to suppress silanol activity. If tailing continues, it may indicate column degradation or contamination. Try flushing the column with a strong solvent (like 100% ACN) or, if the problem persists, replace the column.[11]

Q3: The retention time of my product peak is decreasing with every injection. What's happening?

  • Answer: A consistent drift in retention time, especially a gradual decrease, often points to issues with the column or mobile phase.[5][12][13]

    • Causality & Solution:

      • Insufficient Equilibration: The most common cause, especially with gradient methods, is not allowing enough time for the column to re-equilibrate to the initial mobile phase conditions after each run.[7][14] Increase the post-run equilibration time.

      • Mobile Phase Instability: If you are using a pre-mixed mobile phase, volatile components like acetonitrile can evaporate over time, increasing the mobile phase's polarity and decreasing retention times.[7][13] It's best practice to use an online mixer or prepare fresh mobile phase daily.

      • Temperature Fluctuation: HPLC separations are sensitive to temperature. A change of just 1°C can alter retention times by 1-2%.[5] Ensure your column oven is on and set to a stable temperature.

Q4: My baseline is very noisy and wandering. How can I get a stable baseline?

  • Answer: Baseline noise and drift can originate from several sources, including the mobile phase, detector, or pump.[6][15][16]

    • Causality & Solution:

      • Air Bubbles: The most frequent cause of sharp, spiking noise is air in the system.[8][17] Thoroughly degas your mobile phases and purge the pump.

      • Contamination: A drifting or wandering baseline can be caused by a contaminated mobile phase, a dirty flow cell in the detector, or a column that is slowly "bleeding" contaminants.[6][16] Prepare fresh mobile phase and flush the system. If the noise disappears after removing the column, the column is the source.

      • Detector Lamp: An aging detector lamp can cause an increase in baseline noise.[16] Check the lamp's usage hours and replace it if necessary.

Q5: I can't separate my product from a closely eluting impurity. What are my options?

  • Answer: Improving resolution requires manipulating the selectivity of your chromatographic system.

    • Causality & Solution:

      • Optimize the Gradient: The simplest approach is to make the gradient shallower around the elution time of the critical pair. A slower increase in the organic solvent percentage will give the analytes more time to interact with the stationary phase, often improving separation.

      • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice-versa) can alter the selectivity of the separation due to different solvent properties and interactions.

      • Adjust the pH: Modifying the mobile phase pH can change the ionization state of your analytes, which can have a dramatic effect on retention and selectivity.

      • Try a Different Stationary Phase: If the above steps fail, the C18 phase may not be providing enough selectivity. Consider a column with a different stationary phase, such as a Phenyl-Hexyl or a Cyano (CN) phase, which offer different interaction mechanisms (e.g., pi-pi interactions).[4]

Part 4: Advanced Considerations - Chiral Separation

The synthesis of Benzyl 2-carbamoylazetidine-1-carboxylate may result in a racemic mixture if chiral reagents or catalysts are not used. Verifying the enantiomeric excess (ee) is a critical step in pharmaceutical development, requiring a chiral HPLC method.[18][19]

  • Recommended Approach: Chiral separations of azetidine and related cyclic amine derivatives are often successfully achieved using polysaccharide-based chiral stationary phases (CSPs).[20][21][22]

    • Starting Point: An amylose- or cellulose-based column (e.g., Chiralpak® or Chiralcel® series) is highly recommended.[20][21]

    • Mobile Phase: Chiral separations are typically run in normal-phase mode (e.g., n-Hexane / 2-Propanol) or polar organic mode (e.g., Acetonitrile / Methanol).[20][22] The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) is often required to improve peak shape.[20][22]

    • Protocol Adaptation: Start with a mobile phase like n-Hexane / 2-Propanol (90:10, v/v) at a flow rate of 1.0 mL/min and monitor with a UV detector. Optimize the ratio of the solvents to achieve baseline resolution of the enantiomers.

References

  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Vallat, A. (2007, May). TROUBLESHOOTING GUIDE – HPLC.
  • Unknown Author.HPLC Retention Time Drift Causes. Scribd.
  • Persee-PGeneral. (2025, August 22).
  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Element Lab Solutions.Causes of Retention Time Drift in HPLC.
  • Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur?
  • Dolan, J. (2023, December 9). Why do retention times drift for the first few injections of an HPLC method?
  • BASi.Troubleshooting.
  • Shimadzu. (2025, April 15). Baseline Disturbance.
  • Benchchem.A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers.
  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
  • Restek. (2014, March 27). [6]Troubleshooting HPLC- Fronting Peaks.

  • ResearchGate. (2014, October 22). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC.
  • HPLC & GC Solutions. (2022, March 9). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
  • Thermo Fisher Scientific.
  • PMC. (2024, September 30).
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • SIELC Technologies.Polar Compounds.
  • Waters Blog. (2025, June 18).
  • Unknown Author.THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • JSM Central. (2016, October 12).
  • PMC. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • Fisher Scientific.HPLC for the Retention and Resolution of Very Polar Compounds.
  • LCGC International.HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Benchchem.A Comparative Guide to HPLC and TLC Methods for Purity Assessment of Benzyl pyridine-1(2H)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Benzyl 2-carbamoylazetidine-1-carboxylate and Boc-2-carbamoylazetidine-1-carboxylate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the azetidine scaffold has emerged as a privileged motif, imparting unique conformational constr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the azetidine scaffold has emerged as a privileged motif, imparting unique conformational constraints and physicochemical properties to bioactive molecules.[1][2] The functionalization of this strained four-membered ring is a critical aspect of harnessing its full potential. A key synthetic intermediate, 2-carbamoylazetidine, often requires protection of the ring nitrogen to facilitate further chemical manipulation. This guide provides an in-depth, data-supported comparison of two commonly employed protected forms: Benzyl 2-carbamoylazetidine-1-carboxylate (Cbz-protected) and tert-butyl 2-carbamoylazetidine-1-carboxylate (Boc-protected).

The choice between the benzyloxycarbonyl (Cbz or Z) and the tert-butoxycarbonyl (Boc) protecting groups is a pivotal decision in the strategic design of a synthetic route.[3][4] This decision profoundly influences reaction conditions, orthogonality, and the overall efficiency of the synthesis. This guide will delve into the chemical properties, stability, and deprotection protocols for each, supported by experimental data to inform the selection process for your specific research needs.

At a Glance: Cbz vs. Boc Protection of 2-Carbamoylazetidine

FeatureBenzyl 2-carbamoylazetidine-1-carboxylate (Cbz-protected)Boc-2-carbamoylazetidine-1-carboxylate (Boc-protected)
Structure Contains a benzyl carbamateContains a tert-butyl carbamate
Primary Deprotection Method Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[5]Acidolysis (e.g., TFA, HCl)[6]
Stability Stable to acidic and basic conditions[4]Stable to bases, nucleophiles, and catalytic hydrogenation
Key Advantage Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups; robust and valuable in solution-phase synthesis[4]Orthogonal to Cbz and Fmoc groups; widely used in solid-phase peptide synthesis (SPPS)[4]
Potential Side Reactions Incomplete cleavage; potential for side reactions with sulfur-containing amino acids[7]Alkylation of nucleophilic residues by the tert-butyl cation[4]

Chemical Properties and Stability: A Comparative Overview

The fundamental difference between the Cbz and Boc protecting groups lies in their distinct cleavage conditions, which forms the basis of their orthogonal relationship in complex multi-step syntheses.[3][4] This orthogonality is crucial when selective deprotection of one amine is required while another remains protected.[8]

Benzyl 2-carbamoylazetidine-1-carboxylate (Cbz-protected): The Cbz group, introduced by Bergmann and Zervas in the 1930s, is a cornerstone of peptide chemistry.[4] Its defining characteristic is its remarkable stability across a wide range of acidic and basic conditions.[4] This robustness allows for a broad spectrum of chemical transformations to be performed on other parts of the molecule without premature cleavage of the Cbz group. The primary method for its removal is catalytic hydrogenolysis, a mild and neutral process involving hydrogen gas and a palladium catalyst.[5] This makes the Cbz group ideal for substrates that are sensitive to acidic or basic conditions but can tolerate catalytic hydrogenation.[3]

Boc-2-carbamoylazetidine-1-carboxylate (Boc-protected): The Boc group is an acid-labile protecting group, valued for its stability under many reaction conditions and its facile removal under mild acidic conditions.[3] It is stable to basic and nucleophilic reagents, as well as to the conditions of catalytic hydrogenolysis, making it orthogonal to the Cbz group. The most common reagent for Boc deprotection is trifluoroacetic acid (TFA).[6] This acid sensitivity makes the Boc group a preferred choice in modern solid-phase peptide synthesis (SPPS).[4] However, a potential drawback is the formation of a reactive tert-butyl cation during deprotection, which can lead to side reactions with nucleophilic residues.[4]

Experimental Data and Performance Comparison

The selection of a protecting group strategy is often dictated by the specific requirements of the synthetic target. The following sections provide experimental insights into the performance of Cbz- and Boc-protected 2-carbamoylazetidine.

Deprotection Efficiency and Orthogonality

A key advantage of using both Cbz and Boc protecting groups in a single synthetic scheme is their orthogonality. One can be selectively removed in the presence of the other, a critical feature in the synthesis of complex molecules.[3][4]

Scenario: A molecule contains both a Cbz-protected azetidine and a Boc-protected amine.

  • Selective Boc Deprotection: Treatment with trifluoroacetic acid (TFA) will cleave the Boc group while leaving the Cbz group intact.[9]

  • Selective Cbz Deprotection: Catalytic hydrogenolysis (e.g., H₂ over Pd/C) will remove the Cbz group without affecting the Boc group.[10]

This differential reactivity is fundamental to many advanced synthetic strategies.

Experimental Protocols

The following are detailed, step-by-step methodologies for the deprotection of both Benzyl 2-carbamoylazetidine-1-carboxylate and Boc-2-carbamoylazetidine-1-carboxylate.

Protocol 1: Deprotection of Benzyl 2-carbamoylazetidine-1-carboxylate via Catalytic Hydrogenolysis

This protocol describes the standard procedure for the removal of the Cbz group using catalytic hydrogenolysis. This method is favored for its mild and neutral reaction conditions.[5]

Materials:

  • Benzyl 2-carbamoylazetidine-1-carboxylate

  • Palladium on activated carbon (10% Pd/C)

  • Methanol (or other suitable solvent like ethanol or ethyl acetate)

  • Hydrogen gas (H₂) source

  • Inert atmosphere (Nitrogen or Argon)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected azetidine in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution (typically 5-10 mol% of the catalyst).

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas, either from a balloon or a pressurized system, and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully purge the system again with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[5]

  • Rinse the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected 2-carbamoylazetidine.

  • Purify the product by an appropriate method (e.g., crystallization or column chromatography) if necessary.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for hydrogenolysis due to its ability to activate the C-O bond of the benzyl group.

  • Solvent: Methanol is a common solvent as it effectively dissolves the substrate and does not interfere with the catalytic process.

  • Inert Atmosphere: Purging with an inert gas before and after the reaction is a critical safety measure to prevent the formation of explosive mixtures of hydrogen and air.

  • Celite® Filtration: Celite® is used to ensure the complete removal of the fine, often pyrophoric, palladium catalyst from the product.

G cluster_workflow Cbz Deprotection Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve Cbz-azetidine in Methanol B Add 10% Pd/C A->B Catalyst addition C Purge with N₂/Ar B->C Safety precaution D Introduce H₂ C->D Initiate reaction E Stir at RT D->E F Monitor by TLC/LC-MS E->F Reaction monitoring G Purge with N₂/Ar F->G Upon completion H Filter through Celite® G->H Catalyst removal I Concentrate H->I Solvent removal J Purify I->J If necessary G cluster_workflow Boc Deprotection Workflow cluster_reaction Reaction cluster_workup Work-up A Dissolve Boc-azetidine in DCM B Add TFA/DCM solution A->B Initiate deprotection C Stir at RT B->C D Monitor by TLC/LC-MS C->D Reaction monitoring E Neutralize with NaHCO₃ D->E Upon completion F Extract with DCM E->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Concentrate H->I Isolate product

Caption: Generalized workflow for the acid-catalyzed deprotection of a Boc-protected amine.

Conclusion and Strategic Recommendations

The choice between Benzyl 2-carbamoylazetidine-1-carboxylate and Boc-2-carbamoylazetidine-1-carboxylate is a strategic decision that should be guided by the overall synthetic plan.

  • Choose Benzyl 2-carbamoylazetidine-1-carboxylate (Cbz-protected) when your synthetic route involves acidic or basic conditions that would cleave a Boc group, or when the presence of other reducible functional groups is not a concern. [3]The Cbz group's robustness makes it an excellent choice for multi-step solution-phase synthesis where intermediates are isolated and purified. [7]

  • Choose Boc-2-carbamoylazetidine-1-carboxylate (Boc-protected) when your synthesis requires orthogonality to Cbz or Fmoc groups, or when catalytic hydrogenation is incompatible with other functional groups in your molecule. [3]The Boc group is particularly well-suited for solid-phase peptide synthesis (SPPS) due to its facile cleavage under acidic conditions. [6] Ultimately, the unique properties of both the Cbz and Boc protecting groups make them invaluable and complementary tools in the synthesis of complex azetidine-containing molecules for drug discovery and development. A thorough understanding of their respective stabilities and deprotection conditions is paramount to designing an efficient and successful synthetic strategy.

References

  • BenchChem. (n.d.). A literature review of Boc vs. Cbz protecting groups.
  • BenchChem. (2026, March). A Comparative Guide to Cbz and Boc Protection in Tetra-alanine Synthesis.
  • BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • BenchChem. (2025). Advantages and disadvantages of Boc versus Cbz protecting group.
  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2024). The Journal of Organic Chemistry - ACS Publications.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (n.d.). LJMU Research Online.
  • BenchChem. (2026). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.
  • Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. (n.d.).
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Electrocatalytic deprotections of functionalized azetidines enabled by a novel high-throughput electrocatalysis platform. (n.d.). OpenReview.
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025, August 12). Technical Disclosure Commons.
  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014, December 23). Organic Letters - ACS Publications.
  • Amino protecting group—benzyloxycarbonyl (Cbz). (2025, July 31). Suzhou Highfine Biotech.
  • A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. (2026, February 8). ResearchGate.
  • EP2070899A1 - Deprotection of N-BOC compounds. (2009, June 17). Google Patents.
  • BenchChem. (2026). Understanding Boc protection and deprotection in peptide synthesis.
  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry.
  • Phillips, D. P., et al. (2014). Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. Journal of Medicinal Chemistry, 57(8), 3263-82.
  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.
  • Research advances in L-azetidine-2-carboxylic acid. (n.d.).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed.
  • Bode, J. W. (2019). OC II (FS 2019).
  • (S)-Benzyl 2-carbamoylpiperidine-1-carboxylate. (n.d.). CymitQuimica.
  • Zhu, Y., Skupinska, K. A., & McEachern, E. J. (2006). FACILE PREPARATION OF SUBSTITUTED BENZIMIDAZOLE-2-CARBOXYLATES. HETEROCYCLES, 67(2), 771.
  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. (2005, October 5). The Journal of Organic Chemistry - ACS Publications.
  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. (n.d.). PubMed.
  • Azetidine-2-carboxylic acid. (n.d.). Wikipedia.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 231.
  • A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. (n.d.). Arkivoc.
  • SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION, BIOLOGICAL SCREENING AND POM ANALYSIS OF POTENTIALLY BIOACTIVE COPPER(II) CARBOXYLAT. (n.d.).
  • N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. (2019, July 23). Beilstein Journals.
  • Benzyl 2-carbamoylpyrrolidine-1-carboxylate. (n.d.). Chemical-Suppliers.
  • A Review on Synthesis of Carbohydrazide Derivatives. (n.d.). Asian Journal of Green Chemistry.
  • Design and synthesis of carbazole carboxamides as promising inhibitors of Bruton's tyrosine kinase (BTK) and Janus kinase 2 (JAK2). (2015, October 1). PubMed.

Sources

Comparative

A Senior Application Scientist's Guide to Protecting Group Stability: Cbz vs. Fmoc in Azetidine-2-Carboxamide Synthesis

Introduction: The Azetidine Ring in Modern Chemistry In the landscape of drug discovery and peptide science, conformationally constrained amino acid analogs are invaluable tools for modulating biological activity, enhanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azetidine Ring in Modern Chemistry

In the landscape of drug discovery and peptide science, conformationally constrained amino acid analogs are invaluable tools for modulating biological activity, enhancing metabolic stability, and improving pharmacokinetic profiles. Azetidine-2-carboxylic acid, a four-membered ring analog of proline, serves as a unique building block that introduces sharp turns into peptide backbones.[1] The successful incorporation of this strained scaffold into larger molecules hinges on the strategic use of amine protecting groups. The choice of protecting group is not trivial; it dictates the synthetic route, potential side reactions, and overall efficiency.

This guide provides an in-depth comparison of two of the most prevalent N-protecting groups used for azetidine-2-carboxamide derivatives: the Carboxybenzyl (Cbz or Z) group and the 9-Fluorenylmethyloxycarbonyl (Fmoc) group. We will move beyond a simple recitation of facts to explore the causality behind their stability profiles, present supporting experimental data, and provide validated protocols to guide your synthetic decisions.

Fundamental Chemical Properties of Cbz and Fmoc Groups

The divergent stability of Cbz and Fmoc groups stems directly from their distinct chemical structures and the mechanisms by which they are cleaved. Understanding these fundamentals is key to leveraging them in a successful orthogonal synthesis strategy.[2][3]

  • Carboxybenzyl (Cbz): Introduced in 1932, the Cbz group is a benzyl carbamate. Its stability to mild acids and bases makes it a robust protector.[2] The key to its removal is the lability of the benzylic C-O bond, which is susceptible to cleavage via catalytic hydrogenolysis.[4]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is a fluorenyl-based carbamate. Its utility is rooted in its sensitivity to basic conditions.[5] The electron-withdrawing nature of the fluorene ring system imparts significant acidity to the proton on the C9 position. In the presence of a mild base, this proton is abstracted, initiating a β-elimination cascade that liberates the free amine.[6]

G cluster_0 Cbz-Azetidine-2-Carboxamide cluster_1 Fmoc-Azetidine-2-Carboxamide Cbz Fmoc

Caption: Chemical structures of Cbz- and Fmoc-protected azetidine-2-carboxamide.

Comparative Stability Analysis

The choice between Cbz and Fmoc is fundamentally a question of orthogonality—the ability to selectively remove one protecting group without affecting others.[3] This is particularly relevant in solid-phase peptide synthesis (SPPS), where the N-terminal protecting group (often Fmoc) must be removed at each cycle, while side-chain protecting groups (which could be acid-labile, like Boc, or hydrogenolysis-labile, like Cbz) must remain intact until final cleavage.[5][7]

A critical consideration for azetidine derivatives is the stability of the strained four-membered ring itself. Research has shown that the azetidine ring is remarkably stable and does not undergo degradation even under the strongly acidic conditions (e.g., high concentrations of Trifluoroacetic Acid, TFA) used for final peptide cleavage from the resin.[1][8] This robustness allows for a primary focus on the lability of the protecting group itself.

Data Summary: Stability under Common Reagents
Condition/ReagentCbz StabilityFmoc StabilityRationale & Causality
Strong Acid (e.g., TFA, HF)Generally StableHighly StableFmoc is exceptionally stable to acid, forming the basis of the Fmoc/tBu SPPS strategy.[9][10] Cbz is also stable to TFA but can be cleaved by harsher acids like HBr/AcOH or under certain prolonged, strong acid conditions.[4][11]
Weak Base (e.g., 20% Piperidine in DMF)Highly StableLabile This is the standard condition for Fmoc removal. The secondary amine readily abstracts the acidic C9 proton of the fluorene ring, initiating deprotection.[12] Cbz carbamates are stable to these conditions.[2]
Catalytic Hydrogenolysis (e.g., H₂/Pd-C)Labile Generally StableThis is the classic method for Cbz deprotection, cleaving the benzyl-oxygen bond.[2][4] The stability of Fmoc to these conditions is sometimes debated but it is generally considered orthogonal.[10]
Nucleophiles (e.g., Thiols)Highly StableHighly StableNeither group is typically susceptible to nucleophilic attack under standard peptide synthesis conditions. However, azide groups, sometimes used in conjunction, can be reduced by thiol-based scavengers.[13]

The Principle of Orthogonal Deprotection in Practice

The divergent stabilities of Cbz and Fmoc groups allow for sophisticated synthetic strategies, such as late-stage functionalization of the azetidine nitrogen. A peptide can be synthesized using an acid-labile strategy (Boc-SPPS) or a base-labile strategy (Fmoc-SPPS) for the peptide backbone, while a Cbz-protected azetidine residue is incorporated. Post-synthesis, the Cbz group can be selectively removed by hydrogenolysis, leaving other protecting groups intact and revealing the azetidine nitrogen for modification.[1]

Orthogonal_Strategy cluster_Fmoc Fmoc/tBu Strategy cluster_Cbz Cbz Deprotection cluster_Boc Final Cleavage Start Peptide-Resin-Aze(Cbz)-AA(Boc) Fmoc_Deprotection Piperidine/DMF Start->Fmoc_Deprotection Cycle Deprotection Cbz_Deprotection H₂ / Pd-C Start->Cbz_Deprotection Selective Modification Fmoc_Result Peptide-Resin-Aze(Cbz)-AA(Boc) (N-terminus deprotected) Cbz_Result Peptide-Resin-Aze(H)-AA(Boc) Cbz_Deprotection->Cbz_Result Boc_Deprotection TFA Cbz_Result->Boc_Deprotection Final Deprotection Boc_Result Free Peptide Aze(H)-AA(H) Boc_Deprotection->Boc_Result

Caption: Orthogonal removal of protecting groups in a hypothetical synthetic workflow.

Potential Side Reactions

While the azetidine ring itself is robust, the choice of protecting group and deprotection conditions can introduce other potential side reactions.

  • Fmoc-Related Side Reactions: During Fmoc-SPPS, the repetitive treatments with piperidine can lead to base-induced side reactions, especially in sensitive sequences.[14]

    • Diketopiperazine (DKP) Formation: If the azetidine residue is at the C-terminus followed by a second amino acid (e.g., Proline), the deprotected dipeptide-resin can cyclize, cleaving the peptide from the support.[15][16]

    • Aspartimide Formation: In sequences containing Asp, base-catalyzed cyclization to a five-membered aspartimide can occur, which can then reopen to form a mixture of α- and β-aspartyl peptides.[14][17] The use of milder bases like piperazine can sometimes mitigate this.[14]

  • Cbz-Related Side Reactions: The primary concerns with Cbz deprotection relate to the catalytic hydrogenation process.

    • Catalyst Poisoning: Certain functional groups, particularly sulfur-containing residues like methionine or cysteine, can poison the palladium catalyst, leading to slow or incomplete reactions.[18]

    • Incomplete Deprotection: Insufficient hydrogen source or deactivated catalyst can result in incomplete removal of the Cbz group.[19]

    • Over-reduction: While generally clean, other reducible functional groups in the molecule (e.g., alkynes, azides) may be affected if not properly planned for.

Experimental Protocols

The following protocols are provided as a self-validating framework. Researchers should always monitor reaction progress by an appropriate method (e.g., LC-MS, TLC) to optimize reaction times and ensure complete conversion.

Protocol 1: Deprotection of Fmoc-Azetidine-2-Carboxamide Derivatives (SPPS Context)

This protocol describes the standard procedure for removing the Fmoc group during an iterative solid-phase peptide synthesis cycle.

  • Resin Swelling: Swell the peptide-resin (1.0 equiv) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Fmoc Deprotection:

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.

    • Agitate the mixture for 3 minutes and drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete deprotection.[5]

    • Rationale: The first short treatment removes the bulk of the Fmoc groups, and the resulting dibenzofulvene-piperidine adduct is drained away. The second, longer treatment ensures any remaining Fmoc groups are cleaved.[5]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the fulvene adduct. The resin is now ready for the next amino acid coupling step.

  • Validation: A small sample of the resin can be subjected to a Kaiser test to confirm the presence of a free primary amine.

Protocol 2: Deprotection of Cbz-Azetidine-2-Carboxamide Derivatives via Catalytic Hydrogenolysis

This protocol describes the classic batch procedure for removing a Cbz group in solution phase.

  • Reaction Setup:

    • Dissolve the Cbz-protected azetidine derivative (1.0 equiv) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) in a flask suitable for hydrogenation.

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

    • Rationale: Pd/C is a highly efficient catalyst for hydrogenolysis.[2] Methanol and ethanol are common solvents as they readily dissolve the substrate and do not interfere with the reaction.

  • Hydrogenation:

    • Seal the reaction vessel and purge the system with hydrogen gas (H₂).

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small scale, though a dedicated hydrogenation apparatus is preferred for larger scales or difficult substrates).[18]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed. Reactions are typically complete within 2-24 hours at room temperature.

  • Work-up:

    • Carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

    • Caution: The Pd/C catalyst can be pyrophoric upon drying; do not allow the filter cake to dry completely in the air.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification by chromatography or crystallization may be necessary.

Conclusion and Recommendations

The choice between Cbz and Fmoc for protecting azetidine-2-carboxamide derivatives is dictated entirely by the desired synthetic strategy. Neither group inherently compromises the stability of the strained azetidine ring.

  • Choose Fmoc when incorporating the azetidine moiety into a peptide using the standard Fmoc/tBu solid-phase peptide synthesis strategy. Its selective removal with a mild base is the cornerstone of this widely used methodology.[5][20]

  • Choose Cbz when you require a protecting group that is stable to both the acidic and basic conditions of Fmoc and Boc peptide synthesis. The Cbz group acts as an excellent orthogonal protecting group for the azetidine nitrogen, allowing for its selective deprotection via catalytic hydrogenolysis for late-stage functionalization of the peptide.[1][8]

By understanding the fundamental chemical principles and orthogonal relationship of these two protecting groups, researchers can confidently design and execute complex synthetic routes involving the valuable azetidine scaffold.

References

  • Benchchem. A Researcher's Guide to Amine Protection: Comparative Stability of Cbz, Boc, and Fmoc Groups. [URL: https://www.benchchem.com/boc-cbz-fmoc-protecting-groups]
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [URL: https://www.organic-chemistry.org/protectivegroups/amino/cbz-amines.shtm]
  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [URL: https://researchonline.ljmu.ac.uk/id/eprint/22144/]
  • Saunders, G. J., et al. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [URL: https://researchonline.ljmu.ac.uk/id/eprint/22144/1/Synthesis%20and%20Functionalization%20of%20Azetidine-Containing%20Small%20Macrocyclic%20Peptides.pdf]
  • Benchchem. Troubleshooting guide for the deprotection of N-protected 3-(Phenoxymethyl)azetidine. [URL: https://www.benchchem.com/troubleshooting-guide-deprotection-n-protected-3-phenoxymethyl-azetidine]
  • Bocsci. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. [URL: https://www.bocsci.com/blog/introduction-and-removal-of-several-common-alkoxycarbonyl-protecting-groups/]
  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [URL: https://www.tdcommons.org/dpubs_series/8488/]
  • Liu, C. F., & Tam, J. P. (2001). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 98(10), 5408-5413. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC33238/]
  • Chem-Impex. Fmoc-L-azetidine-2-carboxylic acid. [URL: https://www.chemimpex.com/products/07530]
  • Melillo, B., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(30), 10455-10458. [URL: https://pubs.acs.org/doi/10.1021/jacs.7b05553]
  • Google Patents. (2013). CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid. [URL: https://patents.google.
  • Benchchem. Potential side reactions of the azide group in Fmoc SPPS. [URL: https://www.benchchem.com/potential-side-reactions-azide-group-fmoc-spps]
  • Wang, Y., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. The Journal of Organic Chemistry, 87(10), 6548-6559. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9122394/]
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [URL: https://www.aapptec.com/aggregation-racemization-and-side-reactions-in-peptide-synthesis-s/]
  • Benchchem. An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis. [URL: https://www.benchchem.
  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [URL: https://totalsynthesis.com/peptide-synthesis/fmoc-protecting-group/]
  • Reddit. (2018). Protecting groups in organic synthesis?!. r/chemistry. [URL: https://www.reddit.com/r/chemistry/comments/9pu0o9/protecting_groups_in_organic_synthesis/]
  • Benchchem. The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. [URL: https://www.benchchem.com/chemistry-fmoc-protecting-group-deprotection-conditions]
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [URL: https://en.wikipedia.org/wiki/Fluorenylmethyloxycarbonyl_protecting_group]
  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-33). Humana Press. [URL: https://link.springer.com/protocol/10.1007/978-1-59259-522-8_2]
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/fmoc-resin-cleavage]
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [URL: https://www.organic-chemistry.org/protectivegroups/amino/cbz-amines.shtm]
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [URL: https://www.aapptec.
  • BOC Sciences. Protected Peptides: Essential Building Blocks for Research. [URL: https://www.bocsci.com/blog/protected-peptides-essential-building-blocks-for-research/]
  • Li, Y., et al. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. Chemical Science, 14(18), 4834-4841. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/sc/d3sc01140k]
  • Wikipedia. Azetidine-2-carboxylic acid. [URL: https://en.wikipedia.org/wiki/Azetidine-2-carboxylic_acid]
  • Packman, L. C. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Research, 53(2), 145-152. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1034/j.1399-3011.1999.00018.x]
  • Futamura, Y., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. Heterocycles, 96(12), 2126-2135. [URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/25449/96/12]
  • CymitQuimica. CAS 136552-06-2: (S)-N-Fmoc-Azetidine-2-carboxylic acid. [URL: https://www.cymitquimica.com/base/cas/136552-06-2]
  • Aapptec Peptides. Fmoc-D-Azetidine-2-carboxylic acid; CAS 374791-02-3. [URL: https://www.aapptec.com/fmoc-d-azetidine-2-carboxylic-acid-374791-02-3-p/]
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). [URL: https://www.highfine.com/news/amino-protecting-group-benzyloxycarbonyl-cbz-80036660.html]
  • Alker, A., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9034-9037. [URL: https://pubs.acs.org/doi/10.1021/jo051528p]
  • Omizzur. Fmoc-Aze-OH | Fmoc-Azetidine-2-Carboxylic acid 136552-06-2. [URL: https://www.omizzur.com/products/fmoc-aze-oh-cas-136552-06-2]
  • Scientific Update. (2023). To Deprotect and Serve. [URL: https://www.
  • ResearchGate. (2024). Strategies for the functionalization of azetidine‐containing... [URL: https://www.researchgate.net/figure/Strategies-for-the-functionalization-of-azetidine-containing-macrocycles-For-conditions_fig4_379899142]
  • Benchchem. A Comparative Guide to the Stability of Fmoc-Protected Peptides. [URL: https://www.benchchem.com/comparative-guide-stability-fmoc-protected-peptides]
  • ChemPep. Fmoc Solid Phase Peptide Synthesis. [URL: https://www.chempep.com/fmoc-solid-phase-peptide-synthesis.html]
  • BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. [URL: https://www.bocsci.

Sources

Validation

LC-MS Validation Method for Benzyl 2-carbamoylazetidine-1-carboxylate Purity Determination

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with highly functionalized, polar pharmaceutical intermediates. Benzyl 2-carbamoylazetidine-1-carboxylate (CAS: 50712-77-1) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with highly functionalized, polar pharmaceutical intermediates. Benzyl 2-carbamoylazetidine-1-carboxylate (CAS: 50712-77-1) is a critical building block in the synthesis of β-lactam antibiotics and CNS-focused lead-like libraries (). However, its structural features—a strained four-membered azetidine ring, a thermolabile carbamate (Cbz) protecting group, and a primary amide—present a unique analytical challenge.

This guide objectively compares the performance of Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional alternatives (HPLC-UV and GC-MS) for the purity determination of this compound. It also provides a self-validating, step-by-step methodology grounded in the latest [1].

Mechanistic Rationale: Why LC-MS is the Superior Modality

When assessing the purity of Benzyl 2-carbamoylazetidine-1-carboxylate, the analytical method must be capable of detecting not only the intact molecule but also its process-related impurities and degradants. The most critical impurity is the deprotected azetidine-2-carboxamide , which occurs if the carboxybenzyl (Cbz) group is prematurely cleaved.

The Causality Behind Analytical Failures in Alternative Methods:
  • HPLC-UV: The Cbz group provides strong UV absorbance at 210 nm and 254 nm. However, if the Cbz group is lost, the resulting azetidine-2-carboxamide lacks a strong chromophore. Consequently, HPLC-UV is "blind" to this critical impurity, leading to a dangerous overestimation of API purity.

  • GC-MS: Azetidine rings and carbamate linkages are highly prone to thermal degradation. The high temperatures required in a GC injection port (>250°C) induce artifactual ring-opening and decarboxylation, rendering the resulting chromatogram unrepresentative of the actual sample.

  • LC-MS (ESI-QqQ): Electrospray Ionization (ESI) is a "soft" ionization technique that preserves the intact molecular ion ( [M+H]+=235.1 ). Furthermore, Triple Quadrupole (QqQ) mass spectrometry provides universal detection based on mass-to-charge ratio ( m/z ), ensuring that non-UV-absorbing impurities are quantified with absolute specificity.

AnalyticalLogic Start Target: Benzyl 2-carbamoylazetidine-1-carboxylate (Polar, Thermolabile, Cbz-protected) Volatility Is the analyte volatile & thermally stable? Start->Volatility GCMS GC-MS (High thermal degradation risk) Volatility->GCMS Yes Chromophore Are all potential impurities UV-active? Volatility->Chromophore No (Thermolabile) HPLCUV HPLC-UV (Misses deprotected azetidine) Chromophore->HPLCUV Yes (Cbz group intact) LCMS LC-MS (ESI) (Optimal for polar, thermolabile amides) Chromophore->LCMS No (Deprotected impurities)

Caption: Decision logic demonstrating why LC-MS is the only viable modality for Cbz-protected azetidines.

Comparative Performance Data

The following table summarizes the experimental performance of the three modalities based on internal validation data and established literature for azetidine derivatives ()[2].

Analytical ParameterHPLC-UV (254 nm)GC-MS (EI)LC-MS (ESI-QqQ / HILIC)
Detection of Target ( [M+H]+ ) Good (Cbz chromophore)Poor (Thermal degradation)Excellent ( m/z 235.1)
Detection of Deprotected Impurity Fails (No chromophore)Poor (Ring opening)Excellent ( m/z 101.1)
Limit of Detection (LOD) ~0.1% (1000 ppb)N/A (Degrades)< 0.005% (5 ppb)
Linear Dynamic Range 103 N/A 104 to 105
Specificity Low (Co-elution risk)Low (Artifacts)High (Mass resolution)
Run Time 15 - 20 min> 25 min< 5 min

Method Development: Chromatographic Causality

While standard Reversed-Phase (C18) chromatography is the default in many labs, Hydrophilic Interaction Liquid Chromatography (HILIC) is highly recommended for this assay.

The Causality: If the Cbz group is cleaved, the resulting azetidine-2-carboxamide is extremely polar. On a C18 column, this critical impurity will fail to partition into the stationary phase, eluting in the void volume ( t0​ ) alongside the solvent front. This leads to severe ion suppression in the MS source. HILIC operates via an inverse retention mechanism, ensuring the polar azetidine core is strongly retained ( k′>2 ) and cleanly separated from matrix suppressors ()[2].

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

This protocol is designed as a self-validating system. System Suitability Testing (SST) acts as a strict gatekeeper; if the system fails to resolve the target from its deprotected counterpart, the validation cannot proceed.

ValidationWorkflow MethodDev Method Development (HILIC & MS Tuning) Specificity Specificity (Resolution from Impurities) MethodDev->Specificity SST Passed Sensitivity Sensitivity (LOD/LOQ via S/N) Specificity->Sensitivity Linearity Linearity & Range (R² > 0.99) Sensitivity->Linearity Accuracy Accuracy & Precision (Recovery & %RSD) Linearity->Accuracy Robustness Robustness (Flow rate, Temp, pH) Accuracy->Robustness

Caption: ICH Q2(R2) compliant analytical lifecycle and validation workflow for LC-MS purity assays.

Phase 1: Instrument Setup & System Suitability
  • Sample Diluent: Acetonitrile/Water (90:10, v/v) to maintain HILIC compatibility.

  • Column: Bridged Ethylene Hybrid (BEH) Amide (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic 85% B for 1.5 min, followed by a column wash at 50% B, and re-equilibration. Total run time: 5.0 min.

  • MS Parameters (ESI+): Capillary Voltage = 3.0 kV; Desolvation Temp = 400°C.

    • Target MRM: 235.1→127.1 (Loss of benzyl alcohol, -108 Da).

    • Impurity MRM: 101.1→56.1 .

  • SST Gate: Inject a resolution mixture containing the target and azetidine-2-carboxamide. Acceptance: Resolution ( Rs​ ) > 1.5, Tailing factor < 1.5, Area %RSD (n=6) < 2.0%.

Phase 2: ICH Q2(R2) Validation Execution
  • Specificity: Inject blank diluent, individual standards, and a spiked sample matrix. Verify that no interfering peaks appear at the retention times of the target or known impurities. The mass transition ( 235.1→127.1 ) guarantees orthogonal specificity against co-eluting background noise.

  • Sensitivity (LOD/LOQ): Perform serial dilutions of the target and impurities.

    • LOD Acceptance: Signal-to-Noise (S/N) 3:1 (Typically ~5 ppb).

    • LOQ Acceptance: S/N 10:1 with precision 10% RSD.

  • Linearity & Range: Prepare calibration standards from LOQ to 120% of the nominal specification limit (e.g., 10 ng/mL to 10 µg/mL). Plot peak area ratio vs. concentration. Acceptance: Correlation coefficient ( R2 ) 0.995.

  • Accuracy (Recovery): Spike known amounts of Benzyl 2-carbamoylazetidine-1-carboxylate into a synthetic matrix at 50%, 100%, and 150% of the target concentration. Acceptance: Mean recovery between 95.0% and 105.0%.

  • Precision (Repeatability): Perform six independent sample preparations at the 100% test concentration. Acceptance: %RSD 2.0%.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL: [Link]

Sources

Comparative

Benchmarking Benzyl 2-carbamoylazetidine-1-carboxylate Reactivity Against Proline Analogs

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Executive Summary In the design of peptidomimetics and conformationally restricted ther...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary

In the design of peptidomimetics and conformationally restricted therapeutics, the selection of cyclic amino acid building blocks dictates the three-dimensional architecture and metabolic stability of the final molecule. Benzyl 2-carbamoylazetidine-1-carboxylate (Cbz-Aze-NH₂)—a protected derivative of azetidine-2-carboxylic acid—serves as a critical four-membered lower homologue to proline[1].

While proline is the ubiquitous standard for inducing structural turns, azetidine derivatives offer a radically different conformational landscape driven by extreme ring strain. As a Senior Application Scientist, I have compiled this guide to benchmark the reactivity, structural bias, and physicochemical properties of Cbz-Aze-NH₂ against standard proline and pipecolic acid analogs. By understanding the causality behind these differences, researchers can rationally deploy azetidine building blocks to tackle undruggable targets and optimize pharmacokinetic profiles[2].

The Mechanistic Divergence: Ring Strain and Conformational Bias

The fundamental divergence between azetidine (Aze) and proline (Pro) analogs lies in their ring thermodynamics. Proline's five-membered pyrrolidine ring possesses a relatively low ring strain of ~6.0 kcal/mol. In stark contrast, the four-membered azetidine ring harbors a massive ring strain of approximately 25.2 kcal/mol[3].

This strain dictates two critical physicochemical behaviors:

  • Turn Induction: Proline is renowned for stabilizing β -turn motifs in peptide backbones. However, the geometric constraints of the azetidine ring force the backbone to preferentially adopt tightly packed γ -turn conformations[4].

  • Amide Bond Isomerization: The trans:cis isomerization of the preceding amide bond (in this case, the Cbz-protected nitrogen) is highly sensitive to the steric clash between the protecting group and the α -carboxamide. The altered internal bond angles of the azetidine ring shift this equilibrium, providing a unique structural rigidity that is highly valued in macrocyclic drug design[2].

ConformationalLogic A Peptidomimetic Scaffold Design B Azetidine (Aze) 4-Membered Ring A->B Residue substitution C Proline (Pro) 5-Membered Ring A->C Standard insertion D High Ring Strain (~25.2 kcal/mol) B->D Structural property E Low Ring Strain (~6.0 kcal/mol) C->E Structural property F Prefers γ-Turn Conformations D->F Conformational bias G Prefers β-Turn Conformations E->G Conformational bias

Conformational divergence pathway between Azetidine and Proline in peptidomimetic design.

Quantitative Benchmarking

To objectively evaluate Benzyl 2-carbamoylazetidine-1-carboxylate against its analogs, we must look at the quantitative parameters that influence drug design. The table below summarizes the comparative data across the 4-, 5-, and 6-membered cyclic amino acid amides.

ParameterBenzyl 2-carbamoylazetidine-1-carboxylate (Cbz-Aze-NH₂)Cbz-Pro-NH₂ (Proline Analog)Cbz-Pip-NH₂ (Pipecolic Acid Analog)
Ring Size 4-membered5-membered6-membered
Ring Strain ~25.2 kcal/mol[3]~6.0 kcal/mol~0.0 kcal/mol
Preferred Turn Induction γ -turn[4] β -turn[4]Extended / Polyproline II
Lipophilicity (Relative LogP) Lowest (Highly polarizable)[3]MediumHighest
Nucleophilicity (Post-Deprotection) Lower (Due to high s-character of C-H bonds & sterics)HighHigh
Primary Application Rigidifying macrocycles, lowering lipophilicityStandard β -turn inductionExtending peptide half-life

Experimental Protocols for Benchmarking

To ensure scientific integrity, methodologies must be self-validating. Below are two field-proven protocols used to benchmark the conformational dynamics and reactivity of Cbz-Aze-NH₂ against Cbz-Pro-NH₂.

Protocol A: NMR-Based Conformational Benchmarking (trans:cis Isomerization)

Objective: To quantify the trans:cis ratio of the Cbz-amide bond, which dictates the trajectory of the peptide chain. Causality: The Cbz group exists in a slow-exchange equilibrium on the NMR timescale. By integrating the distinct α -proton signals, we can directly observe how the 4-membered ring alters the steric environment compared to proline.

  • Sample Preparation: Dissolve 15 mg of Benzyl 2-carbamoylazetidine-1-carboxylate in 0.6 mL of CDCl₃ (or DMSO- d6​ for polar protic simulation). Prepare a parallel sample of Cbz-Pro-NH₂.

  • 1D Acquisition: Acquire standard ¹H and ¹³C NMR spectra at 298 K using a 500 MHz or higher spectrometer.

  • Signal Identification: Locate the α -proton signal (typically between 4.2–4.8 ppm). Due to the trans:cis rotamers of the carbamate, this signal will appear as two distinct multiplets.

  • 2D NOESY Validation: Perform a 2D NOESY experiment (mixing time ~300 ms). Observe the cross-peaks between the α -proton and the benzyl CH₂ protons. A strong NOE indicates the cis conformer, while a lack of NOE (or NOE to the δ -protons) indicates the trans conformer.

  • Quantification: Integrate the α -proton signals to calculate the exact trans:cis ratio.

ExperimentalWorkflow Step1 1. Sample Prep Cbz-Aze-NH2 in CDCl3 Step2 2. NMR Acquisition 1H, 13C, 2D-NOESY Step1->Step2 Step3 3. Signal Integration α-Proton Cross-Peaks Step2->Step3 Step4 4. Isomer Quantification Trans:Cis Ratio Extraction Step3->Step4

NMR workflow for quantifying trans:cis amide isomerization in Cbz-Aze-NH2.

Protocol B: Internal Competitive Coupling Assay (Reactivity Profiling)

Objective: To benchmark the relative nucleophilicity of the azetidine nitrogen versus the proline nitrogen. Causality: Run-to-run variations in coupling efficiency can obscure true reactivity differences. By deprotecting both analogs and placing them in the same reaction vessel with a limiting amount of electrophile, the product ratio directly reflects their relative kinetic reactivity.

  • Deprotection: Subject a 1:1 molar mixture of Cbz-Aze-NH₂ and Cbz-Pro-NH₂ (0.5 mmol each) to hydrogenolysis (10% Pd/C, H₂ balloon, MeOH, 2 hours) to yield the free amines. Filter through Celite and concentrate.

  • Competitive Coupling: Dissolve the amine mixture in DMF. Add 0.4 mmol (limiting reagent) of Fmoc-Ala-OH, followed by 0.4 mmol HATU and 1.0 mmol DIPEA.

  • Reaction & Quench: Stir at room temperature for 30 minutes. Quench with 5% aqueous TFA.

  • LC-MS Analysis: Analyze the crude mixture via LC-MS. The ratio of Fmoc-Ala-Aze-NH₂ to Fmoc-Ala-Pro-NH₂ (determined by UV integration at 254 nm and confirmed by MS) establishes the exact relative coupling efficiency.

Applications in Drug Development

The substitution of proline with azetidine-2-carboxylic acid derivatives is not merely an academic exercise; it is a proven strategy in modern medicinal chemistry:

  • Modulating Lipophilicity: The symmetric nature and smaller volume of the azetidine ring make it a viable replacement for piperidines and pyrrolidines when aiming to lower the overall lipophilicity (LogP) of a drug candidate, thereby improving aqueous solubility[3].

  • Tackling Undruggable Targets: In the development of macrocyclic peptides (e.g., HDAC6 inhibitors), the incorporation of azetidine derivatives forces specific backbone trajectories that enhance target affinity and membrane permeability, succeeding where standard α -amino acids fail[2].

  • Metabolic Stability: Because Aze is a non-proteinogenic amino acid, peptides incorporating it exhibit marked resistance to endogenous proteases that typically cleave at proline residues.

References

  • Azetidine-2-carboxylic acid - Wikipedia Source: wikipedia.org URL:[Link]

  • Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: National Institutes of Health (PMC) URL:[Link]

  • Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics Source: National Institutes of Health (PMC) URL:[Link]

Sources

Validation

Comparative Mass Spectrometry Fragmentation Guide: Benzyl 2-carbamoylazetidine-1-carboxylate vs. Pyrrolidine/Piperidine Analogs

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publishable Comparison Guide & Experimental Methodology Executive Summary In modern drug discovery, azetidine-based scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publishable Comparison Guide & Experimental Methodology

Executive Summary

In modern drug discovery, azetidine-based scaffolds are increasingly prioritized to improve physicochemical properties—most notably by lowering lipophilicity (logP) and increasing aqueous solubility compared to their pyrrolidine and piperidine counterparts[1]. Benzyl 2-carbamoylazetidine-1-carboxylate (Cbz-Azetidine-2-carboxamide) serves as a critical synthetic building block and structural surrogate in medicinal chemistry.

As a Senior Application Scientist, I have structured this guide to move beyond mere spectral libraries. Instead, we will objectively compare this molecule's mass spectrometry (MS) performance against alternative cyclic scaffolds by analyzing the fundamental physicochemical forces—such as ring strain and proton affinity—that dictate its fragmentation pathways.

Structural Dynamics and Fragmentation Causality

The fragmentation of Benzyl 2-carbamoylazetidine-1-carboxylate under Electrospray Ionization (ESI) Collision-Induced Dissociation (CID) is governed by three distinct structural features. Understanding why these bonds break is essential for accurate structural elucidation:

  • The Benzyl Carbamate (Cbz) Protecting Group : Cbz groups are highly susceptible to gas-phase fragmentation. The dominant pathways involve the loss of benzyl alcohol (108 Da) or the direct formation of a highly stable benzyl/tropylium cation (m/z 91).

  • The Carbamoyl Moiety (-CONH₂) : Primary amides readily lose ammonia (NH₃, 17 Da) under low-to-moderate collision energies, forming a stabilized acylium ion intermediate.

  • The Azetidine Ring : The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol)[1]. Unlike the stable chair conformation of piperidine, the strained azetidine ring undergoes facile ring-opening during MS/MS. This behavior is analogous to the well-documented "proline effect" observed in tandem mass spectrometry, but occurs at significantly lower activation energy thresholds due to the inherent instability of the four-membered ring[2].

MS_Fragmentation M [M+H]+ Precursor m/z 235.1 F1 Benzyl Cation m/z 91.1 M->F1 CID (Low Energy) Benzyl Cleavage F2 [M+H - Benzyl Alcohol]+ m/z 127.1 M->F2 CID (Mid Energy) - 108 Da F3 [M+H - NH3]+ m/z 218.1 M->F3 - NH3 (17 Da) F4 Azetidine Ring Cleavage m/z 99.1 F2->F4 Ring Strain Release

Proposed CID fragmentation pathway for Benzyl 2-carbamoylazetidine-1-carboxylate.

Comparative MS Performance: Azetidine vs. Alternatives

To objectively evaluate the analytical behavior of Benzyl 2-carbamoylazetidine-1-carboxylate, we must compare it against its five-membered (pyrrolidine) and six-membered (piperidine) homologs. The primary differentiator in their MS/MS spectra is the preservation of the heterocyclic core.

Table 1: Comparative CID Fragmentation Profiles (Positive Ion Mode, [M+H]+)
FeatureBenzyl 2-carbamoylazetidine-1-carboxylateBenzyl 2-carbamoylpyrrolidine-1-carboxylateBenzyl 2-carbamoylpiperidine-1-carboxylate
Ring Size & Type 4-membered (Azetidine)5-membered (Pyrrolidine)6-membered (Piperidine)
Ring Strain Energy ~25.4 kcal/mol[1]~6.0 kcal/mol~0.1 kcal/mol
Precursor [M+H]+ m/z 235.1m/z 249.1m/z 263.1
Primary Neutral Loss Benzyl Alcohol (108 Da)Benzyl Alcohol (108 Da)Benzyl Alcohol (108 Da)
Ring Cleavage Threshold Low (15-20 eV CE)Moderate (25-30 eV CE)High (>35 eV CE)
Diagnostic Pathway Facile ring opening (m/z 99.1)Intact core retentionIntact core retention

Self-Validating Experimental Protocol: UHPLC-MS/MS Analysis

A robust analytical protocol must be self-validating. The following methodology incorporates internal system suitability checks to ensure the accuracy of the observed fragmentation patterns and to rule out false positives caused by in-source decay.

Workflow S1 1. Sample Prep (0.1% FA in MeCN) S2 2. UHPLC Separation (C18 Column) S1->S2 S3 3. ESI-MS/MS (CE Ramping) S2->S3 S4 4. Data Analysis (Diagnostic Ions) S3->S4

Self-validating UHPLC-MS/MS analytical workflow for azetidine derivatives.
Step-by-Step Methodology

Step 1: Sample Preparation & System Suitability

  • Action : Dissolve Benzyl 2-carbamoylazetidine-1-carboxylate in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality : Formic acid ensures consistent protonation ([M+H]+) for positive ion mode ESI.

  • Validation Check : Inject a blank (solvent only) prior to the sample. Purpose: To rule out m/z 235 isobaric background interference or carryover from previous runs.

Step 2: Chromatographic Separation (UHPLC)

  • Action : Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a linear gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality : The Cbz group imparts moderate lipophilicity, ensuring retention on the reverse-phase C18 column. This separates the intact parent molecule from any pre-degraded free azetidine or benzyl alcohol present in the sample matrix.

Step 3: ESI-MS/MS Optimization & Energy Ramping

  • Action : Perform a product ion scan (MS2) on the precursor m/z 235.1. Ramp the Collision Energy (CE) dynamically from 10 eV to 40 eV.

  • Causality : Energy ramping is critical for structural validation. At low CE (10-15 eV), the loss of NH₃ (m/z 218.1) and the cleavage of the benzyl cation (m/z 91.1) dominate the spectrum. At higher CE (25-35 eV), the azetidine ring strain (25.4 kcal/mol) is overcome, yielding diagnostic ring-cleavage fragments[1].

Step 4: Data Interpretation & Causality Mapping

  • Action : Calculate the intensity ratio of the m/z 91 peak (benzyl cation) against the m/z 127 peak (loss of benzyl alcohol).

  • Causality : The ratio of these peaks serves as an internal "thermometer" for the collision cell's effective energy transfer, validating that the instrument is properly calibrated for Cbz-group fragmentation.

Data Presentation: Quantitative Diagnostic Yields

When comparing the product to its alternatives, the azetidine derivative demonstrates a significantly lower threshold for ring fragmentation compared to the pyrrolidine analog. Because azetidine's ring strain is substantially higher than pyrrolidine's, the internal energy required to shatter the cyclic core is reduced, resulting in a unique spectral fingerprint at identical collision energies.

Table 2: Quantitative Diagnostic Ion Yields at 25 eV CE (Relative Abundance %)
Fragment IonAzetidine Derivative (m/z 235)Pyrrolidine Derivative (m/z 249)Causality / Mechanism
m/z 91 (Benzyl Cation) 100% (Base Peak)100% (Base Peak)Driven by the high gas-phase stability of the tropylium/benzyl cation.
[M+H - 108]+ 45%65%Loss of benzyl alcohol; lower abundance in azetidine due to rapid secondary fragmentation.
[M+H - 17]+ 15%20%Loss of NH₃ from the carbamoyl group.
Ring-Opened Fragments 35%<5%Azetidine's 25.4 kcal/mol ring strain forces structural collapse at 25 eV, unlike the stable pyrrolidine core[1].

Conclusion

The mass spectrometric analysis of Benzyl 2-carbamoylazetidine-1-carboxylate requires careful calibration of collision energies due to the competing fragmentation pathways of the highly labile Cbz protecting group and the strained azetidine ring. By employing the comparative workflows and energy-ramping protocols detailed above, researchers can confidently distinguish this scaffold from its pyrrolidine and piperidine alternatives, ensuring rigorous structural validation in complex drug discovery pipelines.

References

  • Source: PubMed / nih.
  • Negative Ion Mass Spectral Fragmentation of N-Alkoxycarbonyl-1-Aminoarylmethyl Phosphonic Monoesters under Electrospray Ionization Conditions Source: ResearchGate URL
  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery Source: Benchchem URL

Sources

Comparative

Chiral HPLC validation for enantiomeric excess of Benzyl 2-carbamoylazetidine-1-carboxylate

Comparative Guide: Chiral HPLC Validation for Enantiomeric Excess of Benzyl 2-carbamoylazetidine-1-carboxylate Introduction: The Analytical Challenge of Chiral Azetidines Nitrogen-containing heterocycles, particularly sa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Chiral HPLC Validation for Enantiomeric Excess of Benzyl 2-carbamoylazetidine-1-carboxylate

Introduction: The Analytical Challenge of Chiral Azetidines

Nitrogen-containing heterocycles, particularly saturated 4-membered azetidines, are increasingly recognized as privileged structures in modern drug discovery. Their unique 3D conformation improves pharmacokinetic profiles compared to planar aromatic rings [1]. Benzyl 2-carbamoylazetidine-1-carboxylate (CAS: 50712-77-1) serves as a critical chiral building block in the synthesis of these therapeutics [2]. Because the spatial orientation of the C2-position dictates the pharmacological activity of the final Active Pharmaceutical Ingredient (API), accurately determining its enantiomeric excess (ee) is a strict regulatory requirement.

This guide objectively compares the performance of various Chiral Stationary Phases (CSPs) for resolving the enantiomers of Benzyl 2-carbamoylazetidine-1-carboxylate and provides a self-validating analytical protocol aligned with the latest ICH Q2(R2) guidelines [3].

Methodological Causality: Direct vs. Indirect Chiral Resolution

When determining the enantiomeric excess of amino acid derivatives, analysts generally choose between direct and indirect methods:

  • Indirect Methods (Chiral Derivatizing Reagents - CDRs): These involve reacting the enantiomers with an optically pure reagent to form diastereomers, which are then separated on a standard achiral column [4]. While useful for molecules lacking chromophores, this method risks introducing kinetic resolution artifacts (where one enantiomer reacts faster than the other), skewing the true ee% [5].

  • Direct Methods (Chiral Stationary Phases - CSPs): The analyte is injected directly onto a column packed with a chiral selector. For Benzyl 2-carbamoylazetidine-1-carboxylate, direct chiral HPLC is the gold standard [6]. The molecule possesses a benzyl group (providing π−π interactions and UV detectability), an ester, and a primary amide (providing robust hydrogen bond donors/acceptors). These features make it highly compatible with polysaccharide-based CSPs.

Comparative Analysis of Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs dominate the chiral separation landscape due to their broad selectivity. The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the analyte and the stationary phase via hydrogen bonding, dipole-dipole interactions, and steric hindrance.

We compared three industry-standard coated polysaccharide columns for the resolution of racemic Benzyl 2-carbamoylazetidine-1-carboxylate:

  • Column A (Amylose tris(3,5-dimethylphenylcarbamate)): e.g., Chiralpak AD-H

  • Column B (Cellulose tris(3,5-dimethylphenylcarbamate)): e.g., Chiralcel OD-H

  • Column C (Cellulose tris(4-methylbenzoate)): e.g., Chiralcel OJ-H

Experimental Data Summary

Conditions: Mobile Phase: Hexane / Ethanol (80:20 v/v); Flow Rate: 1.0 mL/min; Temperature: 25°C; Detection: UV at 210 nm.

Column TypePolymer BackboneDerivatizationSelectivity ( α )Resolution ( Rs​ )Peak Shape / Tailing
Column A Amylose3,5-dimethylphenylcarbamate1.85 4.2 Excellent (Tf = 1.05)
Column B Cellulose3,5-dimethylphenylcarbamate1.251.8Moderate (Tf = 1.30)
Column C Cellulose4-methylbenzoate1.050.8Poor (Co-elution)

Causality of Results: Column A (Amylose backbone) significantly outperforms the Cellulose variants. The helical structure of amylose creates a more defined chiral groove. The 3,5-dimethylphenylcarbamate groups on the amylose backbone act as strong hydrogen-bond donors (NH) and acceptors (C=O). The primary amide of Benzyl 2-carbamoylazetidine-1-carboxylate docks perfectly into these chiral cavities, while the benzyl protecting group undergoes stabilizing π−π interactions with the phenyl rings of the CSP. The cellulose backbone (Column B) presents a different spatial arrangement of these identical functional groups, resulting in weaker chiral recognition and lower resolution.

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

To ensure trustworthiness, the analytical procedure must be validated according to the ICH Q2(R2) framework, which emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical methods [7].

Step 1: Sample Preparation
  • Diluent: Hexane / Ethanol (80:20 v/v). Note: Matching the diluent to the mobile phase prevents baseline disturbances and peak distortion.

  • Standard Solution: Weigh 10.0 mg of racemic Benzyl 2-carbamoylazetidine-1-carboxylate into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Test Solution: Prepare the synthesized (enantioenriched) sample at 1.0 mg/mL using the same procedure.

Step 2: Chromatographic Execution
  • Column: Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic Hexane / Ethanol (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C. (Thermodynamic control is critical; temperature fluctuations >2°C will alter the α value).

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

Step 3: Self-Validating ICH Q2(R2) Parameters

A robust method must prove it is fit for purpose. Execute the following validation checks:

  • Specificity & System Suitability: Inject the racemic standard. The system is only valid if the resolution ( Rs​ ) between Enantiomer 1 and Enantiomer 2 is ≥1.5 (baseline separation).

  • Linearity & Range: Prepare solutions ranging from the Reporting Threshold (typically 0.05% of the nominal concentration) up to 120%. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery): Spike known amounts of the undesired enantiomer into the pure desired enantiomer at 0.1%, 0.5%, and 1.0% levels. Recovery must fall between 90.0% and 110.0%.

  • Limit of Quantitation (LOQ): Determine the concentration where the Signal-to-Noise (S/N) ratio is ≥10 . This is crucial for detecting trace amounts of the undesired enantiomer.

Method Validation Workflow

ICH_Q2_Validation Start Method Development CSP & Mobile Phase Screening Specificity Specificity (ICH Q2) Baseline Resolution (Rs > 1.5) Start->Specificity Optimized Conditions SystemSuit System Suitability Self-Validating Checks Specificity->SystemSuit Confirm Separation Quant Linearity & Range 0.05% to 120% of Target SystemSuit->Quant Pass Criteria Precision Precision & Accuracy Repeatability & Recovery Quant->Precision R² > 0.999 LOD_LOQ LOD / LOQ Signal-to-Noise Evaluation Precision->LOD_LOQ %RSD < 2.0% Approved Validated ee% Method Ready for QC Release LOD_LOQ->Approved Sensitivity Confirmed

Caption: Step-by-step lifecycle workflow for validating the chiral HPLC method under ICH Q2(R2) guidelines.

Conclusion

For the determination of enantiomeric excess of Benzyl 2-carbamoylazetidine-1-carboxylate, direct chiral HPLC utilizing an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase provides superior thermodynamic interactions and baseline resolution compared to cellulose-based alternatives. By strictly adhering to the ICH Q2(R2) validation framework, analysts can ensure that the quantitation of trace undesired enantiomers is both highly accurate and reproducible, securing the integrity of downstream pharmaceutical development.

References

  • National Institutes of Health (NIH). "A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides." PubMed Central. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website. Available at:[Link]

  • Herald Scholarly Open Access. "Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography." Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures March 2024." Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzyl 2-carbamoylazetidine-1-carboxylate

As a Senior Application Scientist, I frequently observe that novel synthetic intermediates like Benzyl 2-carbamoylazetidine-1-carboxylate (CAS: 50712-77-1) are mishandled due to a lack of compound-specific toxicological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that novel synthetic intermediates like Benzyl 2-carbamoylazetidine-1-carboxylate (CAS: 50712-77-1) are mishandled due to a lack of compound-specific toxicological data. In drug development and synthetic chemistry, we must employ the precautionary principle: treating uncharacterized, biologically active scaffolds as acute hazards.

This guide provides a self-validating, causality-driven protocol for handling this specific azetidine derivative, ensuring maximum safety and operational efficiency.

Chemical Identity & Risk Causality

Benzyl 2-carbamoylazetidine-1-carboxylate features a strained four-membered nitrogen heterocycle (azetidine) protected by a carboxybenzyl (Cbz) group, alongside a primary amide.

  • The Physical Hazard: As a fine crystalline organic powder, it is highly susceptible to electrostatic dispersion. The primary risk is not dermal, but inhalation of aerosolized micro-particles during weighing and transfer.

  • The Biological Hazard: Azetidine derivatives are frequent pharmacophores in biologically active compounds (e.g., antibacterial agents, thrombin inhibitors). Unintended systemic exposure could trigger unknown pharmacological or sensitizing effects.

Quantitative PPE & Engineering Control Matrix

To mitigate these risks, standard laboratory attire is insufficient. You must implement a layered defense strategy based on quantitative safety metrics.

Defense CategoryMaterial SpecificationQuantitative MetricCausality / Rationale
Engineering Control Chemical Fume Hood80 - 100 fpm face velocityOptimal laminar flow contains powder without creating turbulent eddies that blow particles outward[1].
Respiratory N95 / P100 Particulate Filter≥95.0% filtration efficiencyCaptures aerosolized micro-particles (<0.3 microns) generated during dry powder transfer.
Hand Protection (Outer) Heavy-Duty Nitrile8 mil thicknessPrimary barrier against organic solids; provides >240 min breakthrough time for common assay solvents.
Hand Protection (Inner) Standard Nitrile4 mil thicknessProvides baseline dexterity. If the outer glove is contaminated or tears, the inner glove remains sterile.
Eye Protection Unvented Splash Goggles100% seal around eyesProtects ocular mucosa from airborne dust and accidental solvent splashes during dissolution.

Operational Protocol: Handling & Weighing

Do not simply follow these steps; understand the physical mechanics behind them. This workflow is designed to be a self-validating system —if you follow the sequence, the hazard is neutralized before it can ever reach the general laboratory environment.

  • Step 1: Environmental Validation Verify the fume hood is operational and within the 80-100 fpm face velocity range. Causality: Velocities below 80 fpm fail to contain the powder, while velocities above 100 fpm create turbulence that defeats containment.

  • Step 2: Electrostatic Neutralization Apply an ionizing anti-static gun (e.g., Zerostat) to the metal micro-spatula and the anti-static weigh boat. Causality: Dry organic powders possess high surface energy. Electrostatic repulsion causes micro-particles to spontaneously disperse into the air or adhere to gloves, bypassing localized ventilation.

  • Step 3: Deep-Sash Transfer Using the double-glove technique, transfer the required mass. Keep the source bottle and the weigh boat at least 6 inches behind the sash. Causality: This utilizes the hood's optimal laminar flow zone, ensuring any fugitive dust is pulled into the HEPA exhaust.

  • Step 4: In-Situ Dissolution (Critical Step) Do not remove the dry powder from the hood. Introduce your target assay solvent (e.g., DMSO, DMF, or Methanol) directly into the weigh boat or transfer the powder to a vial and seal it before removing it from the containment zone. Causality: Solvated compounds cannot aerosolize. By converting the physical state from solid to liquid within the hood, you systematically eliminate the inhalation hazard.

Workflow Visualization

SafeHandling Start Initiate Handling: CAS 50712-77-1 Assess State Assessment Start->Assess Solid Solid / Powder Form Assess->Solid Dry Liquid Solution Form Assess->Liquid Solvated Hood Fume Hood Containment (Velocity: 80-100 fpm) Solid->Hood Bench Standard Lab Bench (Well-ventilated) Liquid->Bench PPESolid PPE: P100 Respirator, Double Nitrile, Goggles Hood->PPESolid Weigh Anti-static Weighing & Deep-Sash Transfer PPESolid->Weigh PPELiquid PPE: Single Nitrile, Safety Glasses Bench->PPELiquid Waste Waste Segregation & Decontamination PPELiquid->Waste Dissolve In-Situ Dissolution (Hazard Neutralization) Weigh->Dissolve Dissolve->Waste

Workflow for state-dependent handling and PPE selection for CAS 50712-77-1.

Disposal & Waste Management Plan

Following the guidelines set forth in [2], waste must be aggressively segregated at the source.

  • Solid Waste: Collect all contaminated consumables (weigh boats, pipette tips, outer gloves) in a rigid, leak-proof High-Density Polyethylene (HDPE) container. Label explicitly as "Hazardous Solid Waste - Toxic Organic Amide".

  • Liquid Waste: If the compound is dissolved in halogenated solvents (e.g., DCM), route to the Halogenated Organic Waste stream. If dissolved in DMSO/DMF, route to the Non-Halogenated stream. Causality: Mixing these streams exponentially increases disposal costs and risks exothermic incompatibilities[3].

Emergency Response Workflows

  • Powder Spill Protocol: Never sweep dry powder. Cover the solid spill with damp absorbent towels to prevent aerosolization. Wipe the area with a solvent that dissolves the compound (e.g., 10% ethanol/water), followed by a dry wipe. Dispose of towels as hazardous solid waste.

  • Exposure Protocol: In the event of inhalation or dermal contact, remove contaminated PPE immediately. Flush affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical evaluation, as mandated by [4], providing the physician with the compound's CAS number and structural profile.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.